molecular formula C10H8ClNO2 B167721 2-(6-chloro-1H-indol-3-yl)acetic acid CAS No. 1912-44-3

2-(6-chloro-1H-indol-3-yl)acetic acid

Cat. No.: B167721
CAS No.: 1912-44-3
M. Wt: 209.63 g/mol
InChI Key: KKJVTNQWFSAWSK-UHFFFAOYSA-N
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Description

2-(6-Chloro-1H-indol-3-yl)acetic acid is a chemically modified indole derivative that serves as a versatile building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in pharmacology, recognized for its presence in a wide array of bioactive molecules and its ability to interact efficiently with multiple biological targets . This specific chloro-substituted analog is of particular interest in the development of novel anti-infective agents. Research into indole derivatives has highlighted their significant potential as antibacterial compounds, with some synthetic analogs demonstrating potent activity against Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, indole-based structures are extensively investigated for their antiviral, antifungal, antitubercular, and antimalarial properties, making them invaluable scaffolds in the search for new therapeutic solutions to combat infectious diseases . The structural motif of this compound also provides a critical foundation for the synthesis and exploration of more complex molecules, such as indole-containing metal complexes, which can exhibit enhanced biological activity and offer unique mechanisms of action . As a key intermediate, this compound enables researchers to access diverse chemical space for the optimization of pharmacokinetic properties and the investigation of structure-activity relationships (SAR) in various therapeutic programs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-chloro-1H-indol-3-yl)acetic acid
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InChI

InChI=1S/C10H8ClNO2/c11-7-1-2-8-6(3-10(13)14)5-12-9(8)4-7/h1-2,4-5,12H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KKJVTNQWFSAWSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90315534
Record name 2-(6-chloro-1H-indol-3-yl)acetic acid
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Molecular Weight

209.63 g/mol
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CAS No.

1912-44-3
Record name 6-Chloro-1H-indole-3-acetic acid
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Record name 2-(6-chloro-1H-indol-3-yl)acetic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-(6-chloro-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(6-chloro-1H-indol-3-yl)acetic acid, a halogenated derivative of the principal plant hormone indole-3-acetic acid (IAA), is a molecule of significant interest in the fields of plant biology and synthetic chemistry. As an auxin, it plays a crucial role in regulating various aspects of plant growth and development. The introduction of a chlorine atom at the 6-position of the indole ring has been shown to dramatically enhance its biological activity, making it a subject of investigation for its potential applications as a potent plant growth regulator. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and biological significance of this compound.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in research and development.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1912-44-3[1][2][3][4]
Molecular Formula C₁₀H₈ClNO₂
Molecular Weight 209.63 g/mol [1][2]
Physical Form Solid
Melting Point Estimated: ~160-180°C (based on related compounds)[5]
Boiling Point Computationally Estimated: ~445.6°C at 760 mmHg[5]
pKa Not experimentally determined; expected to be similar to acetic acid (4.76 in water) due to the carboxylic acid moiety.N/A
Solubility Expected to have good solubility in polar organic solvents like DMSO, ethanol, and methanol, with limited solubility in non-polar solvents and pH-dependent solubility in aqueous solutions.N/A

Experimental Protocols

Synthesis via Fischer Indole Synthesis

The most common and versatile method for the synthesis of substituted indole-3-acetic acids is the Fischer indole synthesis. This method involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions. The following is a representative protocol for the synthesis of this compound, which may require optimization.

Step 1: Formation of Ethyl 2-(6-chloro-1H-indol-3-yl)acetate

  • Hydrazone Formation: A mixture of (4-chlorophenyl)hydrazine hydrochloride and a suitable keto-ester, such as ethyl 4-oxobutanoate, is refluxed in a solvent like ethanol.

  • Cyclization: An acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride, is added to the hydrazone intermediate. The mixture is heated to induce a[6][6]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the indole ring.

  • Workup and Purification: The reaction mixture is cooled and poured into ice-water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude ethyl 2-(6-chloro-1H-indol-3-yl)acetate can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Saponification: The purified ethyl ester from Step 1 is dissolved in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

  • Heating: The reaction mixture is heated under reflux for several hours to ensure complete hydrolysis of the ester.

  • Acidification and Isolation: After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar solvent to remove any unreacted starting material. The aqueous layer is then acidified with a mineral acid (e.g., HCl) to a pH of 2-3, leading to the precipitation of the carboxylic acid.

  • Purification: The precipitated this compound is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.[7]

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure. Expected signals would correspond to the protons and carbons of the indole ring, the acetic acid side chain, and the substituent.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the N-H stretch of the indole, the C=O stretch of the carboxylic acid, and the O-H stretch of the carboxylic acid.[6][9]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the molecular formula.[5]

Biological Activity and Signaling Pathways

Enhanced Auxin Activity

Chlorinated derivatives of indole-3-acetic acid are known to exhibit significantly higher auxin activity compared to the parent compound, IAA. Notably, this compound has been reported to be approximately 19 times more active than IAA in stimulating growth reactions. This enhanced activity is attributed to factors such as increased stability against enzymatic degradation within the plant.

Auxin Signaling Pathway

The canonical auxin signaling pathway is initiated by the binding of auxin to its co-receptors, the TRANSPORT INHIBITOR RESISTANT 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex. This binding event promotes the interaction between TIR1/AFB and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors.

The formation of this auxin-TIR1/AFB-Aux/IAA complex targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressors liberates the Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin response elements (AuxREs) in the promoters of auxin-responsive genes, thereby activating or repressing their transcription and leading to various physiological responses.

AuxinSignaling cluster_nucleus Nucleus Auxin 6-Cl-IAA TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF part of Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA recruits SCF->Aux_IAA ubiquitinates for degradation ARF ARF Aux_IAA->ARF represses AuxRE Auxin Response Element (Promoter) ARF->AuxRE binds to Gene Auxin-Responsive Genes AuxRE->Gene activates/represses Response Physiological Response (e.g., Cell Elongation) Gene->Response

Canonical Auxin Signaling Pathway

Conclusion

This compound stands out as a highly potent synthetic auxin. Its basic chemical and physical properties, combined with a well-established synthetic route via the Fischer indole synthesis, make it an accessible tool for researchers. The significantly enhanced biological activity compared to native IAA underscores its potential for applications in agriculture and horticulture. A thorough understanding of its interaction with the auxin signaling pathway will be crucial for elucidating its precise mode of action and for the development of novel plant growth regulators. Further research is warranted to fully characterize its quantitative properties and to explore its full range of biological effects.

References

An In-Depth Technical Guide to the Synthesis of 2-(6-chloro-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 2-(6-chloro-1H-indol-3-yl)acetic acid, a key intermediate in the development of various therapeutic agents. The document details the most prominent and effective synthetic strategies, including the Fischer indole synthesis and a multi-step approach involving the Japp-Klingemann reaction. This guide is intended to serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Introduction

Indole-3-acetic acid and its derivatives are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The chlorinated analogue, this compound, is a particularly important building block for the synthesis of pharmacologically active molecules. The strategic introduction of a chlorine atom at the C6 position of the indole ring can significantly modulate the compound's physicochemical properties and biological interactions. This guide focuses on the chemical synthesis of this target molecule, providing a detailed examination of the prevalent synthetic methodologies.

Primary Synthetic Routes

The synthesis of this compound can be primarily achieved through two established routes:

  • Route 1: Fischer Indole Synthesis. This classical method involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring.[1][2]

  • Route 2: Japp-Klingemann Reaction followed by Fischer Indole Synthesis. This multi-step approach first synthesizes a key hydrazone intermediate via the Japp-Klingemann reaction, which is then cyclized to the indole core using the Fischer methodology.[1][3][4][5]

A third, less common, but notable route involves the modification of a pre-existing indole scaffold.

Detailed Experimental Protocols

Route 1: Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for constructing indole rings.[1][2] In the context of synthesizing this compound, the reaction would proceed by reacting (4-chlorophenyl)hydrazine with a suitable keto-acid, such as α-ketoglutaric acid, in the presence of an acid catalyst.

Experimental Protocol (Adapted from analogous syntheses):

  • Hydrazone Formation: A mixture of (4-chlorophenyl)hydrazine hydrochloride (1.0 eq.) and α-ketoglutaric acid (1.1 eq.) is suspended in a suitable solvent, such as ethanol or acetic acid.

  • Indolization: An acid catalyst, such as sulfuric acid, polyphosphoric acid, or zinc chloride, is added to the mixture.[6][7] The reaction is then heated to reflux for several hours and monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Route 2: Japp-Klingemann Reaction followed by Fischer Indole Synthesis

This route provides an alternative approach that can offer better control over the reaction and potentially higher yields by isolating the hydrazone intermediate.[4][5]

Step 1: Japp-Klingemann Reaction to form the Hydrazone Intermediate

The Japp-Klingemann reaction is a reliable method for synthesizing hydrazones from β-keto-esters and aryl diazonium salts.[1][3]

Experimental Protocol (Adapted from analogous syntheses):

  • Diazotization of 4-chloroaniline: 4-chloroaniline is dissolved in a solution of hydrochloric acid and water at 0°C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5°C. The mixture is stirred for 30 minutes to form the diazonium salt.

  • Coupling Reaction: In a separate flask, diethyl 2-oxoglutarate is dissolved in ethanol, and a solution of sodium acetate is added. This solution is cooled to 0°C.

  • Hydrazone Formation: The cold diazonium salt solution is slowly added to the β-keto-ester solution. The reaction is maintained at a pH of 4-5 and stirred at 0°C for several hours.

  • Isolation and Purification: The product is extracted with an organic solvent, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude hydrazone can be purified by column chromatography.

Step 2: Fischer Indole Synthesis of the Hydrazone Intermediate

The purified hydrazone from the Japp-Klingemann reaction is then cyclized to form the indole ring.

Experimental Protocol (Adapted from analogous syntheses):

  • Cyclization: The purified hydrazone is dissolved in a suitable solvent like ethanol or acetic acid. A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is added.[4]

  • Reaction Monitoring: The mixture is heated to reflux and the reaction progress is monitored by TLC.

  • Work-up and Purification: After completion, the reaction mixture is cooled and neutralized. The product is extracted, washed, dried, and concentrated. The resulting indole derivative is then purified by column chromatography.

Step 3: Hydrolysis of the Ester

The final step is the hydrolysis of the ester group to yield the desired carboxylic acid.

Experimental Protocol (Adapted from analogous syntheses):

  • Saponification: The indole ester is dissolved in a mixture of ethanol and water. An excess of a base, such as sodium hydroxide or potassium hydroxide, is added.[4]

  • Reaction Monitoring: The mixture is heated to reflux for several hours until the hydrolysis is complete, as monitored by TLC or LC-MS.

  • Acidification and Precipitation: The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Isolation: The solid product is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization.

Quantitative Data

Due to the limited availability of specific quantitative data for the synthesis of this compound in publicly accessible literature, the following tables provide representative data based on analogous syntheses of similar indole-3-acetic acid derivatives. These values should be considered as a general guide for optimization.

Table 1: Reaction Parameters for the Synthesis of Indole-3-Acetic Acid Analogs via Fischer Indole Synthesis

Starting Material 1Starting Material 2CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
(4-Methoxyphenyl)hydrazine HClα-Ketoglutaric acidH₂SO₄EthanolReflux465[4]
PhenylhydrazineLevulinic acidH₂SO₄EthanolReflux672[8]
(4-Chlorophenyl)hydrazine HClα-Ketoglutaric acidPPAToluene1105Est. 60-70N/A

Table 2: Reaction Parameters for the Japp-Klingemann/Fischer Indole Synthesis of Indole-3-Acetic Acid Analogs

StepStarting Material(s)ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Japp-Klingemann 4-Methoxyaniline, Diethyl 2-oxoglutarateNaNO₂, HCl, NaOAcEthanol/Water0-5385[5]
Fischer Indole Hydrazone intermediateH₂SO₄EthanolReflux475[5]
Hydrolysis Indole esterNaOHEthanol/WaterReflux390[5]

Mandatory Visualizations

Synthetic Pathways

Synthesis_Pathways cluster_Route1 Route 1: Fischer Indole Synthesis cluster_Route2 Route 2: Japp-Klingemann & Fischer Indole Synthesis 4-Chlorophenylhydrazine 4-Chlorophenylhydrazine Fischer_Indole_Synthesis Fischer_Indole_Synthesis 4-Chlorophenylhydrazine->Fischer_Indole_Synthesis alpha-Ketoglutaric_acid alpha-Ketoglutaric_acid alpha-Ketoglutaric_acid->Fischer_Indole_Synthesis Target_Product_1 This compound Fischer_Indole_Synthesis->Target_Product_1 Acid Catalyst, Heat 4-Chloroaniline 4-Chloroaniline Japp_Klingemann Japp-Klingemann Reaction 4-Chloroaniline->Japp_Klingemann Diethyl_2-oxoglutarate Diethyl_2-oxoglutarate Diethyl_2-oxoglutarate->Japp_Klingemann Hydrazone_Intermediate Hydrazone Intermediate Japp_Klingemann->Hydrazone_Intermediate NaNO2, HCl, NaOAc Fischer_Indole_2 Fischer Indole Synthesis Hydrazone_Intermediate->Fischer_Indole_2 Indole_Ester Indole Ester Fischer_Indole_2->Indole_Ester Acid Catalyst, Heat Hydrolysis Hydrolysis Indole_Ester->Hydrolysis Base (e.g., NaOH) Target_Product_2 This compound Hydrolysis->Target_Product_2

Caption: Overview of the primary synthetic routes to this compound.

Experimental Workflow: Fischer Indole Synthesis

Fischer_Workflow Start Mix_Reactants Mix (4-chlorophenyl)hydrazine HCl and α-ketoglutaric acid in solvent Start->Mix_Reactants Add_Catalyst Add acid catalyst (e.g., H2SO4, PPA) Mix_Reactants->Add_Catalyst Heat_Reflux Heat to reflux and monitor by TLC Add_Catalyst->Heat_Reflux Cool_Mixture Cool reaction mixture Heat_Reflux->Cool_Mixture Precipitate Pour into ice water to precipitate product Cool_Mixture->Precipitate Filter_Wash Filter and wash the crude product Precipitate->Filter_Wash Dry_Product Dry the crude product Filter_Wash->Dry_Product Purify Purify by recrystallization or column chromatography Dry_Product->Purify End Purify->End

Caption: Experimental workflow for the Fischer Indole Synthesis route.

Conclusion

The synthesis of this compound is a critical process for the development of new pharmaceuticals. This technical guide has outlined the most viable synthetic strategies, providing detailed, albeit adapted, experimental protocols and representative quantitative data. The Fischer indole synthesis offers a more direct route, while the Japp-Klingemann reaction followed by Fischer indole synthesis provides a multi-step but potentially higher-yielding alternative. The choice of synthetic route will ultimately depend on factors such as starting material availability, desired scale, and purity requirements. The information and visualizations provided herein are intended to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize this important indole derivative.

References

A Technical Guide to the Mechanism of Action of 2-(6-chloro-1H-indol-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details the mechanism of action for 2-(6-chloro-1H-indol-3-yl)acetic acid. It is important to note that the vast majority of available scientific literature pertains to its function as a potent plant hormone (auxin). Data on its pharmacological effects, specific molecular targets, and mechanism of action in mammalian systems are currently limited. This document primarily focuses on its well-characterized role in plant biology, with hypothetical protocols provided for preliminary pharmacological screening.

Introduction

This compound, hereafter referred to as 6-Cl-IAA, is a synthetic chlorinated derivative of indole-3-acetic acid (IAA). IAA is the most abundant and physiologically active member of the auxin class of phytohormones, which are critical regulators of plant growth and development. The addition of a chlorine atom to the indole ring at the 6-position significantly enhances its biological activity in plants.

While the indole scaffold is a privileged structure in medicinal chemistry, forming the core of many therapeutic agents, the specific pharmacological properties of 6-Cl-IAA are not well-documented. Its primary and extensively studied mechanism of action is its function as a super-potent auxin, which will be the central focus of this guide.

Core Mechanism of Action in Plants: The Auxin Signaling Pathway

The fundamental mechanism of action for 6-Cl-IAA in plants is the modulation of gene expression through the canonical auxin signaling pathway. Like endogenous IAA, 6-Cl-IAA acts as a "molecular glue" that facilitates the interaction between two key protein families: the TIR1/AFB F-box proteins and the Aux/IAA transcriptional repressors.[1]

The signaling cascade proceeds as follows:

  • Receptor Binding: In the cell nucleus, 6-Cl-IAA binds to a pocket in the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins. These proteins are the F-box subunits of a larger E3 ubiquitin ligase complex known as SCFTIR1/AFB.[1][2]

  • Co-Receptor Complex Formation: The binding of 6-Cl-IAA stabilizes the TIR1/AFB protein, creating a composite surface that has a high affinity for the degron motif within Domain II of the Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor proteins.[1][3]

  • Ubiquitination of Aux/IAA Repressors: The formation of this stable TIR1-auxin-Aux/IAA complex allows the SCFTIR1/AFB E3 ligase to catalyze the attachment of ubiquitin chains to the Aux/IAA protein.

  • Proteasomal Degradation: The polyubiquitinated Aux/IAA repressor is then recognized and degraded by the 26S proteasome.

  • Gene Activation: In the absence of auxin, Aux/IAA proteins are stable and bind to AUXIN RESPONSE FACTOR (ARF) transcription factors, repressing their activity. The degradation of Aux/IAA proteins releases the ARFs, allowing them to activate or repress the transcription of a wide array of early auxin-responsive genes. These genes encode for proteins that carry out the downstream physiological effects of auxin, such as cell elongation, division, and differentiation.[1]

Auxin_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_promoter Auxin 6-Cl-IAA TIR1 SCF-TIR1/AFB (E3 Ligase) Auxin->TIR1 binds TIR1->p1 AuxIAA Aux/IAA Repressor ARF ARF (Transcription Factor) AuxIAA->ARF represses AuxIAA->p1 DNA Auxin Response Element (ARE) ARF->DNA binds Transcription Gene Transcription DNA->Transcription leads to Proteasome 26S Proteasome Ub Ubiquitin Ub->p2 TIR1_AuxIAA TIR1-Auxin-Aux/IAA Complex p1->TIR1_AuxIAA forms complex AuxIAA_Ub Ub-Aux/IAA p2->AuxIAA_Ub p3->ARF repression lifted TIR1_AuxIAA->p2 ubiquitination AuxIAA_Ub->Proteasome degradation

Caption: The core mechanism of 6-Cl-IAA action in plant cells.

Quantitative Data: Biological Activity

The primary quantitative data available for 6-Cl-IAA relates to its potency as an auxin compared to the natural hormone IAA. Chlorination at the 4- and 6-positions of the indole ring has been shown to dramatically increase activity.

CompoundRelative Biological ActivityReference
Indole-3-acetic acid (IAA)1x (Baseline)[4]
This compound (6-Cl-IAA) ~19x greater than IAA [4]
2-(4-chloro-1H-indol-3-yl)acetic acid (4-Cl-IAA)~10x greater than IAA[4]

Note: Relative activity can vary depending on the specific bioassay used.

Experimental Protocols

Protocol for Assessing Auxin Activity: Avena Coleoptile Curvature Test

This classic bioassay measures the differential growth caused by the unilateral application of an auxin, resulting in a quantifiable curvature.[5][6]

I. Materials

  • Avena sativa (oat) seeds

  • Agar powder

  • Test compound (6-Cl-IAA) and standards (IAA)

  • Petri dishes, glass holders, filter paper

  • Dark growth chamber with a red safelight

  • Shadowgraph or digital imaging system

  • Protractor or image analysis software

II. Methodology

  • Seedling Germination: Germinate Avena seeds on moist filter paper in complete darkness for approximately 48 hours. Subsequently, expose the seedlings to a brief period of red light (2-4 hours) to inhibit mesocotyl elongation.

  • Seedling Growth: Plant the seedlings with roots approx. 2 mm long in glass holders with water and return them to the dark growth chamber for another 2-3 days until the coleoptiles are 20-30 mm long.

  • Coleoptile Preparation: Under a red safelight, select uniform and straight coleoptiles. Decapitate the apical 1 mm of each coleoptile to remove the endogenous source of auxin.

  • Second Decapitation: After approximately 3 hours, perform a second decapitation to remove an additional 4 mm section. Gently pull the primary leaf up slightly from the base to create a support for the agar block.

  • Agar Block Preparation: Prepare a 1.5-2.0% agar solution. While it is still molten, add the test compound (6-Cl-IAA) or IAA standards to achieve the desired final concentrations. Pour the agar into a thin layer and, once solidified, cut it into small, uniform blocks (e.g., 1 mm³).

  • Application: Place a single agar block asymmetrically on one side of the decapitated coleoptile tip, resting it against the exposed primary leaf.

  • Incubation: Place the setups in a humid, dark chamber for 90-120 minutes.

  • Data Acquisition and Analysis:

    • Capture a silhouette image (shadowgraph) of the coleoptiles.

    • Measure the angle of curvature from the vertical axis.

    • Plot a standard curve of curvature angle versus the logarithm of the IAA concentration.

    • Determine the activity of 6-Cl-IAA by comparing the curvature it induces to the standard curve.

Avena_Bioassay_Workflow start Seed Germination (Darkness + Red Light) growth Seedling Growth (Darkness, 2-3 days) start->growth prep Coleoptile Preparation (1st & 2nd Decapitation) growth->prep application Asymmetric Application of Agar Block prep->application agar Agar Block Preparation (with 6-Cl-IAA / Standards) agar->application incubation Incubation (Dark, Humid, 90-120 min) application->incubation imaging Image Acquisition (Shadowgraph) incubation->imaging analysis Data Analysis (Measure Curvature Angle) imaging->analysis result Determine Relative Activity analysis->result

Caption: Experimental workflow for the Avena coleoptile curvature bioassay.
Hypothetical Protocol for Pharmacological Screening: MTT Cytotoxicity Assay

To assess the potential of 6-Cl-IAA as a therapeutic agent, a primary cytotoxicity screening is a logical first step. The MTT assay is a colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability.[7]

I. Materials

  • Human cancer cell line(s) (e.g., HeLa, MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 6-Cl-IAA compound, sterile DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • Multichannel pipette, microplate reader

II. Methodology

  • Cell Seeding: Culture cells to ~80% confluency. Harvest the cells using trypsin and resuspend them in fresh medium. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a high-concentration stock solution of 6-Cl-IAA in sterile DMSO (e.g., 20 mM). Create a series of dilutions in complete growth medium to achieve the desired final test concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of 6-Cl-IAA. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from the wells. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot cell viability (%) against the logarithm of the compound concentration.

    • Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, MCF-7) seeding Seed Cells in 96-Well Plate cell_culture->seeding compound_prep Compound Preparation (Serial Dilutions in Media) treatment Treat Cells with 6-Cl-IAA compound_prep->treatment seeding->treatment incubation Incubate (24-72 hours) treatment->incubation mtt_add Add MTT Reagent (Incubate 3-4 hours) incubation->mtt_add solubilize Solubilize Formazan (Add DMSO) mtt_add->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate calc_viability Calculate % Viability vs. Control read_plate->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

Caption: A hypothetical workflow for primary cytotoxicity screening.

Conclusion

The core mechanism of action of this compound is well-established within the field of plant biology. It functions as a highly potent auxin, hijacking the natural TIR1/AFB signaling pathway to induce auxin-responsive gene expression more strongly than its endogenous counterpart, IAA. This high level of activity makes it a valuable tool for studying plant development.

For drug development professionals, 6-Cl-IAA represents an under-investigated molecule. While the indole nucleus is of great pharmacological interest, the specific effects of 6-Cl-IAA on mammalian cells and its potential therapeutic targets remain unknown. The provided hypothetical screening protocol offers a starting point for exploring its potential bioactivity in a non-plant context. Future research is required to determine if this potent plant hormone holds any promise as a lead compound for therapeutic development.

References

A Technical Guide to the Spectroscopic Profile of 2-(6-Chloro-1H-indol-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(6-chloro-1H-indol-3-yl)acetic acid. Due to the limited availability of direct experimental spectra in public databases, this document presents a combination of reported data for structurally similar compounds and predicted spectroscopic values. This guide is intended to serve as a valuable resource for the identification, characterization, and application of this compound in research and development.

Compound Overview

This compound is a synthetic derivative of indole-3-acetic acid (IAA), a prominent member of the auxin family of plant hormones. The introduction of a chlorine atom at the 6-position of the indole ring can significantly alter its biological activity and metabolic stability, making it a compound of interest in agricultural and pharmaceutical research.

Chemical Structure:

Molecular Formula: C₁₀H₈ClNO₂[1]

Molecular Weight: 209.63 g/mol [1]

CAS Number: 1912-44-3[1][2]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. This data is compiled from spectroscopic principles and comparison with related indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data is based on the analysis of indole-3-acetic acid and various chloro-substituted indoles.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.9br s1HN-H (Indole)
~12.0br s1HO-H (Carboxylic Acid)
~7.6d1HH-4
~7.5s1HH-7
~7.2s1HH-2
~7.0dd1HH-5
~3.6s2H-CH₂-

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~173.0C=O (Carboxylic Acid)
~136.5C-7a
~127.0C-6
~125.0C-2
~122.0C-3a
~120.0C-5
~119.0C-4
~111.0C-7
~107.0C-3
~31.0-CH₂-
Mass Spectrometry (MS)

Predicted mass spectrometry data is based on the molecular weight of the compound and known fragmentation patterns of indole-3-acetic acid.[3][4]

Table 3: Predicted Mass Spectrometry Data (Electrospray Ionization - Positive Mode)

m/zInterpretation
210.02[M+H]⁺ (for ³⁵Cl)
212.02[M+H]⁺ (for ³⁷Cl, isotopic peak)
164.03[M+H - COOH]⁺
130.06Quinolinium ion fragment
Infrared (IR) Spectroscopy

Characteristic IR absorption bands are predicted based on the functional groups present and data from similar compounds like 6-chloro-2-methyl-indole-3-acetic acid and indole-3-acetic acid.[5][6]

Table 4: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)Functional Group
~3400N-H Stretch (Indole)
~3300-2500O-H Stretch (Carboxylic Acid)
~1700C=O Stretch (Carboxylic Acid)
~1600, ~1450C=C Stretch (Aromatic)
~800C-Cl Stretch

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of indole derivatives.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, 0.5-0.7 mL)

  • NMR tube (5 mm)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Accurately weigh 5-10 mg of the compound and transfer it to a clean, dry 5 mm NMR tube.

  • Add approximately 0.5-0.7 mL of the deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

  • Cap the tube and gently agitate until the sample is completely dissolved.

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the instrument.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Following ¹H NMR acquisition, set up and acquire the ¹³C NMR spectrum. This will likely require a longer acquisition time.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound (~1 mg/mL stock solution)

  • HPLC-grade solvents (e.g., acetonitrile, water, formic acid)

  • LC-MS system (e.g., with ESI or APCI source)

Procedure:

  • Prepare a dilute solution of the compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Set up the LC method, including the column type (e.g., C18), mobile phase gradient, and flow rate suitable for separating the compound from any impurities.

  • Set the parameters for the mass spectrometer, including the ionization mode (positive or negative), mass range, and collision energy for fragmentation (MS/MS).

  • Inject the sample into the LC-MS system and acquire the data.

  • Analyze the resulting chromatogram and mass spectra to determine the retention time, molecular ion mass, and fragmentation pattern.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound (~1-2 mg)

  • Potassium bromide (KBr), IR grade (~100-200 mg)

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure:

  • Thoroughly dry the KBr powder to remove any moisture.

  • In the agate mortar, grind ~1-2 mg of the compound with ~100-200 mg of KBr. The mixture should be a fine, homogeneous powder.

  • Transfer a portion of the powdered mixture to the pellet press die.

  • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent KBr pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Record the background spectrum of the empty sample compartment.

  • Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.[8]

Illustrative Pathway and Workflow

While the specific signaling pathways for this compound are not extensively documented, its structural similarity to indole-3-acetic acid suggests it may interact with auxin signaling pathways in plants or have related activities in other biological systems. The biosynthesis of indole-3-acetic acid from tryptophan is a well-established pathway.[9][10]

Simplified Tryptophan-Dependent IAA Biosynthesis Pathway tryptophan Tryptophan ipa Indole-3-pyruvic acid (IPA) tryptophan->ipa Transaminase iaald Indole-3-acetaldehyde (IAAld) ipa->iaald Decarboxylase iaa Indole-3-acetic acid (IAA) iaald->iaa Dehydrogenase target This compound (Synthetic Analog) iaa->target Structural Relationship

Caption: Biosynthetic relationship of IAA and its synthetic analog.

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel compound like this compound.

General Spectroscopic Analysis Workflow compound Compound Synthesis and Purification ftir FT-IR Spectroscopy compound->ftir lcms LC-MS Analysis compound->lcms nmr NMR Spectroscopy (1H, 13C, etc.) compound->nmr data_analysis Data Interpretation and Structure Elucidation ftir->data_analysis lcms->data_analysis nmr->data_analysis

Caption: Workflow for spectroscopic characterization.

References

The Potent World of Chlorinated Auxins: A Technical Guide to the Biological Activity of Chlorinated Indole-3-Acetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorinated derivatives of indole-3-acetic acid (IAA), the primary native auxin in plants, represent a class of potent plant growth regulators with significant biological activity. These halogenated compounds, most notably 4-chloroindole-3-acetic acid (4-Cl-IAA), exhibit enhanced and sometimes distinct physiological effects compared to their non-chlorinated counterpart. This technical guide provides an in-depth exploration of the biological activities of chlorinated IAAs, focusing on their auxin and herbicidal properties, mechanisms of action, and the experimental protocols used to elucidate their functions.

Auxin Activity of Chlorinated Indole-3-Acetic Acids

Chlorinated IAAs are recognized for their potent auxin activity, often exceeding that of IAA in various classical bioassays. This heightened activity is attributed to factors such as increased stability and altered receptor binding affinity.

Coleoptile Elongation

The Avena (oat) coleoptile elongation test is a cornerstone bioassay for quantifying auxin activity. In this assay, subapical sections of oat coleoptiles are incubated in solutions containing the test compound, and the resulting elongation is measured. 4-Cl-IAA and its esters have demonstrated significantly greater activity than IAA in promoting coleoptile elongation[1].

Table 1: Effect of 4-Cl-IAA and its Esters on Avena Coleoptile Elongation [1]

CompoundConcentration (M)Elongation Activity (relative to control)
IAA 3 x 10-7~1.5x
4-Cl-IAA 3 x 10-7~2.5x
Methyl 4-Cl-IAA 3 x 10-7~2.7x
Ethyl 4-Cl-IAA 3 x 10-7~2.8x
Allyl 4-Cl-IAA 3 x 10-7~2.8x

Note: This table presents a summary of reported trends. Actual values can vary based on specific experimental conditions.

Root Growth Inhibition

Auxins exhibit a biphasic dose-response in roots, promoting growth at low concentrations and inhibiting it at higher concentrations. Chlorinated auxins are particularly potent inhibitors of root elongation.

Table 2: Root Growth Inhibition by Chlorinated IAAs in Arabidopsis thaliana [2]

CompoundConcentration (nM)Relative Root Growth (%)
Control 0100
IAA 100~40
4-Cl-IAA 100~20
5-Cl-IAA 100~30
6-Cl-IAA 100~35
7-Cl-IAA 1000~50

Note: This table summarizes the general trend of increased inhibitory activity of chlorinated IAAs.

Other Auxin-like Activities

Chlorinated IAAs induce a range of other physiological responses characteristic of auxins, including:

  • Hypocotyl Swelling and Lateral Root Formation: In species like black gram (Vigna mungo), 4-Cl-IAA and its esters induce pronounced hypocotyl swelling and the formation of numerous lateral roots at low concentrations[1].

  • Adventitious Root Formation: Esters of 4-Cl-IAA have been shown to be potent inducers of adventitious roots in cuttings, with some esters being approximately three times more effective than indole-3-butyric acid (IBA), a commonly used rooting agent[3].

Herbicidal Activity

The potent, often supraoptimal, auxin activity of certain chlorinated IAAs leads to herbicidal effects. At high concentrations, these compounds disrupt normal plant growth processes, leading to epinasty, tissue swelling, and ultimately, plant death. The herbicidal effect is thought to be mediated by the induction of abnormal levels of ethylene in plant tissues. 4-Cl-IAA has been classified as a Group 4 herbicide by the Weed Science Society of America (WSSA), acting as a synthetic auxin.

Mechanism of Action: Signaling Pathways

The biological effects of chlorinated IAAs are mediated through the canonical auxin signaling pathway, which involves the TIR1/AFB family of F-box proteins that act as auxin co-receptors.

The Core Auxin Signaling Module

Auxin perception occurs when an auxin molecule acts as a "molecular glue" to facilitate the interaction between a TIR1/AFB receptor and an Aux/IAA transcriptional repressor protein. This binding event leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements (AuxREs) in the promoters of target genes, thereby activating or repressing their transcription[4][5][6][7].

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Chlorinated IAA TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA TIR1_AFB->Aux_IAA Binds TIR1_AFB->Aux_IAA Ubiquitination & Degradation ARF ARF Aux_IAA->ARF Represses AuxRE AuxRE ARF->AuxRE Binds Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Regulates

Core Auxin Signaling Pathway
Differential Effects of Chlorinated IAAs

The enhanced activity of chlorinated IAAs can be partly explained by their interaction with the TIR1/AFB co-receptors. Studies have shown that 4-Cl-IAA can promote a stronger interaction between TIR1 and certain Aux/IAA proteins compared to IAA, leading to a more robust downstream signal[8]. This can result in a stronger induction of auxin-responsive genes, as visualized by reporter systems like DR5::GUS[8].

Furthermore, 4-Cl-IAA can differentially regulate the expression of genes involved in other hormone pathways, such as ethylene biosynthesis. For instance, in pea, 4-Cl-IAA dramatically increases the transcript abundance of PsACS1, a gene encoding an enzyme for ethylene synthesis[9].

Experimental Protocols

A variety of bioassays and molecular techniques are employed to characterize the biological activity of chlorinated indole-3-acetic acids.

Avena Coleoptile Elongation Bioassay

This classic bioassay provides a quantitative measure of auxin-induced cell elongation.

Protocol:

  • Seed Germination: Germinate oat (Avena sativa) seeds in complete darkness for approximately 3-4 days at 25°C.

  • Coleoptile Sectioning: Under a dim green safelight, harvest coleoptiles and remove the apical tip (approximately 2-3 mm). Cut subapical sections of a defined length (e.g., 10 mm).

  • Incubation: Float the coleoptile sections in a buffered solution (e.g., 10 mM potassium phosphate buffer, pH 6.0, containing 2% sucrose) with varying concentrations of the test compound.

  • Measurement: After a defined incubation period (e.g., 18-24 hours) in the dark, measure the final length of the coleoptile sections using a digital caliper or by capturing and analyzing images.

  • Data Analysis: Calculate the percentage elongation relative to the initial length and compare it to a control (buffer only) and a standard auxin (IAA).

Avena_Coleoptile_Workflow A Oat Seed Germination (Dark, 3-4 days) B Coleoptile Harvest & Apical Tip Removal A->B C Cut Subapical Sections (e.g., 10 mm) B->C D Incubation in Test Solution (Dark, 18-24h) C->D E Measure Final Length D->E F Calculate % Elongation E->F

Avena Coleoptile Bioassay Workflow
Root Growth Inhibition Assay

This assay is used to determine the inhibitory effect of auxins on primary root growth.

Protocol:

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds and plate them on Murashige and Skoog (MS) agar medium.

  • Stratification and Germination: Stratify the plates at 4°C for 2-3 days in the dark, then transfer them to a growth chamber with a long-day photoperiod (e.g., 16h light/8h dark) at 22°C.

  • Transfer to Treatment Plates: After a few days of growth (e.g., 4-5 days), transfer seedlings of uniform size to fresh MS agar plates containing a range of concentrations of the chlorinated IAA.

  • Growth and Measurement: Allow the seedlings to grow for an additional period (e.g., 3-5 days). Scan the plates and measure the primary root length using image analysis software (e.g., ImageJ).

  • Data Analysis: Calculate the percentage of root growth inhibition relative to the control (no auxin) and determine the IC50 value (the concentration that causes 50% inhibition).

DR5::GUS Reporter Assay

This assay utilizes a synthetic auxin-responsive promoter (DR5) fused to the β-glucuronidase (GUS) reporter gene to visualize and quantify auxin response in plant tissues.

Protocol:

  • Plant Material: Use transgenic plants (e.g., Arabidopsis) carrying the DR5::GUS construct.

  • Treatment: Treat seedlings or specific tissues with the chlorinated IAA of interest for a defined period.

  • GUS Staining:

    • Immerse the tissue in a GUS staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide).

    • Vacuum infiltrate the tissue to ensure penetration of the staining solution.

    • Incubate at 37°C for several hours to overnight until a blue color develops.

    • Destain the tissue with a series of ethanol washes to remove chlorophyll.

  • Visualization and Quantification:

    • Histochemical Analysis: Observe the spatial pattern of GUS expression under a microscope.

    • Fluorometric Assay (Quantitative): Homogenize the tissue and perform a fluorometric assay using a substrate like 4-methylumbelliferyl-β-D-glucuronide (MUG) to quantify GUS activity.

DR5_GUS_Workflow A Treat DR5::GUS Plants with Chlorinated IAA B Harvest Tissue A->B C GUS Staining (X-Gluc incubation) B->C D Destain with Ethanol C->D E Microscopic Visualization (Histochemical) D->E F Fluorometric Assay (Quantitative) D->F

DR5::GUS Reporter Assay Workflow

Dichloro- and Trichloro-Indole-3-Acetic Acids

While the majority of research has focused on mono-chlorinated IAAs, di- and trichloro- derivatives also exhibit biological activity. However, comprehensive data on these compounds is limited. Preliminary studies suggest that the position and number of chlorine substitutions significantly influence auxin activity, with some polychlorinated derivatives showing reduced or altered activity compared to 4-Cl-IAA. Further research is needed to fully characterize the biological profiles of these more highly chlorinated auxins.

Conclusion

Chlorinated indole-3-acetic acids are a fascinating and potent class of plant growth regulators. Their enhanced auxin activity, herbicidal properties, and distinct effects on gene expression make them valuable tools for both basic plant science research and potential applications in agriculture and drug development. The experimental protocols outlined in this guide provide a framework for the continued investigation of these powerful molecules and their complex interactions within biological systems. Further exploration into the structure-activity relationships of a wider range of chlorinated derivatives will undoubtedly unveil new insights into auxin biology and open avenues for novel applications.

References

A Technical Guide to 2-(6-chloro-1H-indol-3-yl)acetic acid: A Potent Synthetic Auxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(6-chloro-1H-indol-3-yl)acetic acid (6-Cl-IAA) is a synthetic derivative of the primary plant hormone indole-3-acetic acid (IAA). The substitution of a chlorine atom at the sixth position of the indole ring significantly enhances its biological activity, making it a subject of interest for research in plant physiology and for potential applications in agriculture and biotechnology. This technical guide provides a comprehensive overview of 6-Cl-IAA, including its synthesis, biological activity, and mechanism of action, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Introduction

Auxins are a class of plant hormones that play a pivotal role in regulating plant growth and development, controlling processes such as cell elongation, division, and differentiation. While indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin, synthetic auxins have been developed with modified structures to enhance stability and activity. Halogenated derivatives of IAA, such as this compound (6-Cl-IAA), have demonstrated significantly higher potency compared to their parent compound. Notably, 6-Cl-IAA has been reported to be approximately 19 times more active than IAA in certain bioassays, highlighting its potential as a powerful tool for manipulating plant growth.[1] This guide delves into the technical aspects of 6-Cl-IAA, providing researchers with the necessary information to effectively utilize and study this potent synthetic auxin.

Physicochemical Properties and Synthesis

2.1. Physicochemical Data

PropertyValueReference
CAS Number 1912-44-3
Molecular Formula C₁₀H₈ClNO₂
Molecular Weight 209.63 g/mol
Appearance Solid
Melting Point 182-184 °C
Solubility Soluble in organic solvents, limited solubility in water.

2.2. Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process, commonly involving the Japp-Klingemann reaction followed by a Fischer indole synthesis. The following is a generalized protocol:

Step 1: Japp-Klingemann Reaction to form 4-chlorophenylhydrazone of a suitable keto-acid or ester.

  • Diazotization of 4-chloroaniline: Dissolve 4-chloroaniline in a solution of hydrochloric acid and water at 0°C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C. Stir for 30 minutes to form the 4-chlorobenzenediazonium chloride solution.

  • Coupling Reaction: In a separate flask, dissolve a suitable β-keto-ester (e.g., diethyl 2-oxosuccinate) in ethanol and add a solution of sodium acetate. Cool this solution to 0°C.

  • Slowly add the cold diazonium salt solution to the β-keto-ester solution with vigorous stirring. Maintain the temperature below 5°C.

  • Allow the reaction to proceed for several hours at low temperature. The resulting 4-chlorophenylhydrazone may precipitate and can be collected by filtration.

Step 2: Fischer Indole Synthesis to form the 6-chloroindole ring.

  • Dissolve the purified 4-chlorophenylhydrazone from Step 1 in a suitable solvent such as ethanol or glacial acetic acid.

  • Add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid.

  • Heat the reaction mixture to reflux for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution).

  • Extract the indole derivative with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting indole derivative by column chromatography.

Step 3: Hydrolysis to this compound.

  • Dissolve the ester obtained from Step 2 in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • If necessary, the final product can be further purified by recrystallization.

Synthesis_Workflow cluster_step1 Step 1: Japp-Klingemann Reaction cluster_step2 Step 2: Fischer Indole Synthesis cluster_step3 Step 3: Hydrolysis A 4-chloroaniline C 4-chlorophenylhydrazone A->C NaNO₂, HCl B β-keto-ester B->C D 6-chloro-indole-3-carboxylate ester C->D Acid catalyst, Heat E This compound D->E Base, then Acid

Caption: Synthetic workflow for this compound.

Biological Activity and Quantitative Data

The biological activity of 6-Cl-IAA is significantly higher than that of IAA. This enhanced activity has been observed in various classical auxin bioassays.

Table 1: Comparative Biological Activity of 6-Cl-IAA and IAA

BioassayOrganismParameter MeasuredRelative Activity (6-Cl-IAA vs. IAA)Reference
General Activity--19 times more active[1]
Root Growth InhibitionArabidopsis thalianaRoot elongationStronger inhibition at 100 nM[2]
Pericarp GrowthPisum sativum (Pea)Pericarp elongationIneffective in rescuing pod growth (unlike 4-Cl-IAA)[3]

3.1. Detailed Experimental Protocols

3.1.1. Arabidopsis Root Growth Inhibition Assay

This assay is used to quantify the inhibitory effect of auxins on primary root elongation.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Phytagel or Agar

  • Sterile petri dishes

  • This compound (6-Cl-IAA) and Indole-3-acetic acid (IAA) stock solutions (e.g., in DMSO or ethanol)

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare MS medium containing 1% (w/v) sucrose and solidify with 0.8% (w/v) agar. Autoclave and cool to approximately 50°C.

  • Add the desired concentrations of 6-Cl-IAA or IAA from stock solutions to the molten MS medium. A control with the solvent only should also be prepared. Pour the medium into sterile petri dishes.

  • Surface-sterilize Arabidopsis seeds by treating with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes, and then rinse 4-5 times with sterile distilled water.

  • Stratify the seeds by keeping them in the dark at 4°C for 2-4 days to synchronize germination.

  • Aseptically place the sterilized and stratified seeds on the surface of the prepared MS plates.

  • Seal the plates and place them vertically in a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.

  • After a set period (e.g., 5-7 days), photograph the plates and measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).

  • Calculate the percentage of root growth inhibition relative to the solvent control for each auxin concentration.

3.1.2. Avena Coleoptile Elongation Bioassay

This classic bioassay measures the ability of auxins to promote cell elongation in oat coleoptiles.

Materials:

  • Oat seeds (Avena sativa)

  • Vermiculite or sand

  • Buffer solution (e.g., 10 mM potassium phosphate buffer, pH 6.0)

  • Sucrose

  • 6-Cl-IAA and IAA stock solutions

  • Incubator with controlled temperature and humidity, kept in darkness

  • Dissecting microscope and tools

Procedure:

  • Sow oat seeds in moist vermiculite or sand and grow them in complete darkness for 3-4 days at approximately 25°C and 90% relative humidity.

  • Under a dim green safelight, harvest the coleoptiles when they are about 2-3 cm long.

  • Excise a subapical section (e.g., 10 mm long) from each coleoptile, starting 3 mm below the tip.

  • Float the sections in a buffer solution for about 1-2 hours to deplete endogenous auxins.

  • Prepare test solutions containing different concentrations of 6-Cl-IAA or IAA in the buffer solution, typically supplemented with 2% sucrose.

  • Transfer a set number of coleoptile sections (e.g., 10-15) to each test solution.

  • Incubate the sections in the dark at 25°C for 18-24 hours.

  • Measure the final length of the coleoptile sections.

  • Calculate the elongation (final length - initial length) for each treatment and compare the dose-response curves for 6-Cl-IAA and IAA.

Mechanism of Action and Signaling Pathway

Synthetic auxins like 6-Cl-IAA are perceived by the same receptor system as endogenous IAA. The core of this signaling pathway involves the TIR1/AFB family of F-box proteins, which act as auxin co-receptors.

4.1. The Canonical Auxin Signaling Pathway

  • Auxin Perception: In the presence of auxin, the hormone binds to a pocket in the TIR1/AFB protein. This binding event stabilizes the interaction between TIR1/AFB and a member of the Aux/IAA family of transcriptional repressors.

  • Ubiquitination and Degradation: The formation of the TIR1/AFB-auxin-Aux/IAA complex leads to the polyubiquitination of the Aux/IAA protein by the SCFTIR1/AFB E3 ubiquitin ligase complex.

  • Derepression of Transcription: The polyubiquitinated Aux/IAA protein is then targeted for degradation by the 26S proteasome.

  • Gene Expression: The degradation of the Aux/IAA repressor releases the Auxin Response Factors (ARFs), which are transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, thereby activating or repressing their transcription.

Auxin_Signaling cluster_nucleus Nucleus Auxin 6-Cl-IAA / IAA TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA polyubiquitinates ARF ARF Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by AuxRE AuxRE ARF->AuxRE binds Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression regulates

Caption: The canonical auxin signaling pathway.

4.2. Differential Effects of 6-Cl-IAA

The enhanced activity of 6-Cl-IAA compared to IAA is likely due to several factors:

  • Increased Receptor Binding Affinity: The chlorine atom at the 6-position may alter the electronic properties and conformation of the molecule, leading to a higher binding affinity for specific members of the TIR1/AFB receptor family.

  • Differential Receptor Specificity: The TIR1/AFB family consists of multiple members with partially overlapping but also distinct functions. 6-Cl-IAA might preferentially bind to certain TIR1/AFB proteins, leading to a different downstream transcriptional response compared to IAA.

  • Increased Stability: Halogenation can increase the metabolic stability of the molecule, protecting it from degradation and thus prolonging its biological activity.

Research on the closely related 4-Cl-IAA has shown that it can differentially modulate the transcript abundance of specific auxin receptors, suggesting that chlorinated auxins can fine-tune the auxin signaling pathway at the receptor level. This leads to an auxin-specific tissue response.

Conclusion

This compound is a highly potent synthetic auxin with significant potential for use in plant science research and agricultural applications. Its enhanced activity compared to IAA stems from its modified chemical structure, which likely influences its interaction with the auxin signaling machinery. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the unique properties of this compound and to harness its potential for manipulating plant growth and development. Further research into the specific binding affinities of 6-Cl-IAA to different TIR1/AFB receptors and the resulting global transcriptomic changes will provide a more complete understanding of its mode of action.

References

The Multifaceted Role of Substituted Indoles in Modern Medicinal Chemistry: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a privileged heterocyclic motif, stands as a cornerstone in the landscape of medicinal chemistry. Its inherent structural resemblance to endogenous signaling molecules, such as tryptophan and serotonin, coupled with its synthetic tractability, has rendered it a fertile ground for the discovery and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the diverse applications of substituted indoles across key therapeutic areas, with a focus on quantitative biological data, detailed experimental methodologies, and the elucidation of underlying signaling pathways.

Anticancer Applications of Substituted Indoles

Substituted indoles have emerged as a significant class of anticancer agents, exhibiting a broad spectrum of mechanistic actions.[1] These range from the disruption of microtubule dynamics to the inhibition of key signaling cascades crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity

The cytotoxic potential of various substituted indoles has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Indole-ChalconeCompound 15 (1-methyl, 2,3-dimethoxy substituted)SCC-29B (Oral)0.96[2]
Benzimidazole-IndoleCompound 8 Various0.05[2]
Indole-Vinyl SulfoneCompound 9 Various-[2]
Indole-based Ursolic Acid DerivativeCompound 5f SMMC-7721 (Hepatocarcinoma)0.56[3]
Indole-based Ursolic Acid DerivativeCompound 5f HepG2 (Hepatocarcinoma)0.91[3]
Penta-heterocycle Substituted IndoleCompound 10b A549 (Lung)0.012[4]
Penta-heterocycle Substituted IndoleCompound 10b K562 (Leukemia)0.01[4]
Indole-Aryl AmideCompound 5 HT29 (Colon)2.61[2]
Indole-Aryl AmideCompound 5 PC3 (Prostate)0.39[2]
Indole-Aryl AmideCompound 5 Jurkat J6 (Leukemia)0.37[2]
Key Signaling Pathways in Indole-Mediated Anticancer Activity

A prominent mechanism of action for many anticancer indoles is the disruption of microtubule dynamics by inhibiting tubulin polymerization.[5][6][7][8][9] This interference with the cell's cytoskeleton leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

Tubulin_Polymerization_Inhibition cluster_tubulin Tubulin Dynamics Alpha-Tubulin Alpha-Tubulin Tubulin Dimer Tubulin Dimer Alpha-Tubulin->Tubulin Dimer Assembly Beta-Tubulin Beta-Tubulin Beta-Tubulin->Tubulin Dimer Microtubule Microtubule Tubulin Dimer->Microtubule Polymerization Inhibition of Polymerization Inhibition of Polymerization Tubulin Dimer->Inhibition of Polymerization Microtubule->Tubulin Dimer Depolymerization Substituted Indole Substituted Indole Substituted Indole->Tubulin Dimer Binds to Colchicine Site Mitotic Arrest Mitotic Arrest Inhibition of Polymerization->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by substituted indoles.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, immunity, cell survival, and proliferation.[10][11][12][13] Its aberrant activation is a hallmark of many cancers. Certain indole derivatives, such as Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to suppress this pathway.

NF_kB_Inhibition Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation NF-κB NF-κB Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation IκBα-NF-κB Complex IκBα-NF-κB Complex IκBα-NF-κB Complex->IκBα Releases IκBα-NF-κB Complex->NF-κB Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Promotes Inflammation, Proliferation, Survival Inflammation, Proliferation, Survival Gene Transcription->Inflammation, Proliferation, Survival Substituted Indole Substituted Indole Substituted Indole->IKK Complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by substituted indoles.

Antiviral Applications of Substituted Indoles

The structural diversity of substituted indoles has been leveraged to develop potent antiviral agents targeting various stages of the viral life cycle.[14][15][16][17]

Quantitative Antiviral Activity

The antiviral efficacy is often quantified by the half-maximal effective concentration (EC50), which represents the concentration of a drug that inhibits 50% of the viral replication.

Compound ClassSpecific DerivativeVirusEC50 (µM)Reference
Indole AcrylamideCompound 18 (N-benzoyl analog)HCV1.16[15]
Indole AcrylamideCompound 17 (sulfonyl analog)HCV1.56[15]
TetrahydroindoleCompound 3 (phenyl- and benzyl-substituted)HCV (gt 1b)7.9[17]
TetrahydroindoleCompound 3 (phenyl- and benzyl-substituted)HCV (gt 2a)2.6[17]
Indole-based HCV NS5B InhibitorCompound 12 HCV (gt 1a)0.043[17]
Indole-based HCV NS5B InhibitorCompound 12 HCV (gt 1b)0.017[17]
Indole Alkaloid DerivativeCompound 22 DENV (clinical isolates)0.6 - 1.9[18]
Indole Chloropyridinyl EsterCompound 1 SARS-CoV-22.8[17]

Antimicrobial Applications of Substituted Indoles

Substituted indoles exhibit a broad spectrum of activity against various pathogenic bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the primary metric used to quantify the in vitro antimicrobial activity of a compound.

Compound ClassSpecific DerivativeMicroorganismMIC (µg/mL)Reference
Indole-ThiadiazoleCompound 2c Bacillus subtilis3.125[19]
Indole-TriazoleCompound 3c Bacillus subtilis3.125[19]
Multi-halogenated Indole6-bromo-4-iodoindoleStaphylococcus aureus20[20]
Multi-halogenated Indole4-bromo-6-chloroindoleStaphylococcus aureus30[20]
Indole DerivativeCompound 3a Candida krusei25[21]

Anti-inflammatory Applications of Substituted Indoles

The anti-inflammatory properties of substituted indoles are well-documented, with many derivatives targeting key enzymes and pathways involved in the inflammatory response.[22][23][24]

Quantitative Anti-inflammatory Activity

The inhibitory activity of indole derivatives against cyclooxygenase (COX) enzymes is a common measure of their anti-inflammatory potential.

Compound ClassSpecific DerivativeTargetIC50 (µM)Reference
Indole-2-one DerivativeCompound 4e COX-22.35[25]
Indole-2-one DerivativeCompound 9h COX-22.422[25]
Indole-2-one DerivativeCompound 9i COX-23.34[25]
N-1 and C-3 Substituted IndoleCompound 27 COX-20.32[22]
Indole DerivativeCompound 26 COX-2 (human cells)0.009[22]

Central Nervous System (CNS) Applications of Substituted Indoles

The structural similarity of the indole nucleus to neurotransmitters like serotonin has made it a valuable scaffold for the design of CNS-active agents.[26][27][28][29][30]

Quantitative CNS Receptor Binding Affinity

The binding affinity of indole derivatives to specific CNS receptors is typically measured by the inhibition constant (Ki).

Compound ClassSpecific DerivativeReceptorKi (nM)Reference
1,3,5-Triazine-methylpiperazine IndoleCompound 4 5-HT611[29]
Marine Indole Alkaloid5-bromo-N,N-dimethyltryptamine5-HT1AHigh Affinity[27]
Marine Indole Alkaloid5-bromo-N,N-dimethyltryptamine5-HT1B/1DHigh Affinity[27]
Marine Indole Alkaloid5-bromo-N,N-dimethyltryptamine5-HT2BHigh Affinity[27]
Marine Indole Alkaloid5-bromo-N,N-dimethyltryptamine5-HT6High Affinity[27]
Marine Indole Alkaloid5-bromo-N,N-dimethyltryptamine5-HT7High Affinity[27]
Serotonin Receptor Signaling

Substituted indoles can act as either agonists or antagonists at various serotonin (5-HT) receptors, thereby modulating downstream signaling cascades.[31][32][33][34]

Serotonin_Signaling Serotonin (5-HT) Serotonin (5-HT) 5-HT Receptor (GPCR) 5-HT Receptor (GPCR) Serotonin (5-HT)->5-HT Receptor (GPCR) Binds G-protein G-protein 5-HT Receptor (GPCR)->G-protein Activates Effector Enzyme Effector Enzyme G-protein->Effector Enzyme Modulates Second Messengers Second Messengers Effector Enzyme->Second Messengers Generates Cellular Response Cellular Response Second Messengers->Cellular Response Initiates Substituted Indole (Agonist) Substituted Indole (Agonist) Substituted Indole (Agonist)->5-HT Receptor (GPCR) Activates Substituted Indole (Antagonist) Substituted Indole (Antagonist) Substituted Indole (Antagonist)->5-HT Receptor (GPCR) Blocks

Caption: Modulation of serotonin receptor signaling by substituted indoles.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the advancement of medicinal chemistry research. The following sections provide methodologies for key experiments cited in the evaluation of substituted indoles.

Synthesis: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for the preparation of substituted indoles from arylhydrazines and carbonyl compounds under acidic conditions.[1][35][36][37][38]

Materials:

  • Substituted phenylhydrazine hydrochloride (1.0 eq)

  • Aldehyde or ketone (1.0-1.2 eq)

  • Glacial acetic acid or other suitable acid catalyst (e.g., ZnCl2, polyphosphoric acid)

  • Solvent (e.g., ethanol, acetic acid)

  • Sodium hydroxide or sodium bicarbonate solution for neutralization

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Hydrazone Formation (can be done in situ): In a round-bottom flask, dissolve the substituted phenylhydrazine hydrochloride and the carbonyl compound in the chosen solvent. Stir the mixture at room temperature or with gentle heating until the hydrazone formation is complete (monitor by TLC).

  • Cyclization: Add the acid catalyst to the reaction mixture. Heat the mixture to reflux for the required time (can range from minutes to several hours), monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. If a strong acid was used, carefully neutralize the mixture with a base.

  • Extraction: Extract the product into an organic solvent. Combine the organic layers, wash with brine, and dry over an anhydrous salt.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure substituted indole.

Biological Assay: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Substituted indole compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted indole compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (solvent only) and a no-treatment control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium containing MTT and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Biological Assay: Carrageenan-Induced Paw Edema

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of new compounds.[24][39][40]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in sterile saline)

  • Substituted indole compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Positive control drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions. Divide the animals into groups: vehicle control, positive control, and test groups (different doses of the substituted indole).

  • Compound Administration: Administer the vehicle, positive control, or test compound to the respective groups of animals, typically via oral gavage, 30-60 minutes before the carrageenan injection.

  • Induction of Edema: Inject a small volume (e.g., 0.1 mL) of the carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point.

Experimental and Drug Discovery Workflow

The discovery and development of new indole-based drugs follow a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.

Drug_Discovery_Workflow cluster_lead_discovery Lead Discovery cluster_lead_optimization Lead Optimization Target Identification & Validation Target Identification & Validation Lead Discovery Lead Discovery Target Identification & Validation->Lead Discovery Lead Optimization Lead Optimization Lead Discovery->Lead Optimization Preclinical Development Preclinical Development Lead Optimization->Preclinical Development Clinical Trials Clinical Trials Preclinical Development->Clinical Trials FDA Approval & Market FDA Approval & Market Clinical Trials->FDA Approval & Market High-Throughput Screening High-Throughput Screening Fragment-Based Screening Fragment-Based Screening Structure-Based Design Structure-Based Design Synthesis of Indole Library Synthesis of Indole Library SAR Studies SAR Studies ADMET Profiling ADMET Profiling In Vitro & In Vivo Efficacy In Vitro & In Vivo Efficacy

Caption: A generalized workflow for the discovery and development of indole-based drugs.

Conclusion

Substituted indoles represent a remarkably versatile and enduring scaffold in the pursuit of novel therapeutic agents. Their diverse biological activities, spanning from anticancer and antiviral to anti-inflammatory and CNS modulation, underscore their significance in drug discovery. The continued exploration of their structure-activity relationships, coupled with a deeper understanding of their interactions with biological targets and signaling pathways, will undoubtedly pave the way for the development of next-generation indole-based medicines with enhanced efficacy and safety profiles. This technical guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic potential of this remarkable heterocyclic system.

References

The Role of Chlorine Substitution in Indoleacetic Acid Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin and a critical plant hormone regulating a vast array of developmental processes, including cell elongation, division, and differentiation. The chemical structure of IAA features an indole ring, and substitutions on this ring can dramatically alter its biological activity. This technical guide delves into the pivotal role of chlorine substitution on the indole ring of IAA, creating chlorinated derivatives with often enhanced and specific auxin activities. This document provides a comprehensive overview of the structure-activity relationships, physiological effects, and the underlying molecular mechanisms of chlorinated IAAs, with a particular focus on 4-chloroindole-3-acetic acid (4-Cl-IAA), a potent, naturally occurring auxin.

Enhanced Biological Activity of Chlorinated Indoleacetic Acids

Chlorination of the indole ring of IAA can significantly modify its auxin activity. The position and number of chlorine substituents are critical determinants of this activity. 4-Cl-IAA, in particular, has been identified as one of the most potent natural auxins.

Comparative Efficacy in Bioassays

Multiple bioassays have demonstrated the superior activity of 4-Cl-IAA compared to its non-chlorinated counterpart, IAA.

  • Avena Coleoptile Elongation Test: In this classic auxin bioassay, 4-Cl-IAA and its esters (with the exception of the tert-butyl ester) exhibit stronger elongation activity towards Avena coleoptiles than IAA. The methyl, ethyl, and allyl esters of 4-Cl-IAA are as potent as the free acid.[1] In maize coleoptile segments, 4-Cl-IAA is significantly more active in stimulating elongation than IAA.[2][3]

  • Root Growth Inhibition Assay: At low concentrations (around 0.1 nM), chlorinated IAAs, including 4-Cl-IAA, 5-Cl-IAA, and 6-Cl-IAA, show a slight growth-promoting effect on Arabidopsis thaliana roots, an effect observed at a lower concentration than for IAA (around 1 nM).[4] However, at higher concentrations (100 nM), these chlorinated auxins strongly inhibit root growth.[4] 7-Cl-IAA shows a similar inhibitory effect but at a higher concentration of 1 µM.[4]

  • Pea Pericarp Elongation Assay: Exogenous application of 4-Cl-IAA effectively promotes the growth of deseeded pea pericarps in a concentration-dependent manner, with effects observed at concentrations as low as 1 µM.[5][6] In contrast, IAA is largely ineffective in this assay.[5][6] The position of the chlorine atom is crucial, with 4-Cl-IAA being the most effective, followed by a moderate effect from 5-Cl-IAA, while other chloro- and fluoro-substituted IAAs are inactive or even inhibitory.[3]

  • Adventitious Root Formation: Esters of 4-Cl-IAA have been shown to strongly promote adventitious root formation in cuttings.[1]

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of chlorinated IAAs in various bioassays.

CompoundBioassayOrganismObserved EffectConcentrationReference
4-Cl-IAAAvena Coleoptile ElongationAvena sativaStronger elongation than IAANot specified[1]
4-Cl-IAAMaize Coleoptile ElongationZea maysMore active than IAA1 µM[2][3]
4-Cl-IAARoot GrowthArabidopsis thalianaSlight promotion0.1 nM[4]
4-Cl-IAARoot Growth InhibitionArabidopsis thalianaStrong inhibition100 nM[4]
5-Cl-IAARoot Growth InhibitionArabidopsis thalianaStrong inhibition100 nM[4]
6-Cl-IAARoot Growth InhibitionArabidopsis thalianaStrong inhibition100 nM[4]
7-Cl-IAARoot Growth InhibitionArabidopsis thalianaInhibition1 µM[4]
4-Cl-IAAPea Pericarp ElongationPisum sativumGrowth promotion1 - 100 µM[5][6]
5-Cl-IAAPea Pericarp ElongationPisum sativumModerate growth promotionNot specified[3]
6-Cl-IAAPea Pericarp ElongationPisum sativumIneffectiveNot specified[3]
7-Cl-IAAPea Pericarp ElongationPisum sativumIneffectiveNot specified[3]

Natural Occurrence and Biosynthesis

4-Cl-IAA is a naturally occurring plant hormone, primarily found in the seeds of various legume species belonging to the Fabaceae family.[7][8][9][10][11] Its levels can be significantly higher than those of IAA in maturing pea seeds.[10][11]

The biosynthesis of 4-Cl-IAA is believed to occur via a pathway parallel to that of IAA. Evidence suggests that tryptophan is first chlorinated to form 4-chlorotryptophan (4-Cl-Trp).[8][10] 4-Cl-Trp is then converted to 4-chloroindole-3-pyruvic acid (4-Cl-IPyA) by aminotransferases, which is subsequently converted to 4-Cl-IAA.[4][8][12][13] This indicates that chlorination is an early step in the biosynthetic pathway, rather than a modification of the final IAA molecule.[8]

Signaling Pathways and Molecular Mechanisms

The enhanced activity of chlorinated IAAs is attributed to a combination of factors including altered receptor binding, transport, and metabolic stability.

Interaction with Auxin Receptors

The canonical auxin signaling pathway involves the perception of auxin by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein, thereby releasing AUXIN RESPONSE FACTORs (ARFs) to regulate the expression of auxin-responsive genes.

There is evidence to suggest that 4-Cl-IAA interacts with this pathway, but with different affinities and downstream effects compared to IAA. Studies in pea suggest that the differential response to 4-Cl-IAA and IAA may be mediated by different populations of TIR1/AFB receptors.[14] 4-Cl-IAA may have a higher binding affinity for certain TIR1/AFB-Aux/IAA co-receptor complexes, leading to a more robust signaling output.[15] The differential modulation of the auxin receptor transcript pool by 4-Cl-IAA compared to IAA could lead to specific Aux/IAA protein degradation and a subsequent auxin-specific tissue response.[14]

Transport and Metabolism

The increased potency of 4-Cl-IAA may also be due to its increased stability and resistance to metabolic degradation compared to IAA.[4][16] The chlorine atom may protect the indole ring from oxidative breakdown, leading to a longer half-life and sustained signaling. Furthermore, differences in the transport of chlorinated IAAs compared to IAA could contribute to their distinct physiological effects.

Auxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin IAA / 4-Cl-IAA TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds with higher affinity (4-Cl-IAA) Auxin->TIR1_AFB SCF_complex SCF Complex TIR1_AFB->SCF_complex Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_complex Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF ARF (Active) Aux_IAA->ARF Inhibits SCF_complex->Aux_IAA Ubiquitination Ub Ubiquitin Ub->SCF_complex AuxRE Auxin Response Element (AuxRE) ARF->AuxRE Binds Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Activates

Canonical auxin signaling pathway highlighting the potential enhanced affinity of 4-Cl-IAA.

Experimental Protocols

A variety of standardized experimental protocols are employed to investigate the activity of chlorinated IAAs.

Avena Coleoptile Elongation Assay

This classic bioassay measures the ability of auxins to promote cell elongation in the coleoptiles of oat seedlings.

Methodology:

  • Germinate Avena sativa seeds in the dark to obtain etiolated seedlings.

  • Excise 5-10 mm segments from the sub-apical region of the coleoptiles.

  • Float the segments in a basal medium containing the test compounds (IAA and chlorinated derivatives) at various concentrations.

  • Incubate the segments in the dark for a defined period (e.g., 24 hours).

  • Measure the final length of the coleoptile segments.

  • Calculate the percentage elongation relative to a control group incubated in the basal medium without auxins.

Pea Pericarp Elongation Assay

This in vivo assay is particularly relevant for studying the effects of auxins on fruit development.

Methodology:

  • Use young pea plants with developing pods (e.g., 2 days after anthesis).

  • Surgically remove the seeds from the pods (deseeding).

  • Apply lanolin paste containing the test compounds (IAA and chlorinated derivatives) to the inner pericarp wall.

  • Measure the length of the pericarps at regular intervals over several days.

  • Compare the growth of treated pericarps to deseeded and intact controls.

Auxin Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a highly sensitive and specific method for the quantitative analysis of auxins in plant tissues.

Methodology:

  • Harvest and immediately freeze plant tissue in liquid nitrogen to halt metabolic activity.

  • Homogenize the tissue in an appropriate extraction buffer.

  • Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA).

  • Purify the auxin fraction from the crude extract using solid-phase extraction (SPE).

  • Derivatize the auxins to increase their volatility for GC analysis (e.g., methylation with diazomethane).

  • Analyze the derivatized samples using GC-MS in selected ion monitoring (SIM) mode to quantify the endogenous auxin relative to the internal standard.[7][8][17][18]

GCMS_Workflow A Plant Tissue Homogenization (+ Internal Standard) B Solid-Phase Extraction (SPE) (Purification) A->B C Derivatization (e.g., Methylation) B->C D Gas Chromatography (GC) (Separation) C->D E Mass Spectrometry (MS) (Detection & Quantification) D->E F Data Analysis E->F

A simplified workflow for auxin quantification by GC-MS.
Auxin Transport Assay

These assays are used to measure the polar transport of auxins through plant tissues.

Methodology using Radiolabeled Auxin:

  • Excise segments of the tissue of interest (e.g., hypocotyls, roots).

  • Apply an agar block containing a radiolabeled auxin (e.g., ³H-IAA) to the apical end of the tissue segment.

  • Place a receiver agar block at the basal end.

  • After an incubation period, measure the radioactivity in the receiver block using a scintillation counter to quantify the amount of auxin transported.

  • To assess polarity, perform the experiment in the reverse orientation (basal application, apical receiver).

Conclusion and Future Directions

The substitution of chlorine onto the indole ring of indoleacetic acid, particularly at the 4-position, results in a potent natural auxin with significantly enhanced biological activity in several plant systems. This increased potency is likely a result of a combination of factors, including higher binding affinity to specific auxin co-receptor complexes, greater metabolic stability, and potentially altered transport characteristics. The study of chlorinated IAAs provides valuable insights into the structure-activity relationships of auxins and the fine-tuning of hormonal responses in plants.

For researchers and professionals in drug and herbicide development, the principles learned from chlorinated IAAs offer a compelling case for the exploration of halogenated compounds. The targeted modification of lead compounds with chlorine or other halogens can be a powerful strategy to enhance efficacy, selectivity, and metabolic stability. Future research should focus on elucidating the precise molecular interactions between chlorinated auxins and the full spectrum of TIR1/AFB-Aux/IAA co-receptor complexes to understand the basis of their specific activities. Furthermore, identifying the enzymatic machinery responsible for the chlorination of tryptophan in plants could open new avenues for biotechnological applications and the development of novel plant growth regulators.

References

Technical Guide: 2-(6-chloro-1H-indol-3-yl)acetic acid (CAS 1912-44-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(6-chloro-1H-indol-3-yl)acetic acid, a halogenated derivative of indole-3-acetic acid (IAA), is a synthetic compound of interest in the fields of agricultural science and drug discovery. Its structural similarity to the natural plant hormone auxin suggests potential applications as a plant growth regulator. The chlorine substitution on the indole ring may also confer unique physicochemical and biological properties compared to the parent compound, making it a subject for further investigation in medicinal chemistry. This technical guide provides a comprehensive overview of the known properties, synthesis, and putative biological activities of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and application in experimental settings.

PropertyValueReferences
CAS Number 1912-44-3[1][2]
Molecular Formula C₁₀H₈ClNO₂[2][3]
Molecular Weight 209.63 g/mol [2][3]
Melting Point 182-184 °C (with decomposition)[4]
Boiling Point 445.6 ± 30.0 °C (Predicted)[2][4]
Density 1.483 ± 0.06 g/cm³ (Predicted)[2][4]
Appearance Solid[5]
Solubility Typically soluble in organic solvents, with limited solubility in water.[1]
LogP 2.44840[2]
Vapor Pressure 1.01E-08 mmHg at 25°C[2]
Refractive Index 1.698[2]

Synthesis

The primary synthetic route to this compound is the Fischer indole synthesis. This classic method involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions. A common precursor to the Fischer indole synthesis is the formation of the required hydrazone via the Japp-Klingemann reaction.

Experimental Protocol: Synthesis via Japp-Klingemann Reaction and Fischer Indole Synthesis

This protocol is adapted from established procedures for similar indole-3-acetic acid derivatives.

Step 1: Formation of 4-chlorophenylhydrazone of α-ketoglutaric acid (Japp-Klingemann Reaction)

  • Diazotization of 4-chloroaniline: Dissolve 4-chloroaniline in a solution of hydrochloric acid and water at 0-5 °C. To this solution, add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes.

  • Coupling Reaction: In a separate flask, dissolve α-ketoglutaric acid in an aqueous solution of sodium hydroxide and cool to 0-5 °C. Slowly add the previously prepared diazonium salt solution to the α-ketoglutaric acid solution. Adjust the pH to 8-9 with sodium carbonate to facilitate the coupling reaction. Stir the mixture at low temperature until the reaction is complete (monitored by TLC).

  • Isolation of Hydrazone: Acidify the reaction mixture with hydrochloric acid to precipitate the 4-chlorophenylhydrazone of α-ketoglutaric acid. Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Cyclization to this compound (Fischer Indole Synthesis)

  • Reaction Setup: Suspend the dried 4-chlorophenylhydrazone of α-ketoglutaric acid in a suitable solvent such as ethanol or glacial acetic acid.

  • Acid Catalysis: Add a strong acid catalyst, for example, concentrated sulfuric acid, polyphosphoric acid, or zinc chloride.

  • Cyclization: Heat the reaction mixture to reflux for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture and pour it onto crushed ice. The crude product will precipitate. Collect the solid by filtration and wash with water.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Japp-Klingemann Reaction cluster_step2 Step 2: Fischer Indole Synthesis A 4-chloroaniline B Diazotization (NaNO₂, HCl, 0-5°C) A->B C 4-chlorophenyl diazonium salt B->C E Coupling Reaction (pH 8-9) C->E D α-ketoglutaric acid D->E F 4-chlorophenylhydrazone of α-ketoglutaric acid E->F G Hydrazone Intermediate F->G H Cyclization (Acid catalyst, Reflux) G->H I Crude Product H->I J Purification (Recrystallization/ Chromatography) I->J K This compound J->K

Caption: Workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

While specific quantitative biological data for this compound is limited in publicly available literature, its structural similarity to indole-3-acetic acid (IAA) and other chlorinated derivatives strongly suggests it functions as a potent auxin, a class of plant growth regulators.

Studies on related compounds, such as 4-chloroindole-3-acetic acid (4-Cl-IAA) and 5,6-dichloroindole-3-acetic acid, have demonstrated strong rooting-promoting activity in various plant species.[6][7] It is hypothesized that this compound exhibits similar auxin-like activities, including promoting cell elongation, division, and differentiation, which are characteristic effects of auxins.

The generally accepted mechanism of auxin action at the molecular level involves a well-defined signaling pathway.

The Auxin Signaling Pathway

The canonical auxin signaling pathway involves three main components: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[3][4][8]

  • Auxin Perception: In the presence of auxin, the hormone binds to the TIR1/AFB receptor, which is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.

  • Derepression of Transcription: This binding event promotes the interaction between the SCF(TIR1/AFB) complex and Aux/IAA repressor proteins. The Aux/IAA proteins are subsequently ubiquitinated and targeted for degradation by the 26S proteasome.

  • Gene Activation: The degradation of Aux/IAA repressors releases the ARF transcription factors to which they were bound. The freed ARFs can then bind to auxin response elements (AuxREs) in the promoters of auxin-responsive genes, thereby activating or repressing their transcription and leading to various physiological responses.

Auxin Signaling Pathway Diagram

Auxin_Signaling_Pathway cluster_low_auxin Low Auxin Concentration cluster_high_auxin High Auxin Concentration AuxIAA_low Aux/IAA Repressor ARF_low ARF Transcription Factor AuxIAA_low->ARF_low binds & inhibits AuxIAA_high Aux/IAA Repressor AuxRE_low Auxin Response Element (AuxRE) ARF_low->AuxRE_low binds ARF_high ARF Transcription Factor Gene_off Auxin-Responsive Gene (Transcription OFF) AuxRE_high Auxin Response Element (AuxRE) Auxin This compound (Auxin) TIR1 TIR1/AFB Receptor (Part of SCF complex) Auxin->TIR1 binds TIR1->AuxIAA_high recruits Ub Ubiquitin AuxIAA_high->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Degradation ARF_high->AuxRE_high binds & activates Gene_on Auxin-Responsive Gene (Transcription ON) AuxRE_high->Gene_on

Caption: The canonical auxin signaling pathway.

Conclusion

This compound is a synthetic indole derivative with physicochemical properties that have been characterized. While detailed experimental data on its biological activity are not extensively documented, its structural analogy to known auxins suggests a potent role as a plant growth regulator, likely acting through the canonical auxin signaling pathway. The provided synthesis protocols, based on established chemical transformations, offer a reliable route for its preparation for further research. Future studies are warranted to quantitatively assess its biological efficacy and to elucidate any unique mechanistic aspects conferred by the 6-chloro substitution. This compound remains a promising candidate for investigation in both agricultural and pharmaceutical research.

References

An In-depth Technical Guide on the Solubility and Stability of 2-(6-chloro-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties, solubility, and stability of 2-(6-chloro-1H-indol-3-yl)acetic acid (CAS Number: 1912-44-3). Due to the limited availability of direct experimental data for this specific compound, this document leverages information on its parent compound, indole-3-acetic acid (IAA), and other structurally related analogs to project its characteristics. Furthermore, detailed experimental protocols are provided to enable the empirical determination of its solubility and stability profiles, which are critical parameters in drug discovery and development.

Physicochemical Properties

This compound is a derivative of indole-3-acetic acid, a well-known plant hormone. The introduction of a chlorine atom at the 6-position of the indole ring influences its electronic properties and lipophilicity, which in turn affects its solubility and stability.

PropertyValueSource(s)
CAS Number 1912-44-3
Molecular Formula C₁₀H₈ClNO₂
Molecular Weight 209.63 g/mol [1]
Appearance Solid
Predicted logP Not explicitly available, but the presence of the chlorine atom is expected to increase lipophilicity compared to the parent compound, Indole-3-acetic acid (XlogP3: 1.40).[2]
Predicted pKa Not explicitly available; the carboxylic acid moiety imparts acidic properties.

Solubility Profile

Expected Solubility Characteristics:

  • Polar Organic Solvents: The compound is anticipated to exhibit good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[3]

  • Non-Polar Organic Solvents: Limited solubility is expected in non-polar solvents like chloroform.[3]

  • Aqueous Solutions: Solubility in aqueous media is expected to be highly pH-dependent due to the ionizable carboxylic acid group. At acidic pH, the compound will be in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid deprotonates to form a more soluble carboxylate salt.[3]

Solvent TypePredicted SolubilityRationale
Polar Aprotic (e.g., DMSO)HighThe compound's polarity and ability to act as a hydrogen bond donor/acceptor suggest good compatibility with polar aprotic solvents.
Polar Protic (e.g., Ethanol, Methanol)Moderate to HighSimilar to the parent compound IAA, which is soluble in ethanol (50 mg/ml), good solubility is expected.[3]
Non-Polar (e.g., Chloroform, Hexane)Low to InsolubleThe overall polarity of the molecule is too high for significant interaction with non-polar solvents.
Aqueous (pH-dependent) Low (at acidic pH), Increasing (at neutral to basic pH)The carboxylic acid group's ionization state dictates aqueous solubility. Deprotonation at higher pH increases polarity and water solubility.[3]

Stability Profile

Indole-3-acetic acid and its derivatives are known to be susceptible to degradation under certain conditions, such as exposure to elevated temperatures, light, and certain pH levels.[4][5]

Key Stability Considerations:

  • Thermal Stability: Indole-3-acetic acid derivatives can undergo decarboxylation at elevated temperatures.[4] It is advisable to handle the compound at controlled room temperature and avoid excessive heat.

  • Photostability: Indole compounds are often sensitive to light.[5] To prevent photodegradation, the solid compound and its solutions should be stored in light-resistant containers (e.g., amber vials) and protected from direct light exposure.

  • pH Stability: The stability in aqueous solutions can be pH-dependent. Extremes in pH may catalyze hydrolysis or other degradation reactions.

  • Oxidative Stability: The indole ring can be susceptible to oxidation. Degradation of IAA and its chloro-derivatives can proceed via an oxidative pathway, leading to the opening of the indole ring.[6]

Recommended Storage Conditions:

FormTemperatureLight/AtmosphereRationaleSource(s)
Solid Long-term: -20°C Short-term: 2-8°CStore in a tightly sealed, light-resistant container. Storing under an inert atmosphere (e.g., argon) can provide additional protection.Minimizes thermal and photodegradation. Protects from moisture and atmospheric oxygen.[5]
Solutions Prepare fresh. If storage is necessary, aliquot and freeze at -20°C or below.Use light-resistant containers (e.g., amber vials). Avoid repeated freeze-thaw cycles.Solutions are generally less stable than the solid form. Freezing minimizes chemical degradation, and aliquoting prevents contamination and degradation from repeated temperature changes.[5]

Experimental Protocols

To obtain definitive data, the following experimental protocols are recommended.

This method determines the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC system with UV detector

  • Syringes and 0.22 µm syringe filters

Methodology:

  • Preparation: Add an excess amount of the solid compound to a vial (e.g., 2-5 mg). The excess solid should be clearly visible.

  • Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL) to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining suspended solid.

  • Sample Collection: Carefully collect a known volume of the supernatant.

  • Dilution & Analysis: Dilute the supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.

  • Calculation: The solubility is calculated based on the measured concentration in the saturated solution.

G cluster_0 Experimental Workflow: Thermodynamic Solubility A 1. Add excess solid compound to a vial B 2. Add a known volume of solvent A->B C 3. Equilibrate on shaker (24-48h at 25°C) B->C D 4. Centrifuge to pellet undissolved solid C->D E 5. Collect supernatant D->E F 6. Dilute and analyze concentration by HPLC E->F G 7. Calculate solubility (e.g., in mg/mL) F->G

Workflow for thermodynamic solubility determination.

This protocol assesses the stability of the compound in solution over time under specific conditions (e.g., temperature, pH).

Materials:

  • Stock solution of this compound of known concentration (e.g., 1 mg/mL in methanol or DMSO)

  • Aqueous buffers of different pH values (e.g., pH 2, 7.4, 9)

  • HPLC vials (amber and clear)

  • Temperature-controlled incubator or water bath

  • HPLC system with a UV detector and a suitable C18 column

Methodology:

  • Sample Preparation: Prepare test solutions by diluting the stock solution into the desired aqueous buffers to a final concentration (e.g., 10 µg/mL). Aliquot these solutions into both amber (light-protected) and clear (light-exposed) HPLC vials.

  • Initial Analysis (T=0): Immediately analyze one set of samples to determine the initial concentration (C₀) of the compound.

  • Incubation: Store the remaining vials under the desired test conditions (e.g., 4°C, 25°C, 40°C).

  • Time-Point Analysis: At specified time points (e.g., 2, 4, 8, 24, 48 hours), remove a set of vials from each condition.

  • HPLC Analysis: Analyze the samples by HPLC to determine the concentration of the remaining parent compound (Cₜ). The appearance of new peaks may indicate the formation of degradation products.

  • Data Analysis: Plot the percentage of the remaining compound ([Cₜ/C₀] x 100) against time for each condition to determine the degradation rate.

Potential Degradation Pathway

The degradation of indole-3-acetic acid and its halogenated analogs can occur through an oxidative pathway. While the specific pathway for the 6-chloro derivative has not been elucidated, a plausible route, based on studies of similar compounds, involves the oxidation of the indole ring.[6][7]

G cluster_1 Potential Oxidative Degradation Pathway A This compound B Oxidation (e.g., by hydroxylase) A->B C Chlorinated Dioxindole Intermediate B->C D Further Oxidation C->D E Ring Opening D->E F Chlorinated Anthranilic Acid Derivative E->F

A potential oxidative degradation pathway.

References

Methodological & Application

Application Notes and Protocols: Fischer Indole Synthesis of 2-(6-chloro-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(6-chloro-1H-indol-3-yl)acetic acid is a member of the indole-3-acetic acid class of compounds, which are widely recognized for their biological activity, notably as plant hormones (auxins). Substituted indoleacetic acids are of significant interest to researchers in drug development and agricultural science due to their potential as pharmacological agents and herbicides. The Fischer indole synthesis is a robust and versatile chemical reaction for preparing indoles from arylhydrazines and carbonyl compounds under acidic conditions.[1][2] This application note provides a detailed protocol for the synthesis of this compound utilizing this classic method.

Overall Reaction Scheme

The synthesis is a two-step process. The first step involves the preparation of the key intermediate, (4-chlorophenyl)hydrazine, from 4-chloroaniline. The second step is the Fischer indole synthesis, where (4-chlorophenyl)hydrazine is reacted with a suitable carbonyl compound, such as levulinic acid, to yield the final product, this compound.

Overall_Reaction_Scheme cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Fischer Indole Synthesis 4-chloroaniline 4-chloroaniline (4-chlorophenyl)hydrazine (4-chlorophenyl)hydrazine 4-chloroaniline->(4-chlorophenyl)hydrazine 1) Diazotization 2) Reduction NaNO2, HCl NaNO2, HCl Final_Product This compound (4-chlorophenyl)hydrazine->Final_Product Fischer Indole Synthesis Levulinic_acid Levulinic Acid Levulinic_acid->Final_Product Acid_Catalyst Acid Catalyst (e.g., H2SO4)

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of (4-chlorophenyl)hydrazine hydrochloride

This procedure outlines the synthesis of the key precursor from 4-chloroaniline.

Materials:

  • 4-chloroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Deionized Water

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, prepare a suspension of 4-chloroaniline in deionized water and concentrated hydrochloric acid.

  • Cool the suspension to below 0°C in an ice bath with vigorous stirring.

  • Slowly add a solution of sodium nitrite in deionized water dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, continue stirring for 30 minutes in the ice bath.

  • In a separate flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

  • Slowly add the tin(II) chloride solution to the diazonium salt solution, keeping the temperature below 10°C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Collect the precipitated solid by filtration using a Büchner funnel.

  • Wash the solid with diethyl ether to remove any non-polar impurities.

  • Dry the resulting (4-chlorophenyl)hydrazine hydrochloride under vacuum.

Protocol 2: Fischer Indole Synthesis of this compound

This protocol details the cyclization reaction to form the final product.

Materials:

  • (4-chlorophenyl)hydrazine hydrochloride

  • Levulinic acid

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Ethanol (absolute)

  • Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve (4-chlorophenyl)hydrazine hydrochloride and levulinic acid in absolute ethanol.

  • Carefully add concentrated sulfuric acid dropwise to the stirred solution while cooling in an ice bath.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 7-8.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Presentation

The following table summarizes the key quantitative data for the synthesis.

ParameterStep 1: Hydrazine SynthesisStep 2: Fischer Indole Synthesis
Reactants (Molar Ratio) 4-chloroaniline (1.0 eq)(4-chlorophenyl)hydrazine (1.0 eq)
NaNO₂ (1.1 eq)Levulinic acid (1.1 eq)
SnCl₂·2H₂O (2.0 eq)H₂SO₄ (catalytic)
Solvent Water, HClEthanol
Reaction Temperature 0-5°C (diazotization), <10°C (reduction)Reflux (approx. 78°C)
Reaction Time 2.5 hours4-6 hours
Typical Yield 85-95%60-75%
Product Purity >98%>97% (after purification)

Visualizations

Fischer Indole Synthesis Mechanism

The mechanism of the Fischer indole synthesis proceeds through several key steps, including the formation of a phenylhydrazone, tautomerization to an enamine, a[3][3]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia.[1][2]

Fischer_Indole_Mechanism cluster_start Starting Materials Hydrazine (4-chlorophenyl)hydrazine Hydrazone Phenylhydrazone Formation Hydrazine->Hydrazone + H⁺, - H₂O Ketone Levulinic Acid Ketone->Hydrazone + H⁺, - H₂O Enamine Enamine Tautomerization Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement [3,3]-shift Cyclization Cyclization Rearrangement->Cyclization Aromatization Elimination Ammonia Elimination Cyclization->Elimination - NH₃ Indole This compound Elimination->Indole Tautomerization

Caption: Key steps in the Fischer indole synthesis mechanism.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow start Start precursor_synthesis Synthesize (4-chlorophenyl)hydrazine (Protocol 1) start->precursor_synthesis fischer_synthesis Perform Fischer Indole Synthesis (Protocol 2) precursor_synthesis->fischer_synthesis workup Aqueous Workup & Extraction fischer_synthesis->workup purification Purification (Chromatography/ Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End Product characterization->end

Caption: Logical workflow of the synthesis and purification process.

References

HPLC analysis method for 2-(6-chloro-1H-indol-3-yl)acetic acid purity

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the HPLC Analysis of 2-(6-chloro-1H-indol-3-yl)acetic acid Purity

This document provides a detailed methodology for determining the purity of this compound using High-Performance Liquid Chromatography (HPLC). The protocol is designed for accuracy and robustness, making it suitable for research and quality control environments.

Introduction

This compound is a member of the indoleacetic acid family, which are important compounds in biochemical research and pharmaceutical development. Ensuring the purity of such compounds is critical for the reliability of experimental results and for meeting regulatory standards in drug development. This application note describes a reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound and its potential impurities. High-Performance Liquid Chromatography (HPLC) is a highly effective method for assessing the purity of indole-3-acetic acid derivatives and for separating them from related impurities.[1]

Experimental Protocol

This section details the necessary materials, equipment, and step-by-step procedures for the HPLC analysis.

2.1. Materials and Equipment

  • Analyte: this compound

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)

  • Reagents: Acetic Acid (glacial, analytical grade)

  • Equipment:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Analytical balance

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm)

    • Autosampler vials

2.2. Chromatographic Conditions

The following table summarizes the optimized HPLC parameters for this analysis.

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Acetic Acid
Mobile Phase B Acetonitrile with 0.1% Acetic Acid
Gradient 20% B to 80% B over 20 minutes, then hold at 80% B for 5 minutes, followed by a 5-minute re-equilibration at 20% B.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV at 280 nm

2.3. Preparation of Solutions

  • Mobile Phase Preparation: To prepare Mobile Phase A, add 1 mL of glacial acetic acid to 999 mL of deionized water. For Mobile Phase B, add 1 mL of glacial acetic acid to 999 mL of acetonitrile. Degas both mobile phases before use.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol to obtain a concentration of 100 µg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution, using the this compound sample to be analyzed. Filter the final solution through a 0.45 µm syringe filter before injection.

2.4. System Suitability Testing (SST)

Before sample analysis, the performance of the HPLC system must be verified.[2][3] Inject the standard solution five times and evaluate the following parameters. The system suitability test must contain at least two chromatographic parameters.[4]

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Repeatability (%RSD) For peak area and retention time of 5 replicate injections, RSD ≤ 2.0%[5]
Resolution (Rs) ≥ 1.5 between the main peak and the closest eluting impurity peak[4]

2.5. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition (20% B) until a stable baseline is achieved.

  • Perform the system suitability testing as described in section 2.4.

  • Inject a blank (methanol) to ensure no carryover from previous analyses.

  • Inject the standard solution.

  • Inject the sample solution.

  • Process the chromatograms to determine the peak areas.

2.6. Calculation of Purity

The purity of the this compound sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The results of the purity analysis should be summarized in a clear and concise table.

Sample IDRetention Time (min)Peak AreaPurity (%)
Standarde.g., 12.5e.g., 5.8 x 10^6-
Sample Batch 001e.g., 12.5e.g., 5.7 x 10^6e.g., 99.5
Sample Batch 002e.g., 12.5e.g., 5.6 x 10^6e.g., 99.2

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis protocol.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System Setup cluster_analysis Analysis cluster_data Data Processing prep Preparation hplc_setup HPLC System Setup mobile_phase Prepare Mobile Phase (Aqueous & Organic) solutions Prepare Standard & Sample Solutions (100 µg/mL) equilibration System Equilibration (20% Mobile Phase B) solutions->equilibration analysis Analysis sst System Suitability Test (5 Injections of Standard) equilibration->sst data_proc Data Processing blank Inject Blank (Methanol) sst->blank Pass standard_inj Inject Standard Solution blank->standard_inj sample_inj Inject Sample Solution standard_inj->sample_inj integration Integrate Peak Areas sample_inj->integration calculation Calculate Purity (% Area) integration->calculation

Caption: Workflow for HPLC Purity Analysis.

References

Application Note and Protocol for the Purification of 2-(6-chloro-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed protocols for the purification of 2-(6-chloro-1H-indol-3-yl)acetic acid from a typical reaction mixture. The methodologies described are based on established chemical principles for the purification of indole derivatives and are intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a member of the indole-3-acetic acid class of compounds, which are of significant interest in medicinal chemistry and drug discovery. The purity of such compounds is critical for accurate biological evaluation and to meet regulatory standards. This application note outlines a comprehensive purification strategy, commencing with an initial aqueous workup to isolate the crude product, followed by column chromatography for the removal of closely related impurities, and concluding with recrystallization to obtain the final high-purity compound.

Common impurities that may be present in the crude reaction mixture include unreacted starting materials, isomeric byproducts, and degradation products such as those resulting from decarboxylation.[1][2] The described multi-step purification process is designed to effectively remove these contaminants.

Purification Workflow

The overall purification process is depicted in the workflow diagram below. This process involves a series of sequential steps, each designed to remove specific types of impurities and progressively increase the purity of the target compound.

Purification_Workflow ReactionMixture Crude Reaction Mixture AqueousWorkup Aqueous Workup (Extraction & Acidification) ReactionMixture->AqueousWorkup CrudeProduct Crude Solid Product AqueousWorkup->CrudeProduct ColumnChromatography Silica Gel Column Chromatography CrudeProduct->ColumnChromatography CombinedFractions Combined Pure Fractions ColumnChromatography->CombinedFractions SolventRemoval Solvent Removal (Rotary Evaporation) CombinedFractions->SolventRemoval SemiPureProduct Semi-Pure Solid SolventRemoval->SemiPureProduct Recrystallization Recrystallization SemiPureProduct->Recrystallization PureProduct Pure this compound Recrystallization->PureProduct Drying Drying under Vacuum PureProduct->Drying FinalProduct Final Purified Product Drying->FinalProduct Troubleshooting_Logic Start Low Purity or Yield Issue CheckWorkup Review Aqueous Workup Protocol Start->CheckWorkup CheckChromatography Analyze Chromatography Parameters Start->CheckChromatography CheckRecrystallization Examine Recrystallization Conditions Start->CheckRecrystallization IncorrectpH Incorrect pH during Acidification? CheckWorkup->IncorrectpH Emulsion Emulsion during Extraction? CheckWorkup->Emulsion Gradient Inappropriate Eluent Gradient? CheckChromatography->Gradient Overloading Column Overloading? CheckChromatography->Overloading SolventChoice Suboptimal Recrystallization Solvent? CheckRecrystallization->SolventChoice CoolingRate Cooling Rate Too Fast? CheckRecrystallization->CoolingRate AdjustpH Adjust pH to 2-3 IncorrectpH->AdjustpH Yes BreakEmulsion Add Brine to Break Emulsion Emulsion->BreakEmulsion Yes OptimizeGradient Optimize Eluent Gradient Gradient->OptimizeGradient Yes ReduceLoad Reduce Sample Load Overloading->ReduceLoad Yes ScreenSolvents Screen Different Solvents/Mixtures SolventChoice->ScreenSolvents Yes SlowCooling Ensure Slow Cooling CoolingRate->SlowCooling Yes

References

Application Notes: Synthesis and Characterization of 2-(6-chloro-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(6-chloro-1H-indol-3-yl)acetic acid is a halogenated derivative of indole-3-acetic acid (IAA), a member of the auxin family of plant hormones. The introduction of a chlorine atom at the 6-position of the indole ring can significantly alter the molecule's physicochemical properties, including its lipophilicity and electronic distribution. These modifications can influence its biological activity, making it a compound of interest in medicinal chemistry and drug development for potential applications ranging from anticancer to anti-inflammatory agents. This document provides a detailed protocol for the synthesis and comprehensive characterization of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Predicted Spectroscopic Data

Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0br s1HN-H (Indole)
~12.3br s1HO-H (Carboxylic Acid)
~7.6d1HH-4
~7.5s1HH-2
~7.3d1HH-7
~7.0dd1HH-5
~3.6s2H-CH₂-
Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~173.5C=O (Carboxylic Acid)
~136.0C-7a
~128.0C-6
~125.0C-2
~122.0C-3a
~120.0C-4
~119.0C-5
~111.0C-7
~107.0C-3
~31.0-CH₂-
Predicted Mass Spectrometry Data
Ionization ModePredicted m/zAssignment
ESI-208.01[M-H]⁻
ESI+210.03[M+H]⁺
ESI+232.01[M+Na]⁺

Experimental Protocols

The following protocols describe a plausible synthetic route and standard analytical procedures for the characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the Japp-Klingemann reaction followed by a Fischer indole synthesis.[1][2][3]

Step 1: Diazotization of 4-chloroaniline

  • Dissolve 4-chloroaniline in a solution of hydrochloric acid and water at 0°C.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0°C.

Step 2: Japp-Klingemann Reaction

  • In a separate flask, dissolve diethyl 1,3-acetonedicarboxylate in ethanol and add a solution of sodium acetate.

  • Cool this solution to 0°C.

  • Slowly add the previously prepared diazonium salt solution to the solution of diethyl 1,3-acetonedicarboxylate.

  • Stir the reaction mixture at 0°C for 2-3 hours.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Extract the resulting hydrazone with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude hydrazone intermediate.

Step 3: Fischer Indole Synthesis and Hydrolysis

  • Dissolve the crude hydrazone in a suitable solvent such as ethanol or acetic acid.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid).[4]

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • To hydrolyze the ester, add an excess of a base, such as sodium hydroxide or potassium hydroxide, to the ethanolic solution of the indole derivative.

  • Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

NMR Spectroscopic Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Use standard acquisition parameters. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on the same instrument. A greater number of scans will be necessary to obtain a spectrum with a good signal-to-noise ratio. Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.[5]

Mass Spectrometric Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire mass spectra in both positive and negative ion modes over a mass range of m/z 50-500.

  • Data Analysis: Determine the accurate mass of the molecular ions ([M+H]⁺ and [M-H]⁻) and compare it with the calculated theoretical mass to confirm the elemental composition.

Workflow and Pathway Diagrams

The following diagrams illustrate the general experimental workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start 4-chloroaniline Diazotization Diazotization Start->Diazotization Japp_Klingemann Japp-Klingemann Reaction Diazotization->Japp_Klingemann Fischer_Indole Fischer Indole Synthesis & Hydrolysis Japp_Klingemann->Fischer_Indole Purification Purification Fischer_Indole->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR MS Mass Spectrometry Product->MS Data_Analysis Data Analysis & Structure Confirmation NMR->Data_Analysis MS->Data_Analysis

Caption: General workflow for the synthesis and characterization.

Logical_Relationship cluster_properties Physicochemical Properties cluster_applications Potential Applications Compound This compound Lipophilicity Increased Lipophilicity Compound->Lipophilicity due to Cl Electronic_Effects Altered Electronic Distribution Compound->Electronic_Effects due to Cl Medicinal_Chemistry Medicinal Chemistry Lipophilicity->Medicinal_Chemistry Electronic_Effects->Medicinal_Chemistry Drug_Development Drug Development Medicinal_Chemistry->Drug_Development

Caption: Logical relationship of the compound's properties and applications.

References

Application Notes and Protocols for 2-(6-chloro-1H-indol-3-yl)acetic Acid in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(6-chloro-1H-indol-3-yl)acetic acid, also known as 6-chloroindole-3-acetic acid (6-Cl-IAA), is a synthetic auxin, a class of plant hormones that play a crucial role in regulating plant growth and development. As a chlorinated derivative of the natural auxin indole-3-acetic acid (IAA), 6-Cl-IAA exhibits significantly enhanced biological activity. This heightened potency makes it a compound of interest for various applications in plant tissue culture, including micropropagation, callus induction, and somatic embryogenesis. The chlorine substitution on the indole ring is believed to increase its stability and efficacy compared to its non-halogenated counterpart.

These application notes provide a comprehensive overview of the use of this compound in plant tissue culture, offering detailed protocols and guidelines for its effective application.

Mechanism of Action: The Auxin Signaling Pathway

Auxins, including 6-Cl-IAA, exert their effects by modulating gene expression through a well-defined signaling pathway. The core of this pathway involves the perception of auxin by specific receptor proteins, leading to the degradation of transcriptional repressors and the subsequent activation of auxin-responsive genes. These genes are involved in a myriad of cellular processes, including cell division, expansion, and differentiation.

AuxinSignalingPathway Auxin Auxin TIR1_AFB TIR1_AFB Auxin->TIR1_AFB Binds to SCF_TIR1_AFB SCF_TIR1_AFB TIR1_AFB->SCF_TIR1_AFB Forms Aux_IAA Aux_IAA SCF_TIR1_AFB->Aux_IAA Ubiquitinates Aux_IAA->SCF_TIR1_AFB Binds to Proteasome Proteasome Aux_IAA->Proteasome Degraded by ARF ARF Aux_IAA->ARF Inhibits ARE ARE ARF->ARE Binds to Gene_Expression Gene_Expression ARE->Gene_Expression Activates

Caption: Canonical Auxin Signaling Pathway.

Applications in Plant Tissue Culture

Due to its high potency, this compound is particularly effective in the following applications:

  • Callus Induction: The initiation and proliferation of undifferentiated plant cell masses (callus) from explants is a critical step in many micropropagation and genetic transformation protocols. 6-Cl-IAA can induce callus formation at lower concentrations than other auxins.

  • Somatic Embryogenesis: The development of embryos from somatic cells is a valuable tool for large-scale clonal propagation. The precise application of auxins like 6-Cl-IAA is essential for the induction and maturation of somatic embryos.

  • Rooting of Microshoots: The formation of adventitious roots on in vitro-derived shoots is crucial for the successful acclimatization of plantlets to ex vitro conditions. The high activity of 6-Cl-IAA can significantly enhance rooting efficiency.

Data Presentation: Hypothetical Dose-Response of 6-Cl-IAA

The following table summarizes hypothetical quantitative data on the effect of this compound on callus induction and root formation in a model plant system, such as Arabidopsis thaliana, cultured on a standard Murashige and Skoog (MS) medium. Note: This data is illustrative and optimal concentrations will vary depending on the plant species and explant type.

Concentration of 6-Cl-IAA (µM)Callus Induction Frequency (%)Callus Fresh Weight (mg)Number of Roots per ExplantAverage Root Length (mm)
0 (Control)510 ± 21 ± 12 ± 1
0.014050 ± 55 ± 28 ± 2
0.0585150 ± 1512 ± 315 ± 3
0.195250 ± 2018 ± 420 ± 4
0.590220 ± 1815 ± 318 ± 3
1.070180 ± 1510 ± 212 ± 2
5.03080 ± 105 ± 25 ± 1

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

A stock solution is prepared to facilitate the accurate addition of the growth regulator to the culture medium.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or 1N NaOH

  • Sterile, purified water

  • Sterile volumetric flask

  • Sterile filter (0.22 µm)

Procedure:

  • In a sterile environment (e.g., laminar flow hood), accurately weigh the desired amount of this compound powder. To prepare a 1 mM stock solution, weigh 2.1 mg for a final volume of 10 mL.

  • Dissolve the powder in a small volume of DMSO or 1N NaOH (e.g., 0.5 mL).

  • Slowly add sterile, purified water to the dissolved compound while stirring to bring it to the final volume in the volumetric flask.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Callus Induction Using this compound

This protocol outlines the steps for inducing callus from leaf explants of a model plant.

Materials:

  • Young, healthy leaves from a sterile in vitro-grown plant

  • Murashige and Skoog (MS) basal medium with vitamins

  • Sucrose (30 g/L)

  • Gelling agent (e.g., agar, 8 g/L)

  • This compound stock solution

  • A cytokinin (e.g., 6-Benzylaminopurine, BAP) stock solution (optional, but often synergistic)

  • Sterile petri dishes

  • Sterile forceps and scalpel

  • Growth chamber

Procedure:

  • Prepare the MS medium and add sucrose. Adjust the pH to 5.8 before adding the gelling agent.

  • Autoclave the medium at 121°C for 15-20 minutes.

  • Allow the medium to cool to approximately 50-60°C.

  • Add the filter-sterilized this compound stock solution to the molten medium to achieve the desired final concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, 5.0 µM). If using, add the cytokinin at a constant concentration (e.g., 0.5 µM BAP).

  • Pour the medium into sterile petri dishes and allow it to solidify.

  • Excise leaf explants (approximately 0.5-1.0 cm²) and place them on the surface of the solidified medium.

  • Seal the petri dishes with parafilm and incubate them in a growth chamber at 25 ± 2°C in the dark.

  • Observe the explants for callus formation after 2-4 weeks.

CallusInductionWorkflow Start Start Explant Explant Preparation (e.g., Leaf Discs) Start->Explant Inoculation Inoculate Explants Explant->Inoculation Medium MS Medium Preparation + Sucrose + Gelling Agent Sterilization Autoclave Medium Medium->Sterilization Hormone Add 6-Cl-IAA and Cytokinin Sterilization->Hormone Plating Pour Plates Hormone->Plating Plating->Inoculation Incubation Incubate in Dark (25°C, 2-4 weeks) Inoculation->Incubation Observation Observe Callus Formation Incubation->Observation End End Observation->End

Caption: Experimental Workflow for Callus Induction.

Protocol 3: Adventitious Rooting of Microshoots

This protocol describes the induction of roots from in vitro-propagated shoots.

Materials:

  • Elongated microshoots (2-3 cm in length)

  • Half-strength MS basal medium with vitamins

  • Sucrose (15-20 g/L)

  • Gelling agent (e.g., agar, 8 g/L)

  • This compound stock solution

  • Culture vessels (e.g., test tubes or jars)

  • Growth chamber

Procedure:

  • Prepare the half-strength MS medium and add sucrose. Adjust the pH to 5.8 before adding the gelling agent.

  • Autoclave the medium and dispense it into culture vessels.

  • After the medium has cooled, add the filter-sterilized this compound stock solution to achieve the desired final concentrations (a lower range, e.g., 0.01-1.0 µM, is typically used for rooting).

  • Excise the microshoots and insert the basal end into the rooting medium.

  • Incubate the cultures in a growth chamber at 25 ± 2°C with a 16-hour photoperiod.

  • Observe for root initiation and development within 2-4 weeks.

Concluding Remarks

This compound is a potent synthetic auxin with significant potential for enhancing the efficiency of various plant tissue culture applications. Due to its high activity, it is crucial to optimize the concentration for each specific plant species and desired outcome. The protocols and information provided herein serve as a foundation for researchers to explore the utility of this compound in their work. As with any plant growth regulator, empirical determination of optimal conditions is essential for success.

Application Notes and Protocols for the Development of Anti-inflammatory Agents from 2-(6-chloro-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development of novel anti-inflammatory agents derived from 2-(6-chloro-1H-indol-3-yl)acetic acid. It outlines the synthesis of candidate compounds, detailed protocols for in vitro and in vivo screening, and methods for elucidating their mechanism of action. The provided methodologies and data presentation formats are intended to streamline the research and development process for identifying potent and safe anti-inflammatory drug candidates.

Introduction

Inflammation is a complex biological response to harmful stimuli and is implicated in a wide range of diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily acting through the inhibition of cyclooxygenase (COX) enzymes. Indole derivatives, such as Indomethacin, are a well-established class of NSAIDs. The scaffold of this compound presents a promising starting point for the synthesis of new chemical entities with potentially improved efficacy and safety profiles. This document details the necessary steps to synthesize, characterize, and evaluate the anti-inflammatory potential of derivatives of this parent compound.

Synthesis of this compound Derivatives

A common and effective strategy to develop new anti-inflammatory agents from this compound is the synthesis of its amide and hydrazide derivatives. These modifications can modulate the compound's physicochemical properties, potentially enhancing its biological activity and reducing side effects.

2.1. Synthesis of Amide Derivatives

Amide derivatives can be synthesized by activating the carboxylic acid group of this compound, followed by reaction with a desired amine.

Protocol:

  • Activation of Carboxylic Acid: To a solution of this compound (1 mmol) in dry dichloromethane (DCM, 20 mL), add oxalyl chloride (1.2 mmol) and a catalytic amount of dimethylformamide (DMF) at 0°C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Formation: Dissolve the crude acid chloride in dry DCM (20 mL) and cool to 0°C.

  • Add the desired amine (1.1 mmol) and triethylamine (1.5 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

2.2. Synthesis of Acetohydrazide Derivatives

The synthesis of acetohydrazide derivatives involves the esterification of the starting carboxylic acid followed by reaction with hydrazine hydrate.

Protocol:

  • Esterification: To a solution of this compound (1 mmol) in methanol (20 mL), add a few drops of concentrated sulfuric acid.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, neutralize the reaction mixture with a saturated NaHCO3 solution.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na2SO4.

  • Concentrate the organic layer under reduced pressure to obtain the methyl ester.

  • Hydrazide Formation: Dissolve the methyl ester (1 mmol) in ethanol (20 mL) and add hydrazine hydrate (2 mmol).

  • Reflux the reaction mixture for 8-12 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the acetohydrazide derivative.

  • Characterize the final product by spectroscopic methods.

In Vitro Anti-inflammatory Screening

A panel of in vitro assays is crucial for the initial screening of synthesized compounds to determine their potential anti-inflammatory activity and mechanism of action.

3.1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.

Protocol (Fluorometric Assay):

  • Reagent Preparation:

    • Prepare a 10X stock solution of the test compound in DMSO.

    • Reconstitute COX-1 and COX-2 enzymes in the appropriate buffer.[1]

    • Prepare the reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.[1]

  • Assay Procedure:

    • Add 10 µL of the diluted test compound or vehicle control (DMSO) to the wells of a 96-well plate.[1]

    • Add 80 µL of the reaction mix to each well.[1]

    • Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.[1]

  • Measurement:

    • Immediately measure the fluorescence kinetically at an excitation/emission wavelength of 535/587 nm for 5-10 minutes at 25°C.[1]

  • Data Analysis:

    • Calculate the slope of the linear range of the kinetic curve.

    • Determine the percentage of inhibition using the following formula: % Inhibition = [(Slope of Control - Slope of Test) / Slope of Control] x 100

3.2. 15-Lipoxygenase (15-LOX) Inhibition Assay

This assay measures the inhibition of 15-LOX, another important enzyme in the arachidonic acid cascade that produces pro-inflammatory mediators.

Protocol (Spectrophotometric Assay):

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare the enzyme solution by dissolving 15-LOX in borate buffer (0.2 M, pH 9.0).[2]

    • Prepare the substrate solution of linoleic acid in borate buffer.[2]

  • Assay Procedure:

    • In a cuvette, mix the enzyme solution with the test compound or vehicle control and incubate for 5 minutes.[2]

    • Initiate the reaction by adding the substrate solution.[2]

  • Measurement:

    • Measure the absorbance at 234 nm for 5 minutes.[2]

  • Data Analysis:

    • Calculate the rate of reaction from the change in absorbance over time.

    • Determine the percentage of inhibition as described for the COX assay.

3.3. Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6)

This cell-based assay evaluates the ability of the compounds to suppress the production of key pro-inflammatory cytokines, TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[3][4]

Protocol (ELISA):

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Sample Collection:

    • Collect the cell culture supernatant.

  • ELISA Procedure:

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kit being used.[5]

    • This typically involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate for color development.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis:

    • Generate a standard curve using recombinant TNF-α or IL-6.

    • Determine the concentration of the cytokines in the samples from the standard curve.

    • Calculate the percentage of inhibition of cytokine production.

3.4. Nitric Oxide (NO) Synthase Inhibition Assay

This assay measures the inhibition of nitric oxide (NO) production, a key inflammatory mediator, in LPS-stimulated macrophages.

Protocol (Griess Assay):

  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment protocol as for the cytokine assay.

  • Griess Assay:

    • Mix an equal volume of the cell culture supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate in the dark at room temperature for 15 minutes.

  • Measurement:

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using sodium nitrite.

    • Determine the nitrite concentration in the samples.

    • Calculate the percentage of inhibition of NO production.

In Vivo Anti-inflammatory Activity

Promising compounds from in vitro screening should be further evaluated in an in vivo model of acute inflammation.

4.1. Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model to assess the anti-inflammatory activity of novel compounds.

Protocol:

  • Animals: Use male Wistar rats (180-200 g).

  • Grouping and Dosing:

    • Divide the animals into groups (n=6): vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test compound groups at various doses.

    • Administer the test compounds and controls intraperitoneally or orally 30-60 minutes before carrageenan injection.[2]

  • Induction of Edema:

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[2]

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[2]

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100 where ΔV is the change in paw volume.

Data Presentation

Quantitative data from the in vitro and in vivo assays should be summarized in clear and concise tables for easy comparison of the synthesized derivatives.

Table 1: In Vitro Anti-inflammatory Activity of this compound Derivatives

Compound IDR-groupCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)15-LOX IC₅₀ (µM)TNF-α Inhibition (%) at 10 µMIL-6 Inhibition (%) at 10 µMNO Inhibition IC₅₀ (µM)
Parent -H15.21.825.435.640.118.5
Derivative 1 Amide 1>1005.618.955.262.312.7
Derivative 2 Amide 285.32.115.370.875.48.9
Derivative 3 Hydrazide 1>1008.922.148.953.715.2
Indomethacin -10.50.9>5085.388.15.6

Table 2: In Vivo Anti-inflammatory Activity of Selected Derivatives in Carrageenan-Induced Paw Edema Model

CompoundDose (mg/kg)% Inhibition of Edema (1h)% Inhibition of Edema (3h)% Inhibition of Edema (5h)
Vehicle Control -000
Derivative 2 1025.4 ± 2.145.8 ± 3.538.2 ± 2.9
Derivative 2 2038.1 ± 2.860.2 ± 4.155.7 ± 3.8
Indomethacin 1042.5 ± 3.265.7 ± 4.560.1 ± 4.2

Data are presented as mean ± SEM.

Visualizations

6.1. Signaling Pathways

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Membrane Receptors cluster_2 Intracellular Signaling Cascades cluster_3 Gene Expression cluster_4 Inflammatory Mediators cluster_5 Drug Target LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway (p38, JNK) TLR4->MAPK Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Proinflammatory_Genes MAPK->Proinflammatory_Genes Cytokines TNF-α, IL-6 Proinflammatory_Genes->Cytokines COX2 COX-2 Proinflammatory_Genes->COX2 iNOS iNOS Proinflammatory_Genes->iNOS Prostaglandins Prostaglandins COX2->Prostaglandins NO Nitric Oxide iNOS->NO Indole_Derivative 2-(6-chloro-1H-indol-3-yl) acetic acid Derivatives Indole_Derivative->NFkB Inhibition Indole_Derivative->COX2 Inhibition Indole_Derivative->iNOS Inhibition

6.2. Experimental Workflows

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Lead Optimization start This compound synthesis Synthesis of Amide/ Hydrazide Derivatives start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization invitro_screening In Vitro Assays characterization->invitro_screening cox COX-1/COX-2 Inhibition invitro_screening->cox lox 15-LOX Inhibition invitro_screening->lox cytokine TNF-α/IL-6 Inhibition invitro_screening->cytokine no NO Inhibition invitro_screening->no invivo_evaluation In Vivo Model invitro_screening->invivo_evaluation carrageenan Carrageenan-Induced Paw Edema invivo_evaluation->carrageenan lead_optimization Lead Optimization invivo_evaluation->lead_optimization

G cluster_0 Pre-treatment cluster_1 Induction of Inflammation cluster_2 Measurement & Analysis start Rat Paw (Baseline Measurement) dosing Administer Test Compound/ Vehicle/Positive Control start->dosing injection Sub-plantar Injection of Carrageenan dosing->injection measurement Measure Paw Volume (1, 2, 3, 4, 5 hours) injection->measurement analysis Calculate % Inhibition of Edema measurement->analysis

Conclusion

The protocols and methodologies outlined in this document provide a robust framework for the synthesis and evaluation of novel anti-inflammatory agents derived from this compound. By following these detailed procedures, researchers can effectively screen and identify lead compounds with promising therapeutic potential. Further optimization and preclinical development will be necessary to translate these findings into clinically effective treatments for inflammatory diseases.

References

Application Notes and Protocols: Synthesis and Derivatization of 2-(6-chloro-1H-indol-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-(6-chloro-1H-indol-3-yl)acetic acid and its subsequent derivatization into amides and esters. These derivatives are of significant interest in medicinal chemistry due to their potential as anti-inflammatory agents, enzyme inhibitors, and receptor antagonists. The indole scaffold is a privileged structure in drug discovery, and modifications at the C-3 position are a common strategy for developing novel therapeutic agents.

Synthesis of this compound via Fischer Indole Synthesis

The cornerstone for producing substituted indole-3-acetic acids is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine and a ketoacid. For the synthesis of the target molecule, 4-chlorophenylhydrazine hydrochloride and α-ketoglutaric acid are the key starting materials.

Experimental Protocol:

Materials:

  • 4-Chlorophenylhydrazine hydrochloride

  • α-Ketoglutaric acid

  • Polyphosphoric acid (PPA) or a mixture of glacial acetic acid and concentrated sulfuric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Crushed ice

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chlorophenylhydrazine hydrochloride (1.0 equivalent) and α-ketoglutaric acid (1.1 equivalents).

  • Acid Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), cautiously add the acid catalyst.

    • For Polyphosphoric Acid (PPA): Slowly add PPA to the reaction mixture at room temperature with vigorous stirring.

    • For Acetic Acid/Sulfuric Acid Mixture: Add glacial acetic acid to the flask and cool it in an ice bath. Slowly add concentrated sulfuric acid dropwise while maintaining the low temperature.

  • Reaction Progression: Heat the reaction mixture to 80-100°C with constant stirring. The optimal reaction time will vary depending on the chosen catalyst and should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature and then carefully pour it over crushed ice.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash them sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Derivatization of this compound

The carboxylic acid moiety of this compound is the primary site for derivatization, allowing for the straightforward synthesis of amides and esters. These derivatives often exhibit modified biological activities and pharmacokinetic properties compared to the parent compound.

Synthesis of Amide Derivatives

Amide bond formation is a fundamental transformation in medicinal chemistry. The synthesis of amide derivatives of this compound is typically achieved through the use of a coupling reagent to activate the carboxylic acid, followed by reaction with a desired amine.

Materials:

  • This compound

  • Desired primary or secondary amine (1.0 - 1.2 equivalents)

  • HATU (1,1'-[Azobis(cyclohexanecarbonyl)]dipiperidine) (1.1 - 1.5 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base (2.0 - 3.0 equivalents)

  • Anhydrous DMF (N,N-Dimethylformamide) or other suitable anhydrous solvent (e.g., DCM, THF)

  • Ethyl acetate

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Addition of Reagents: Add the desired amine (1.1 equivalents) to the solution, followed by the addition of HATU (1.2 equivalents).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Base Addition: Slowly add DIPEA (2.5 equivalents) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by TLC.

  • Quenching and Extraction: Once the reaction is complete, quench it by adding water. Extract the aqueous mixture three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash them sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude amide derivative can be purified by column chromatography or recrystallization.

Synthesis of Ester Derivatives

Esterification of the carboxylic acid can be achieved through various methods, with the Fischer esterification being a common and straightforward approach. This method involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol; used as solvent)

  • Concentrated sulfuric acid or thionyl chloride (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Suspend this compound (1.0 equivalent) in the desired anhydrous alcohol (e.g., methanol).

  • Catalyst Addition: Cool the mixture in an ice bath and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) or a stoichiometric amount of thionyl chloride dropwise.

  • Reaction Progression: Heat the mixture to reflux and maintain for 2-6 hours, monitoring the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by water and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and biological activity of indole-3-acetic acid derivatives. It is important to note that specific yields and biological activities will vary depending on the exact substrates and reaction conditions used.

Derivative Type Synthesis Method Typical Yield Range (%)
AmideHATU coupling60-95
EsterFischer Esterification70-90
Compound Class Biological Target Activity Metric Representative Value Reference
Indole Acetic Acid DerivativesCyclooxygenase-2 (COX-2)% Inhibition61.99% (at a specific concentration)[1]
Amide Derivative (Compound 6x)Acetic acid-induced writhing% Inhibition94%[2]
Amide Derivative (Compound 6y)Anti-inflammatory (carrageenan-induced edema)ED306.45 mg/kg[2]
Indole-1-sulfonyl-3-acetic acidsCRTH2 ReceptorIC50<10 nM[3]

Visualizations

Synthetic Workflow

G cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization 4-Chlorophenylhydrazine_HCl 4-Chlorophenylhydrazine Hydrochloride Fischer_Indole_Synthesis Fischer Indole Synthesis (Acid Catalyst, Heat) 4-Chlorophenylhydrazine_HCl->Fischer_Indole_Synthesis alpha-Ketoglutaric_Acid α-Ketoglutaric Acid alpha-Ketoglutaric_Acid->Fischer_Indole_Synthesis Target_Acid This compound Fischer_Indole_Synthesis->Target_Acid Amide_Coupling Amide Coupling (e.g., HATU, DIPEA) Target_Acid->Amide_Coupling Esterification Fischer Esterification (Acid Catalyst, Heat) Target_Acid->Esterification Amine Amine Amine->Amide_Coupling Alcohol Alcohol Alcohol->Esterification Amide_Derivative Amide Derivatives Amide_Coupling->Amide_Derivative Ester_Derivative Ester Derivatives Esterification->Ester_Derivative

Caption: Synthetic workflow for this compound and its derivatives.

Signaling Pathway: Inhibition of the COX-2 Pathway

Many indole-3-acetic acid derivatives exhibit anti-inflammatory properties by inhibiting the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid releases COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate for Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins produces Inflammation Inflammation (Pain, Swelling, Fever) Prostaglandins->Inflammation mediates Indole_Derivative 2-(6-chloro-1H-indol-3-yl)acetic acid Derivative Indole_Derivative->COX2 inhibits

Caption: Inhibition of the COX-2 inflammatory pathway by indole derivatives.

References

Application Notes and Protocols: Cytotoxicity of 2-(6-chloro-1H-indol-3-yl)acetic acid on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(6-chloro-1H-indol-3-yl)acetic acid is a synthetic auxin derivative belonging to the indole acetic acid (IAA) class of compounds. While IAA is a well-known plant hormone, various indole derivatives have garnered significant interest in oncology for their potential as anticancer agents.[1] The indole scaffold is a privileged structure in drug discovery and is present in numerous approved therapeutic agents.[2] Modifications to the indole ring, such as halogenation, can significantly alter the pharmacological properties of the parent compound. This document provides detailed protocols for assessing the cytotoxic effects of this compound on cancer cells and discusses potential mechanisms of action based on studies of related indole compounds. Derivatives of indole-3-acetic acid have been shown to induce apoptosis, inhibit cell cycle progression, and interfere with key signaling pathways in cancer cells.[1]

Data Presentation

The following tables summarize hypothetical quantitative data for the cytotoxic effects of this compound against various human cancer cell lines. This data is representative of what might be obtained from the described experimental protocols.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines after 48-hour treatment.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma15.2 ± 1.8
MDA-MB-231Breast Adenocarcinoma25.5 ± 2.3
A549Lung Carcinoma32.1 ± 3.1
K562Chronic Myelogenous Leukemia18.9 ± 2.0
PC-3Prostate Adenocarcinoma28.4 ± 2.9
HepG2Hepatocellular Carcinoma45.7 ± 4.2

Table 2: Percentage of Apoptotic Cells Induced by this compound in MCF-7 Cells (48-hour treatment).

Concentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
0 (Control)2.1 ± 0.31.5 ± 0.23.6 ± 0.5
1015.8 ± 1.78.2 ± 0.924.0 ± 2.6
2528.4 ± 2.917.5 ± 1.845.9 ± 4.7
5035.1 ± 3.625.3 ± 2.760.4 ± 6.3

Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[5]

Materials:

  • This compound

  • MTT solution (5 mg/mL in PBS)[6]

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol)[6]

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6] Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Carefully remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well.[6]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[5][6]

  • Solubilization: Carefully remove the medium containing MTT.[6] Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at 590 nm using a microplate reader.[4][6]

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.[1]

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[7][8]

Materials:

  • This compound

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Prepare the following controls on each plate:[9]

    • No-Cell Control: Wells with culture medium only (background).

    • Vehicle-Only Cells Control: Wells with untreated cells (spontaneous LDH release).

    • Maximum LDH Release Control: Wells with untreated cells treated with the lysis solution provided in the kit.

  • Incubation: Incubate the plate for the desired treatment period at 37°C and 5% CO2.

  • Supernatant Collection: Centrifuge the plate at 1000 RPM for 5 minutes.[10] Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[10]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 100 µL of the reaction mixture to each well of the new plate containing the supernatant.[10]

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[10]

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol (typically 490 nm).[8][10]

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells, following the manufacturer's formula.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treat cells with compound seeding->treatment compound_prep Prepare this compound dilutions compound_prep->treatment mtt_assay MTT Assay treatment->mtt_assay Incubate ldh_assay LDH Assay treatment->ldh_assay Incubate absorbance Measure Absorbance mtt_assay->absorbance ldh_assay->absorbance calculation Calculate % Viability / % Cytotoxicity absorbance->calculation ic50 Determine IC50 calculation->ic50 signaling_pathway Hypothesized Apoptotic Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion compound This compound death_receptor Death Receptors compound->death_receptor bax Bax compound->bax bcl2 Bcl-2 compound->bcl2 caspase8 Caspase-8 death_receptor->caspase8 cytochrome_c Cytochrome c bax->cytochrome_c bcl2->cytochrome_c caspase3 Caspase-3 caspase8->caspase3 caspase9 Caspase-9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis cytochrome_c->caspase9

References

Application Note & Protocol: Measuring the Effect of 2-(6-chloro-1H-indol-3-yl)acetic acid on Root Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(6-chloro-1H-indol-3-yl)acetic acid, hereafter referred to as 6-Cl-IAA, is a halogenated derivative of the primary plant hormone indole-3-acetic acid (IAA).[1] Auxins are a class of phytohormones that play a critical role in regulating nearly every aspect of plant growth and development, from the cellular level to the whole organism.[2][3] They are particularly pivotal in controlling root system architecture, including primary root elongation, lateral root initiation, and root hair development.[2][4][5][6] Halogenation of the indole ring, as in 6-Cl-IAA, can significantly enhance auxin activity. For instance, 4-Cl-IAA and 6-Cl-IAA have been shown to be substantially more active than their non-chlorinated counterpart, IAA.[7][8] This application note provides detailed protocols for quantifying the effects of 6-Cl-IAA on root development using the model plant Arabidopsis thaliana and outlines the underlying molecular mechanism of auxin action.

Mechanism of Action: The Canonical Auxin Signaling Pathway

The primary mechanism for auxin perception and signal transduction in the nucleus involves three core protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptors, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[9][10]

  • In the absence or at low concentrations of auxin: Aux/IAA proteins bind to ARF transcription factors, preventing them from regulating the expression of auxin-responsive genes.[2][9]

  • In the presence of auxin: Auxin acts as a "molecular glue," facilitating the interaction between the TIR1/AFB receptor and the Aux/IAA repressor.[2][11] This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome.[3][11] The degradation of the Aux/IAA repressor liberates the ARF transcription factor, which can then activate or repress the transcription of target genes, leading to various developmental responses, including changes in root architecture.[2]

AuxinSignaling Canonical Auxin Signaling Pathway cluster_low Low Auxin Concentration cluster_high High Auxin Concentration AuxIAA_low Aux/IAA Repressor ARF_low ARF Transcription Factor AuxIAA_low->ARF_low Binds & Inhibits AuxIAA_high Aux/IAA Repressor Gene_low Auxin Response Gene (Repressed) ARF_low->Gene_low Repression ARF_high ARF Transcription Factor (Active) Auxin Auxin (e.g., 6-Cl-IAA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds TIR1_AFB->AuxIAA_high Forms Co-receptor Complex SCF SCF Complex AuxIAA_high->SCF Recruited to Proteasome 26S Proteasome AuxIAA_high->Proteasome Degradation SCF->AuxIAA_high Ubiquitination Gene_high Gene Transcription (Activated) ARF_high->Gene_high Activation

Caption: The core nuclear auxin signaling pathway.

Experimental Protocols

This section details the methodology for an in vitro root growth assay to assess the dose-dependent effects of 6-Cl-IAA on Arabidopsis thaliana seedlings.

Protocol 1: In Vitro Root Growth Assay

1. Materials and Reagents

  • This compound (6-Cl-IAA)

  • Indole-3-acetic acid (IAA) as a positive control

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Phytoagar or other gelling agent

  • Petri dishes (square, 120 mm x 120 mm)

  • 70% (v/v) Ethanol and bleach solution for seed sterilization

  • Sterile water

  • Growth chamber or incubator with controlled light and temperature

  • Flatbed scanner or high-resolution camera

  • Image analysis software (e.g., ImageJ/Fiji with the NeuronJ plugin, or specialized software like DIRT)[12]

2. Preparation of Stock Solutions

  • Prepare a 10 mM stock solution of 6-Cl-IAA by dissolving the appropriate amount in DMSO. Store at -20°C in small aliquots to avoid freeze-thaw cycles.

  • Prepare a 10 mM stock solution of IAA in DMSO as a control. Store under the same conditions.

3. Preparation of Growth Media

  • Prepare sterile MS agar medium (e.g., 0.5X MS salts, 1% sucrose, pH adjusted to 5.7) and autoclave.

  • Allow the medium to cool to approximately 50-55°C in a water bath.

  • Add the 6-Cl-IAA and IAA stock solutions to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM).

  • Prepare a mock control plate by adding an equivalent volume of DMSO to the medium.

  • Pour approximately 50 mL of medium into each sterile square petri dish and allow it to solidify in a laminar flow hood.

4. Seed Sterilization and Plating

  • Sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a bleach solution (e.g., 20% commercial bleach) for 5-10 minutes.

  • Rinse the seeds 4-5 times with sterile water.

  • Resuspend the seeds in sterile 0.1% agar to facilitate handling.

  • Pipette individual seeds in a line onto the surface of the prepared agar plates, approximately 1 cm from the top edge.

  • Seal the plates with breathable tape (e.g., Micropore™ tape).

5. Germination and Growth Conditions

  • Stratify the seeds by placing the plates in the dark at 4°C for 2-3 days to synchronize germination.

  • Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface.

  • Maintain standard growth conditions, typically 22°C with a 16-hour light / 8-hour dark photoperiod.

6. Data Acquisition and Analysis

  • After a set growth period (e.g., 7-10 days post-germination), acquire high-resolution images of the plates using a flatbed scanner.

  • Use image analysis software to quantify various root system architecture (RSA) parameters.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solutions 1. Prepare 6-Cl-IAA & Control Stock Solutions prep_media 2. Prepare MS Agar Plates with Test Compounds prep_solutions->prep_media plate_seeds 4. Plate Seeds on Vertical Agar Plates prep_media->plate_seeds prep_seeds 3. Sterilize & Stratify Arabidopsis Seeds prep_seeds->plate_seeds grow_plants 5. Incubate in Growth Chamber (e.g., 7-10 days) plate_seeds->grow_plants scan_plates 6. Image Acquisition (Scanning) grow_plants->scan_plates analyze_images 7. Quantify Root Parameters (ImageJ, etc.) scan_plates->analyze_images tabulate_data 8. Tabulate & Analyze Data analyze_images->tabulate_data

Caption: General workflow for the in vitro root growth assay.

Protocol 2: Quantification of Root System Architecture (RSA)

The following parameters are critical for evaluating the effect of 6-Cl-IAA on root development.

  • Primary Root Length: Measure the length of the main root from the root-shoot junction to the root tip. A common effect of exogenous auxin is the inhibition of primary root elongation at higher concentrations.[8][13]

  • Lateral Root Number: Count the total number of emerged lateral roots on the primary root. Auxins are known to promote the initiation and emergence of lateral roots.[2][4]

  • Lateral Root Density: Calculate the number of lateral roots per unit length of the primary root (Lateral Roots / cm). This normalizes the lateral root count to the primary root length, providing a more accurate measure of the compound's effect on lateral root formation.

  • Root Hair Analysis: In a separate experiment or by acquiring higher magnification images, assess root hair length and density in a defined region of the primary root. Auxin typically promotes root hair development.[5]

Data Presentation

Quantitative data should be organized into a clear, tabular format for easy comparison across different treatments and concentrations.

Table 1: Example Data Summary for Root Phenotyping

TreatmentConcentration (µM)Primary Root Length (cm ± SE)Lateral Root Count (± SE)Lateral Root Density (LR/cm ± SE)
Mock 0 (DMSO)ValueValueValue
IAA 1.0ValueValueValue
6-Cl-IAA 0.01ValueValueValue
6-Cl-IAA 0.1ValueValueValue
6-Cl-IAA 1.0ValueValueValue
6-Cl-IAA 10.0ValueValueValue
SE: Standard Error of the Mean. Data should be collected from a sufficient number of biological replicates (e.g., n=15-20 seedlings per treatment).

Expected Results and Interpretation

Based on the known properties of chlorinated auxins, the following outcomes can be anticipated:

  • High Potency: 6-Cl-IAA is expected to elicit responses at lower concentrations compared to IAA.[7] For example, a concentration of 0.1 µM 6-Cl-IAA might produce a similar or stronger effect than 1.0 µM IAA.

  • Dose-Dependent Effects:

    • At very low concentrations (e.g., <0.1 nM), 6-Cl-IAA may slightly promote primary root growth.[8]

    • At moderate concentrations, it is expected to significantly inhibit primary root elongation while strongly promoting the formation of lateral roots.[8]

    • At high concentrations (>1 µM), severe inhibition of all root growth is likely.[8]

  • Phenotypic Comparison: The phenotypes induced by 6-Cl-IAA will likely resemble a classic high-auxin response: a short primary root with a high density of lateral roots and abundant root hairs.

By following these detailed protocols, researchers can effectively characterize and quantify the impact of the potent synthetic auxin, this compound, on plant root development, providing valuable data for agricultural and drug development applications.

References

Application Notes and Protocols for the Scalable Synthesis of 2-(6-chloro-1H-indol-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(6-chloro-1H-indol-3-yl)acetic acid is a key intermediate in the synthesis of various pharmacologically active compounds. Its indole scaffold is a privileged structure in medicinal chemistry, and the chloro-substitution can significantly influence the biological activity and pharmacokinetic properties of the final drug candidates. This document provides a detailed protocol for the scalable synthesis of this compound, primarily based on the robust and widely applicable Fischer indole synthesis. The presented protocol is designed to be adaptable for scale-up operations in a research or drug development setting.

Overview of the Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a two-step process involving the Fischer indole synthesis. This classic method provides a reliable route to the indole core from readily available starting materials.[1][2] The general approach involves the condensation of a substituted phenylhydrazine with a ketone or aldehyde, followed by an acid-catalyzed intramolecular cyclization.[1]

For the synthesis of the target compound, 4-chlorophenylhydrazine hydrochloride is reacted with a suitable keto-acid derivative, such as diethyl 2-oxoglutarate, to form a hydrazone intermediate. This intermediate is then subjected to acidic conditions to induce cyclization and formation of the indole ring. Subsequent hydrolysis of the resulting ester yields the desired this compound.

Experimental Protocols

Part 1: Synthesis of Diethyl 2-(6-chloro-1H-indol-3-yl)malonate (Fischer Indole Synthesis)

This procedure outlines the formation of the indole ring system through the Fischer indole synthesis.

Materials:

  • 4-Chlorophenylhydrazine hydrochloride

  • Diethyl 2-oxoglutarate

  • Ethanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chlorophenylhydrazine hydrochloride (1.0 eq) in anhydrous ethanol.

  • To this suspension, add diethyl 2-oxoglutarate (1.05 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude diethyl 2-(6-chloro-1H-indol-3-yl)malonate by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Part 2: Hydrolysis to this compound

This procedure describes the hydrolysis of the diester intermediate to the final carboxylic acid product.

Materials:

  • Diethyl 2-(6-chloro-1H-indol-3-yl)malonate

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) (e.g., 2 M)

  • Distilled water

Procedure:

  • Dissolve the purified diethyl 2-(6-chloro-1H-indol-3-yl)malonate (1.0 eq) in a mixture of ethanol and an aqueous solution of sodium hydroxide (excess, e.g., 3-4 eq).

  • Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of hydrochloric acid.

  • A precipitate of this compound will form.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold distilled water to remove any inorganic salts.

  • Dry the product under vacuum to a constant weight. The purity can be assessed by HPLC and the structure confirmed by NMR spectroscopy.[3]

Data Presentation

Table 1: Reagent Quantities for Laboratory Scale Synthesis

ReagentMolar Eq.Molecular Weight ( g/mol )Sample Mass (g) for 10 mmol scale
4-Chlorophenylhydrazine hydrochloride1.0179.041.79
Diethyl 2-oxoglutarate1.05174.191.83
Concentrated Sulfuric Acid0.198.08~0.1 mL
Sodium Hydroxide4.040.001.60

Table 2: Typical Reaction Parameters and Expected Outcomes

StepReactionTemperature (°C)Duration (h)Typical Yield (%)
1Fischer Indole Synthesis78 (Reflux)4 - 860 - 75
2Hydrolysis78 (Reflux)2 - 485 - 95

Visualizations

Chemical Reaction Pathway

Fischer Indole Synthesis Synthesis of this compound cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Hydrolysis 4-Chlorophenylhydrazine 4-Chlorophenylhydrazine Hydrochloride Diethyl_ester Diethyl 2-(6-chloro-1H-indol-3-yl)malonate 4-Chlorophenylhydrazine->Diethyl_ester H₂SO₄, EtOH, Reflux Diethyl_2-oxoglutarate Diethyl 2-oxoglutarate Diethyl_2-oxoglutarate->Diethyl_ester Final_Product This compound Diethyl_ester->Final_Product 1. NaOH, EtOH/H₂O, Reflux 2. HCl (aq)

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow Laboratory Workflow for Synthesis start Start step1 Combine 4-Chlorophenylhydrazine HCl and Diethyl 2-oxoglutarate in Ethanol start->step1 step2 Add catalytic H₂SO₄ and reflux step1->step2 step3 Reaction Monitoring (TLC) step2->step3 step4 Work-up: Evaporation, Extraction, Washing step3->step4 Reaction Complete step5 Purification (Column Chromatography) step4->step5 intermediate Isolate Diethyl Ester Intermediate step5->intermediate step6 Hydrolyze with NaOH in EtOH/H₂O intermediate->step6 step7 Acidify with HCl to precipitate product step6->step7 step8 Filter and wash the solid product step7->step8 step9 Dry under vacuum step8->step9 end Final Product: This compound step9->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Fischer Indole Synthesis of 6-Chloro-Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Fischer indole synthesis of 6-chloro-substituted indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of these valuable compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Fischer indole synthesis of 6-chloro-substituted indoles, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield Electron-withdrawing nature of the chloro group: The 6-chloro substituent is electron-withdrawing, which can hinder the crucial[1][1]-sigmatropic rearrangement step of the Fischer indole synthesis. This can lead to low conversion rates and yields.Optimize Reaction Conditions: Experiment with higher temperatures and longer reaction times. Consider using microwave irradiation to promote the reaction. A stronger acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H), may be necessary to facilitate the cyclization.
Inappropriate Acid Catalyst: The choice of acid catalyst is critical and often substrate-dependent. A catalyst that is too weak may not be effective, while one that is too strong could lead to decomposition.Screen Different Acid Catalysts: Test a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃). The optimal catalyst will depend on the specific substrates being used.
Poor Quality Starting Materials: Impurities in the 4-chlorophenylhydrazine or the carbonyl compound can interfere with the reaction and lead to the formation of side products.Ensure Purity of Reactants: Use freshly purified starting materials. 4-Chlorophenylhydrazine can be purified by recrystallization. Aldehydes and ketones should be distilled before use.
Formation of Multiple Products (Regioisomers) Use of Unsymmetrical Ketones: When an unsymmetrical ketone is used, two different enamine intermediates can form, leading to a mixture of isomeric indoles.Control Regioselectivity: The choice of acid catalyst can influence the regioselectivity. For instance, Eaton's reagent has been shown to favor the formation of the less substituted indole isomer. Steric hindrance can also play a role; bulkier substituents on the ketone may direct the cyclization to the less hindered side.
Formation of Dark, Tarry Byproducts Decomposition at High Temperatures: The high temperatures often required for the Fischer indole synthesis, especially with electron-deficient substrates, can lead to the decomposition of starting materials, intermediates, or the final product, resulting in the formation of tar.Milder Reaction Conditions: If possible, use a more reactive catalyst that allows for lower reaction temperatures. Microwave-assisted synthesis can sometimes provide the necessary energy for the reaction to proceed at a lower bulk temperature and for a shorter duration, minimizing decomposition.
Difficult Purification Presence of Unreacted Starting Materials and Byproducts: Incomplete reactions or the formation of side products can complicate the purification of the desired 6-chloroindole.Optimize Reaction Conversion: Before scaling up, perform small-scale experiments to find conditions that lead to the highest conversion of starting materials. Chromatographic Purification: Column chromatography is often necessary to separate the desired product from impurities. A range of solvent systems should be tested to find the optimal conditions for separation.

Frequently Asked Questions (FAQs)

Q1: Why is the Fischer indole synthesis of 6-chloroindoles often challenging?

The primary challenge arises from the electronic properties of the chlorine atom. As an electron-withdrawing group, the chloro substituent on the phenylhydrazine ring deactivates the aromatic ring towards the key electrophilic-like cyclization step ([1][1]-sigmatropic rearrangement) of the Fischer indole synthesis. This can result in sluggish reactions, requiring more forcing conditions (higher temperatures, stronger acids), which in turn can lead to lower yields and the formation of byproducts.

Q2: What is the best acid catalyst for the synthesis of 6-chloroindoles?

There is no single "best" acid catalyst, as the optimal choice depends on the specific carbonyl compound being used. However, for less reactive substrates like 4-chlorophenylhydrazine, stronger acids are often required. Polyphosphoric acid (PPA) and Eaton's reagent are frequently effective. It is recommended to perform small-scale screening experiments with a variety of Brønsted and Lewis acids to identify the most suitable catalyst for your specific reaction.

Q3: Can I use a one-pot procedure for this synthesis?

Yes, a one-pot procedure, where the formation of the hydrazone and the subsequent indolization occur in the same reaction vessel without isolation of the intermediate, can be advantageous. This can minimize handling losses and is often more time-efficient. The 4-chlorophenylhydrazine and the carbonyl compound are typically mixed in a suitable solvent with an acid catalyst and heated.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A spot for the starting materials (4-chlorophenylhydrazine and the carbonyl compound) and the product (6-chloroindole) should be followed. The reaction is considered complete when the starting materials are consumed.

Q5: What are some common side reactions to be aware of?

Besides the formation of regioisomers with unsymmetrical ketones, other potential side reactions include the formation of tarry decomposition products at high temperatures and the incomplete cyclization of the hydrazone intermediate.

Data Presentation

The following table summarizes representative yields for the Fischer indole synthesis of 6-chloro-substituted indoles under various reaction conditions. Please note that direct comparison may be limited as other reaction parameters might vary between different sources.

PhenylhydrazineCarbonyl CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)
4-ChlorophenylhydrazineCyclohexanoneAcetic AcidAcetic AcidReflux1~75
4-ChlorophenylhydrazineAcetonePolyphosphoric AcidNone150-1600.25Moderate
4-ChlorophenylhydrazinePropiophenoneOxalic Acid/DMUAcetic Acid (catalytic)Ball-milling6.7Low
4-ChlorophenylhydrazineAcetophenoneZinc ChlorideNone1700.1~70-80
4-ChlorophenylhydrazineVarious Ketonesp-Toluenesulfonic AcidNone1000.1Good

Experimental Protocols

Synthesis of 6-chloro-1,2,3,4-tetrahydrocarbazole from 4-chlorophenylhydrazine hydrochloride and cyclohexanone

This protocol provides a general procedure that may require optimization for specific applications.

Materials:

  • 4-Chlorophenylhydrazine hydrochloride

  • Cyclohexanone

  • Glacial Acetic Acid

  • Methanol

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorophenylhydrazine hydrochloride (1.0 equivalent) in glacial acetic acid.

  • Addition of Ketone: To the stirred solution, add cyclohexanone (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain it at this temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-water with stirring.

  • Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield 6-chloro-1,2,3,4-tetrahydrocarbazole as a crystalline solid.

Visualizations

Fischer_Indole_Synthesis_Mechanism cluster_hydrazone Hydrazone Formation cluster_rearrangement Key Rearrangement cluster_cyclization Cyclization & Aromatization Arylhydrazine Arylhydrazine Hydrazone Hydrazone Arylhydrazine->Hydrazone + Ketone, H+ Ketone Ketone Ketone->Hydrazone Enehydrazine Enehydrazine Hydrazone->Enehydrazine Tautomerization Di-imine Di-imine Enehydrazine->Di-imine [3,3]-Sigmatropic Rearrangement Aminal Aminal Di-imine->Aminal Cyclization Indole Indole Aminal->Indole - NH3, Aromatization

Caption: Mechanism of the Fischer Indole Synthesis.

Troubleshooting_Workflow Start Start Low_Yield Low Yield? Start->Low_Yield Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Yes Side_Products Side Products? Low_Yield->Side_Products No Optimize_Catalyst Optimize Acid Catalyst Check_Purity->Optimize_Catalyst Optimize_Conditions Optimize Temp. & Time Optimize_Catalyst->Optimize_Conditions Consider_Microwave Consider Microwave Irradiation Optimize_Conditions->Consider_Microwave Consider_Microwave->Side_Products Unsymmetrical_Ketone Unsymmetrical Ketone? Side_Products->Unsymmetrical_Ketone Yes Purification_Issues Purification Issues? Side_Products->Purification_Issues No Control_Regioselectivity Adjust Catalyst for Regiocontrol Unsymmetrical_Ketone->Control_Regioselectivity Yes Tar_Formation Tar Formation? Unsymmetrical_Ketone->Tar_Formation No Control_Regioselectivity->Tar_Formation Milder_Conditions Use Milder Conditions Tar_Formation->Milder_Conditions Yes Tar_Formation->Purification_Issues No Milder_Conditions->Purification_Issues Optimize_Chromatography Optimize Chromatography Purification_Issues->Optimize_Chromatography Yes End End Purification_Issues->End No Optimize_Chromatography->End

Caption: Troubleshooting workflow for optimizing 6-chloroindole synthesis.

References

Technical Support Center: Synthesis of 2-(6-chloro-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 2-(6-chloro-1H-indol-3-yl)acetic acid.

Troubleshooting Guide

Low yields in the synthesis of this compound can arise from several factors, from the initial Fischer indole synthesis to the final hydrolysis step. This guide provides a systematic approach to identifying and resolving these issues.

Symptom Potential Cause Recommended Solutions
Low or No Product Yield in Fischer Indole Synthesis Incomplete formation of the hydrazone intermediate.Ensure complete condensation of 4-chlorophenylhydrazine with the carbonyl precursor before initiating cyclization. Monitor by TLC.
Inappropriate choice or concentration of acid catalyst.[1][2]Experiment with various Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1][3] Polyphosphoric acid (PPA) can be effective for less reactive substrates.[1] Optimize the catalyst concentration.
Sub-optimal reaction temperature or time.[1][2]Systematically vary the reaction temperature. High temperatures can cause tar formation, while low temperatures may lead to an incomplete reaction.[1] Monitor reaction progress by TLC to determine the optimal reaction time.
Decomposition of starting materials or product.Use degassed solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[2]
Formation of Multiple Products/Isomers Use of an unsymmetrical ketone leading to regioisomers.[1][4]If a specific regioisomer is required, consider using a symmetrical ketone. The choice of acid catalyst and solvent can also influence regioselectivity.[1][2] Eaton's reagent (P₂O₅ in MeSO₃H) has been shown to provide good regiocontrol in some cases.[1]
"Abnormal" Fischer indole synthesis side reactions.Avoid using hydrochloric acid in ethanol, which can lead to the formation of undesired chlorinated byproducts.[4]
Incomplete or Problematic Ester Hydrolysis Insufficiently basic conditions or short reaction time.[4]Increase the concentration of the base (e.g., NaOH, KOH) or prolong the reaction time. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[4]
Degradation of the indole ring under harsh basic conditions.[4]The indole nucleus can be sensitive to strong bases at elevated temperatures.[4] Consider using milder conditions, such as lithium hydroxide (LiOH) in a THF/water mixture at room temperature.[4]
Product Discoloration (Pink, Brown, or Purple) Oxidation of the indole product.[2]Perform the reaction and work-up under an inert atmosphere. Use degassed solvents and store the purified product under an inert atmosphere, protected from light.[2]
Difficulty in Product Isolation Product solubility in the aqueous phase during work-up.Ensure the pH of the aqueous phase is adjusted to be sufficiently acidic (e.g., pH 2-3) to fully protonate the carboxylic acid and minimize its solubility in water before extraction with an organic solvent.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method is the Fischer indole synthesis.[3] This involves the acid-catalyzed reaction of 4-chlorophenylhydrazine with a suitable ketone or aldehyde containing the acetic acid moiety (or its ester precursor), followed by hydrolysis if an ester was used.[3] An alternative is to first form the hydrazone intermediate via a reaction like the Japp-Klingemann reaction, which is then cyclized under Fischer indole conditions.[4][5]

Q2: What are the critical parameters to control for a high-yield Fischer indole synthesis of this compound?

The key parameters to control are the choice of acid catalyst, solvent, and reaction temperature. The selection of Brønsted or Lewis acids can significantly impact the reaction outcome.[3][6] Careful temperature management is crucial to drive the reaction to completion while minimizing the formation of tar and other byproducts.[1][2]

Q3: What are the common impurities I might encounter during synthesis and purification?

Common impurities can include:

  • Isomeric Byproducts: Depending on the starting materials, formation of other chloro-substituted indole isomers is possible.[7]

  • Unreacted Starting Materials: Residual 4-chlorophenylhydrazine and the carbonyl precursor.[7]

  • Oxidation Products: Indoles can oxidize when exposed to air, leading to colored impurities.[2][7]

  • Decarboxylation Products: Under harsh acidic conditions or high temperatures, the acetic acid side chain may be lost to form 6-chloro-3-methylindole.[2]

Q4: What are the recommended purification techniques for the final product?

A standard purification workflow involves an acidic aqueous workup to remove basic impurities, followed by extraction into an organic solvent.[7] For further purification, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or column chromatography on silica gel are effective methods.[2][7]

Q5: Is this compound a stable compound?

Indole-3-acetic acid derivatives can be sensitive to light and strong acidic conditions, which may lead to degradation over time.[6] It is recommended to store the final product in a cool, dark place under an inert atmosphere.[2][6]

Experimental Protocols

General Protocol for Fischer Indole Synthesis of Ethyl 2-(6-chloro-1H-indol-3-yl)acetate
  • Hydrazone Formation (Optional Pre-step): In a round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride and a suitable keto-ester (e.g., diethyl 2-oxoglutarate) in ethanol. Heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC.

  • Indolization: Cool the reaction mixture and add an acid catalyst (e.g., a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid).[4]

  • Reaction: Heat the mixture to reflux for several hours, monitoring the progress by TLC.[4]

  • Work-up: After completion, cool the reaction mixture and neutralize it carefully with a base (e.g., saturated sodium bicarbonate solution).[2]

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.[2]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by column chromatography.[2]

General Protocol for Hydrolysis to this compound
  • Saponification: Dissolve the purified ethyl 2-(6-chloro-1H-indol-3-yl)acetate in a mixture of ethanol and water.[4]

  • Base Addition: Add an excess of a base, such as sodium hydroxide or potassium hydroxide.[4]

  • Reaction: Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).[4]

  • Acidification: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the carboxylic acid.[2][4]

  • Isolation: Collect the solid product by filtration, wash with cold water to remove residual salts, and dry under vacuum.[4]

  • Further Purification (Optional): If necessary, the final product can be further purified by recrystallization.

Visualizations

G Troubleshooting Low Yield in Fischer Indole Synthesis start Low Yield Observed check_catalyst Is the acid catalyst optimal? start->check_catalyst check_temp Is the reaction temperature correct? check_catalyst->check_temp Yes solution_catalyst Experiment with different Brønsted or Lewis acids. Optimize concentration. check_catalyst->solution_catalyst No check_atmosphere Is the reaction under inert atmosphere? check_temp->check_atmosphere Yes solution_temp Systematically vary temperature. Avoid overheating. check_temp->solution_temp No check_workup Is the workup procedure correct? check_atmosphere->check_workup Yes solution_atmosphere Use degassed solvents and run under N2 or Ar. check_atmosphere->solution_atmosphere No solution_workup Ensure pH is 2-3 before extraction. Properly wash and dry. check_workup->solution_workup No end_product Improved Yield check_workup->end_product Yes solution_catalyst->check_temp solution_temp->check_atmosphere solution_atmosphere->check_workup solution_workup->end_product

Caption: Troubleshooting workflow for low yields in Fischer indole synthesis.

G General Synthesis Workflow start_materials 4-Chlorophenylhydrazine + Keto-ester fischer_synthesis Fischer Indole Synthesis (Acid Catalyst, Heat) start_materials->fischer_synthesis crude_ester Crude Ethyl 2-(6-chloro- 1H-indol-3-yl)acetate fischer_synthesis->crude_ester purification Purification (Column Chromatography) crude_ester->purification pure_ester Pure Ester Intermediate purification->pure_ester hydrolysis Hydrolysis (Base, Heat) pure_ester->hydrolysis acidification Acidification (pH 2-3) & Filtration hydrolysis->acidification final_product This compound acidification->final_product

Caption: Experimental workflow for the synthesis of the target molecule.

References

Technical Support Center: Synthesis of 2-(6-chloro-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(6-chloro-1H-indol-3-yl)acetic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Hydrazone Formation: The initial condensation between 4-chlorophenylhydrazine and the keto-acid or ester precursor may be incomplete. 2. Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst in the Fischer indole synthesis step are critical. A catalyst that is too weak may not facilitate cyclization, while one that is too strong can cause decomposition. 3. Inappropriate Reaction Temperature: High temperatures can lead to the formation of tar and polymeric byproducts, while low temperatures may result in an incomplete reaction.[1] 4. N-N Bond Cleavage: The phenylhydrazone intermediate can undergo cleavage of the nitrogen-nitrogen bond, a known side reaction in the Fischer indole synthesis. Unlike substrates with electron-donating groups, the electron-withdrawing nature of the chloro substituent may make this less favorable, but it can still occur under harsh conditions.1. Ensure the complete formation of the hydrazone by monitoring the reaction by Thin Layer Chromatography (TLC) before proceeding with the cyclization step. 2. Experiment with a range of Brønsted acids (e.g., sulfuric acid, p-toluenesulfonic acid) or Lewis acids (e.g., zinc chloride). Polyphosphoric acid (PPA) is often effective for this type of cyclization.[2] 3. Optimize the reaction temperature. Start with milder conditions and gradually increase the temperature while monitoring the reaction progress. 4. Employ milder reaction conditions, such as using a less concentrated acid or a lower reaction temperature, to disfavor the N-N bond cleavage pathway.
Formation of Multiple Products/Isomers 1. Formation of Regioisomers: If an unsymmetrical ketone is used as a precursor, cyclization can occur at two different positions, leading to a mixture of indole isomers. For the synthesis of this compound, the primary concern would be the potential formation of the 4-chloro isomer. 2. Chlorinated Byproducts: The use of hydrochloric acid (HCl) in an alcohol solvent (e.g., ethanol) during the Fischer indole synthesis can lead to the formation of undesired chlorinated byproducts.[3]1. The regioselectivity of the Fischer indole synthesis can be influenced by the choice of acid catalyst and reaction conditions.[4] The electron-withdrawing nature of the chlorine atom at the meta position relative to the hydrazine nitrogen generally directs cyclization to the para position, favoring the desired 6-chloroindole. However, careful optimization of the acid catalyst may be necessary to maximize the yield of the desired isomer. 2. Avoid using hydrochloric acid in alcoholic solvents. Opt for alternative acid catalysts like sulfuric acid or p-toluenesulfonic acid in a non-alcoholic or non-chlorinated solvent.[3]
Product Degradation or Discoloration 1. Oxidative Degradation: Indole compounds are susceptible to oxidation, which can lead to the formation of colored impurities, especially when exposed to air and light for extended periods.[2] 2. Decarboxylation: Under harsh acidic conditions and at elevated temperatures, the acetic acid side chain may be cleaved, leading to the formation of 6-chloro-3-methylindole (6-chloroskatole).[2] 3. Acid Instability: Indole-3-acetic acid derivatives can be unstable in strongly acidic conditions, leading to decomposition.1. Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and protect the reaction mixture and final product from light.[5] 2. Avoid excessively high temperatures and prolonged reaction times in the presence of strong acids. Monitor the reaction closely and work it up promptly upon completion. 3. Neutralize the reaction mixture as soon as the cyclization is complete. Avoid prolonged exposure of the final product to acidic conditions during purification.
Difficulty in Product Purification 1. Presence of Tarry Byproducts: Strong acid and high temperatures can lead to the formation of polymeric tars, which can complicate the isolation and purification of the desired product.[1] 2. Co-elution of Impurities: Isomeric byproducts or other impurities may have similar polarities to the desired product, making separation by column chromatography challenging.1. Use the mildest effective reaction conditions to minimize tar formation. A preliminary filtration through a plug of silica gel can help remove some of the baseline impurities before column chromatography.[5] 2. Optimize the solvent system for column chromatography. A gradient elution may be necessary for effective separation. Recrystallization from a suitable solvent system can also be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

The most common and well-established method is the Fischer indole synthesis. This involves the reaction of 4-chlorophenylhydrazine with a suitable keto-acid or its ester, such as γ-ketoadipic acid or diethyl 2-oxoglutarate, under acidic conditions.[2] An alternative approach involves the Japp-Klingemann reaction to first synthesize the required hydrazone intermediate, which is then cyclized using the Fischer indole methodology.[3][6]

Q2: What are the expected major side reactions during the Fischer indole synthesis of this compound?

The primary side reactions of concern include:

  • Formation of Regioisomers: The potential formation of the 4-chloroindole isomer, although the 6-chloro isomer is generally favored.

  • N-N Bond Cleavage: Cleavage of the nitrogen-nitrogen bond in the hydrazone intermediate can lead to byproducts.

  • Oxidative Degradation: The indole ring is susceptible to oxidation, leading to colored impurities.[2]

  • Decarboxylation: Loss of the acetic acid side chain can occur under harsh acidic conditions and high temperatures.[2]

  • Formation of Chlorinated Byproducts: This can occur if hydrochloric acid is used as a catalyst in an alcohol solvent.[3]

Q3: How does the chloro-substituent affect the Fischer indole synthesis compared to a methoxy-substituent?

The chloro group is electron-withdrawing, while the methoxy group is electron-donating. This difference in electronic properties can influence the reaction in several ways:

  • Reaction Rate: The electron-withdrawing nature of the chloro group may slow down the rate of the[2][2]-sigmatropic rearrangement step in the Fischer indole synthesis compared to an electron-donating group.[7]

  • N-N Bond Cleavage: Electron-donating groups are known to promote the undesired heterolytic cleavage of the N-N bond in the hydrazone intermediate.[8] The electron-withdrawing chloro group may suppress this side reaction to some extent.

  • Regioselectivity: The directing effect of the chloro group will influence the position of cyclization. In the case of 4-chlorophenylhydrazine, cyclization is expected to predominantly occur at the position para to the chlorine, yielding the desired 6-chloroindole.

Q4: What are the recommended purification methods for this compound?

A typical purification strategy involves:

  • Aqueous Workup: After the reaction, an acidic aqueous workup can remove basic impurities. The product can then be extracted into an organic solvent.

  • Column Chromatography: Purification of the crude product by column chromatography on silica gel is a common method to separate it from isomers and other byproducts.

  • Recrystallization: The final product can often be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain a highly pure solid.

Q5: What analytical techniques are recommended for assessing the purity of the final product?

The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): An effective method for determining the purity of the final product and quantifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure of the desired product and identifying any isomeric or other impurities.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify byproducts.

Experimental Protocols

Key Experiment: Fischer Indole Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Chlorophenylhydrazine hydrochloride

  • γ-Ketoadipic acid

  • Polyphosphoric acid (PPA) or a mixture of glacial acetic acid and concentrated sulfuric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chlorophenylhydrazine hydrochloride (1.0 equivalent) and γ-ketoadipic acid (1.1 equivalents).

  • Under an inert atmosphere (e.g., nitrogen or argon), carefully add the acid catalyst. If using PPA, add it slowly at room temperature. If using a mixed acid system, add glacial acetic acid followed by the dropwise addition of concentrated sulfuric acid while cooling the flask in an ice bath.[2]

  • Heat the reaction mixture with stirring. The optimal temperature and time will depend on the chosen acid catalyst (e.g., 80-100°C for several hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

experimental_workflow start Start: 4-Chlorophenylhydrazine HCl + γ-Ketoadipic Acid reaction Fischer Indole Synthesis (Acid Catalyst, Heat) start->reaction workup Aqueous Workup (Quench, Neutralize, Extract) reaction->workup purification Purification (Column Chromatography, Recrystallization) workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

side_reactions main_path Main Reaction Pathway hydrazone 4-Chlorophenylhydrazone Intermediate side_reactions Potential Side Reactions regioisomer Formation of 4-Chloro Isomer sigmatropic [3,3]-Sigmatropic Rearrangement hydrazone->sigmatropic Desired Path nn_cleavage N-N Bond Cleavage hydrazone->nn_cleavage cyclization Cyclization & Aromatization sigmatropic->cyclization product This compound cyclization->product cyclization->regioisomer decarboxylation Decarboxylation product->decarboxylation oxidation Oxidative Degradation product->oxidation

Caption: Main reaction pathway and potential side reactions in the synthesis.

troubleshooting_workflow issue Low Yield? check_hydrazone Incomplete Hydrazone? issue->check_hydrazone Yes optimize_catalyst Optimize Acid Catalyst issue->optimize_catalyst No check_hydrazone->optimize_catalyst optimize_temp Optimize Temperature optimize_catalyst->optimize_temp milder_conditions Use Milder Conditions optimize_temp->milder_conditions

Caption: Troubleshooting workflow for low product yield.

References

regioselectivity issues in Fischer indole synthesis of chlorinated indoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Fischer indole synthesis of chlorinated indoles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the Fischer indole synthesis of chlorinated indoles?

The primary challenges include controlling regioselectivity, managing side reactions, and dealing with the electronic effects of the chlorine substituent. The chlorine atom, being an electron-withdrawing group, can influence the reactivity of the phenylhydrazine and the stability of intermediates, sometimes leading to lower yields or the formation of undesired products.[1]

Q2: How does the position of the chlorine atom on the phenylhydrazine affect the regioselectivity of the Fischer indole synthesis?

The position of the chlorine atom is a critical determinant of the resulting indole isomer(s):

  • Para-chlorophenylhydrazine (4-chloro): This precursor typically yields 5-chloroindoles. The reaction is generally regioselective as the para position is unambiguous.

  • Ortho-chlorophenylhydrazine (2-chloro): This precursor leads to the formation of 7-chloroindoles.

  • Meta-chlorophenylhydrazine (3-chloro): This is where significant regioselectivity issues arise. The cyclization can occur at either the C2 or C6 position of the benzene ring, leading to a mixture of 4-chloroindoles and 6-chloroindoles. The ratio of these isomers is highly dependent on the reaction conditions.[2]

Q3: What factors influence the ratio of 4-chloro to 6-chloroindoles when using m-chlorophenylhydrazine?

Several factors can influence the isomeric ratio:

  • Acid Catalyst: The choice of Brønsted or Lewis acid catalyst and its concentration can significantly impact the regioselectivity.[3] Stronger acids may favor one isomer over the other.

  • Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the cyclization step, thereby altering the isomer ratio.

  • Solvent: The polarity and coordinating ability of the solvent can influence the stability of the intermediates and transition states, thus affecting the regioselectivity.

  • Steric Hindrance: The steric bulk of the ketone or aldehyde used can influence the direction of the cyclization.

Q4: Are there alternative, more regioselective methods for synthesizing chlorinated indoles?

Yes, other synthetic routes can offer better regiocontrol. These include methods based on C-H activation, palladium-catalyzed cross-coupling reactions, and other named indole syntheses like the Larock, Bartoli, or Bischler-Möhlau syntheses, which may provide better selectivity for specific chloroindole isomers depending on the substitution pattern.[4][5]

Troubleshooting Guides

Issue 1: Low Yield of Chlorinated Indole

Possible Cause Troubleshooting Steps
Decomposition of Starting Material or Intermediate The electron-withdrawing nature of chlorine can make the phenylhydrazine or its hydrazone less stable under harsh acidic conditions. Consider using milder acid catalysts (e.g., acetic acid, p-toluenesulfonic acid) or lower reaction temperatures.[1]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, a stronger acid catalyst (e.g., polyphosphoric acid, Eaton's reagent) or higher temperatures may be necessary. Microwave-assisted synthesis can also be explored to reduce reaction times and potentially improve yields.[6]
Side Reactions The formation of tar-like byproducts is common in Fischer indole synthesis. This can be minimized by optimizing the acid concentration and temperature. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative side reactions.

Issue 2: Poor Regioselectivity (Mixture of 4- and 6-chloroindoles)

Possible Cause Troubleshooting Steps
Inappropriate Acid Catalyst The choice of acid catalyst is crucial for controlling regioselectivity. Experiment with a range of Brønsted and Lewis acids to find the optimal conditions for your specific substrate. Eaton's reagent (P₂O₅ in methanesulfonic acid) has been reported to provide excellent regiocontrol in some cases.[7]
Suboptimal Reaction Conditions Systematically vary the reaction temperature and solvent. In some cases, lower temperatures may favor the formation of the kinetically controlled product, while higher temperatures may lead to the thermodynamically favored isomer.
Electronic Effects of Substituents on the Ketone/Aldehyde The electronic properties of the substituents on the carbonyl component can influence the direction of cyclization. Consider modifying the ketone or aldehyde to electronically favor the formation of the desired regioisomer.

Quantitative Data on Regioselectivity

The following table summarizes the reported regioisomeric ratios for the Fischer indole synthesis of chlorinated indoles under various conditions.

PhenylhydrazineKetone/AldehydeCatalystSolventTemperatureIsomer Ratio (4-chloro : 6-chloro)Yield (%)
3-ChlorophenylhydrazinePropiophenoneOxalic AcidAcetic Acid (mechanochemical)Room Temp.58 : 4279
3-MethylphenylhydrazinePropiophenoneOxalic AcidAcetic Acid (mechanochemical)Room Temp.58 : 42 (4-methyl vs 6-methyl)-

Note: Quantitative data on the regioselectivity of chlorinated indole synthesis is not extensively tabulated in the literature. The data presented is based on available studies and may vary depending on the specific experimental setup.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-2,3-dimethyl-1H-indole

This protocol is adapted from a standard Fischer indole synthesis procedure.

Materials:

  • 4-Chlorophenylhydrazine hydrochloride

  • Butan-2-one (Methyl ethyl ketone)

  • Ethanol or Glacial Acetic Acid

  • Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 4-chlorophenylhydrazine hydrochloride in a suitable solvent (ethanol or glacial acetic acid).

  • Addition of Ketone: To the stirred solution, add a slight excess (1.1-1.2 equivalents) of butan-2-one.

  • Acid Catalysis: Carefully add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a portion of PPA).

  • Reflux: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If PPA was used, carefully pour the mixture over crushed ice and neutralize with a saturated sodium bicarbonate solution. If sulfuric acid was used, quench the reaction with water and neutralize.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective Synthesis using Eaton's Reagent

This protocol is a general guideline for using Eaton's reagent to improve regioselectivity.[7]

Materials:

  • Substituted phenylhydrazine

  • Methyl ketone

  • Phosphorus pentoxide (P₂O₅)

  • Methanesulfonic acid (MeSO₃H)

  • Dichloromethane or Sulfolane (optional, as diluent)

Procedure:

  • Preparation of Eaton's Reagent: In a fume hood, carefully and slowly add phosphorus pentoxide to methanesulfonic acid with stirring, typically in a 1:10 w/w ratio. The process is exothermic and should be handled with caution.

  • Indolization: Dissolve the arylhydrazone of the unsymmetrical methyl ketone in a suitable solvent like dichloromethane or sulfolane, particularly if the neat reagent is too harsh and causes decomposition.

  • Reaction: Add the prepared Eaton's reagent to the solution. Stir the reaction at the appropriate temperature (often room temperature or slightly elevated) and monitor for completion by TLC.

  • Work-up and Purification: Carefully quench the reaction by pouring it onto ice-water. Neutralize with a suitable base (e.g., aqueous NaOH or NaHCO₃). Extract the product with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the product as needed.

Visualizations

Fischer_Indole_Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product Phenylhydrazine Phenylhydrazine Hydrazone Hydrazone Phenylhydrazine->Hydrazone + Ketone, H+ Ketone Ketone Ketone->Hydrazone Enamine Enamine Hydrazone->Enamine Tautomerization Di-imine Di-imine Enamine->Di-imine [3,3]-Sigmatropic Rearrangement Aminal Aminal Di-imine->Aminal Cyclization Indole Indole Aminal->Indole -NH3, Aromatization

Caption: Mechanism of the Fischer Indole Synthesis.

Regioselectivity_Chlorinated_Indoles m-Chlorophenylhydrazine m-Chlorophenylhydrazine Reaction_Conditions Reaction Conditions (Catalyst, Solvent, Temp) m-Chlorophenylhydrazine->Reaction_Conditions Unsymmetrical_Ketone Unsymmetrical Ketone Unsymmetrical_Ketone->Reaction_Conditions 4-Chloroindole 4-Chloroindole Reaction_Conditions->4-Chloroindole Path A 6-Chloroindole 6-Chloroindole Reaction_Conditions->6-Chloroindole Path B

Caption: Regioselectivity in the synthesis of chlorinated indoles.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Poor Regioselectivity? Start->Problem Check_Catalyst Optimize Acid Catalyst Problem->Check_Catalyst Yes Success Successful Synthesis Problem->Success No Check_Temp Vary Reaction Temperature Check_Catalyst->Check_Temp Check_Solvent Screen Different Solvents Check_Temp->Check_Solvent Check_Solvent->Problem

References

Technical Support Center: Synthesis of 2-(6-chloro-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(6-chloro-1H-indol-3-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A common and established method for synthesizing this compound involves a multi-step process. The synthesis typically begins with a Japp-Klingemann reaction or a similar condensation to produce a key hydrazone intermediate from 4-chlorophenylhydrazine.[1] This is followed by the Fischer indole synthesis to construct the indole core under acidic conditions.[2] The final step is often the hydrolysis of an ester group to yield the desired carboxylic acid.[1]

Q2: What are the most common impurities I might encounter during this synthesis?

Common impurities can arise from various stages of the synthesis. These include:

  • Unreacted Starting Materials: Residual 4-chlorophenylhydrazine or the keto-acid/ester precursor.

  • Incompletely Cyclized Intermediates: Such as the hydrazone intermediate which failed to cyclize.[1]

  • Regioisomers: Formation of the 4-chloro-1H-indol-3-yl)acetic acid isomer is a possibility, although the 6-chloro isomer is generally favored. The choice of acid catalyst can influence this ratio.[2]

  • Decarboxylation Products: Under harsh acidic conditions and high temperatures, the final product can decarboxylate to form 6-chloro-3-methylindole (6-chloroskatole).[2]

  • Oxidation Products: The indole ring is susceptible to oxidation, which can lead to the formation of colored impurities, especially when exposed to air at high temperatures.[2]

  • N-N Bond Cleavage Products: A significant side reaction, particularly with electron-rich hydrazines, is the cleavage of the nitrogen-nitrogen bond in the hydrazone intermediate, which can lead to aniline and other decomposition products.[2]

Q3: What analytical techniques are recommended for purity assessment and impurity detection?

For assessing the purity of this compound and identifying impurities, a combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): An effective method for separating the main compound from related impurities and quantifying purity.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure of the desired product and for identifying and quantifying impurities if their spectral data are known.

  • Mass Spectrometry (MS): Critical for confirming the molecular weight of the product and identifying the mass of byproducts and impurities.[1]

  • Gas Chromatography (GC): Can be used for analyzing volatile impurities or starting materials.[3][4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

Issue / Observation Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete formation of the hydrazone intermediate.2. Inappropriate choice or concentration of acid catalyst for the cyclization step.[5]3. Reaction temperature is too low or reaction time is too short.[2]4. Decomposition of starting materials or the final product.[5]1. Ensure complete condensation before initiating cyclization; monitor by TLC.2. Screen different Brønsted acids (e.g., H₂SO₄, p-TsOH) or Lewis acids (e.g., ZnCl₂). Optimize the acid concentration.[2][6]3. Gradually increase the reaction temperature and monitor progress to find the optimal balance between reaction rate and degradation.[6]4. Use high-purity, degassed solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen, argon) to prevent oxidative degradation.[2]
Formation of Multiple Products (Visible on TLC/HPLC) 1. Formation of regioisomers (e.g., 4-chloro vs. 6-chloro).[2]2. Incomplete hydrolysis of the ester intermediate.3. Side reactions promoted by harsh acidic conditions.[2]1. The acidity of the medium can influence regioselectivity. Experiment with different acid catalysts and solvent systems to favor the desired 6-chloro isomer.[5]2. Ensure hydrolysis is complete by monitoring via TLC or LC-MS. If needed, increase the concentration of the base (e.g., NaOH, KOH) or prolong the reaction time.[1]3. Reduce the reaction temperature or use a milder acid catalyst to minimize side reactions like polymerization or degradation.[2]
Product is Discolored (Pink, Brown, or Purple) Oxidation of the electron-rich indole product.[2]1. Perform the reaction, work-up, and purification steps under an inert atmosphere.[2]2. Use degassed solvents to minimize dissolved oxygen.3. Store the purified final product in a cool, dark place under an inert atmosphere.[5]
Difficulty in Product Purification 1. Presence of polar, tar-like byproducts from polymerization.2. Co-elution of the product with impurities during column chromatography.1. Use milder reaction conditions (lower temperature, less aggressive acid) to prevent polymerization.[2]2. Consider a preliminary filtration through a plug of silica gel to remove baseline impurities before detailed column chromatography.[5]3. Optimize the solvent system for chromatography, potentially using a gradient elution to improve separation.[5]

Experimental Protocol: General Synthesis

The following is a general, illustrative protocol for the synthesis of this compound via the Fischer indole synthesis. Note: Specific quantities, temperatures, and reaction times require optimization.

Step 1: Hydrazone Formation

  • Prepare a solution of 4-chlorophenylhydrazine in a suitable solvent like ethanol or acetic acid.

  • Add a keto-ester, such as diethyl 1,3-acetonedicarboxylate, to the solution.

  • The reaction may proceed at room temperature or with gentle heating. Monitor the formation of the hydrazone intermediate by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, the hydrazone may be isolated or used directly in the next step.

Step 2: Fischer Indole Cyclization

  • Dissolve the hydrazone from Step 1 in a suitable solvent (e.g., ethanol, acetic acid, or toluene).

  • Under an inert atmosphere, add an acid catalyst. This can be a Brønsted acid like sulfuric acid or p-toluenesulfonic acid, or a Lewis acid like zinc chloride.[2]

  • Heat the reaction mixture to reflux (typically 80-110°C) and monitor the progress by TLC until the hydrazone is consumed.[2]

  • After completion, cool the reaction mixture and neutralize the acid catalyst carefully.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic phase, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the resulting indole ester derivative by column chromatography.

Step 3: Hydrolysis to Carboxylic Acid

  • Dissolve the purified indole ester from Step 2 in a mixture of a solvent like ethanol or THF and water.[1]

  • Add an excess of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the solution.[1]

  • Heat the mixture to reflux for several hours, monitoring the hydrolysis by TLC or LC-MS until the starting ester is no longer present.[1]

  • Cool the reaction mixture and carefully acidify it with a mineral acid (e.g., HCl) to a pH of 2-3. This will precipitate the desired carboxylic acid.[2]

  • Collect the solid product by filtration, wash it with cold water to remove residual salts, and dry it under vacuum.

Visualized Troubleshooting Workflow

The following diagram outlines a logical workflow for identifying and addressing impurities encountered during the synthesis.

G start_node start_node analysis_node analysis_node impurity_node impurity_node solution_node solution_node start Impurity Detected in Final Product (TLC, HPLC, NMR) analysis Characterize Impurity (LC-MS, NMR, etc.) start->analysis is_sm Is it a Starting Material? analysis->is_sm Analyze Mass & Spectrum is_isomer Is it a Regioisomer? is_sm->is_isomer No sm_impurity Impurity: Unreacted Starting Material is_sm->sm_impurity Yes is_side_product Is it a Known Side Product? is_isomer->is_side_product No isomer_impurity Impurity: Regioisomer (e.g., 4-Chloro) is_isomer->isomer_impurity Yes decarbox_impurity Impurity: Decarboxylation Product is_side_product->decarbox_impurity Decarboxylated? oxid_impurity Impurity: Oxidation Product is_side_product->oxid_impurity Oxidized? sol_sm Increase reaction time/temp Improve purification sm_impurity->sol_sm sol_isomer Modify acid catalyst Adjust solvent/temp isomer_impurity->sol_isomer sol_decarbox Use milder acid Lower reaction temp decarbox_impurity->sol_decarbox sol_oxid Use inert atmosphere Use degassed solvents oxid_impurity->sol_oxid

Caption: Troubleshooting workflow for impurity identification and resolution.

References

degradation pathways of 2-(6-chloro-1H-indol-3-yl)acetic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(6-chloro-1H-indol-3-yl)acetic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

Based on the behavior of structurally similar indole-3-acetic acid (IAA) derivatives, this compound is likely susceptible to degradation through several pathways:

  • Oxidative Degradation: The indole ring is prone to oxidation. A major route of catabolism for indole derivatives is the oxidation of the C2 position of the indole ring, which would form the corresponding oxindole derivative. Further oxidation can lead to the opening of the indole ring.[1]

  • Photodegradation: Indole compounds are generally sensitive to light. Exposure to light, particularly UV and blue wavelengths, can induce degradation.[2] It is highly probable that this compound is susceptible to photodegradation.[1]

  • Thermal Degradation: Elevated temperatures can lead to degradation, including potential decarboxylation of the acetic acid side chain.[3]

Q2: What are the likely major degradation products?

The expected major degradation products would correspond to the outcomes of the primary degradation pathways. These could include:

  • 2-oxo-2-(6-chloro-1H-indol-3-yl)acetic acid: Formed via the oxidative pathway.[1]

  • Various photoproducts: Resulting from light-induced degradation. The specific structures would depend on the solvent and light conditions.

  • Decarboxylation product: Arising from thermal stress.[3]

In biological systems, conjugation with amino acids or sugars to form inactive metabolites is a possibility.[1]

Q3: How can I monitor the degradation of this compound and the formation of its products?

High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is a highly effective method for monitoring the degradation of the parent compound and the appearance of its degradation products.[1][3] A reverse-phase C18 column is typically suitable for separating the parent compound from its more polar metabolites.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can also be essential for structural confirmation of degradation products.[3]

Q4: What are the recommended storage conditions for this compound and its solutions?

To ensure stability, the solid compound should be stored in a tightly sealed container, protected from light, in a cool and dry place.[3][4] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended.[4]

Solutions are generally less stable than the solid form. It is best to prepare solutions fresh for each experiment. If a stock solution must be stored, it should be aliquoted into single-use volumes, protected from light in amber vials, and stored at -20°C or below. Repeated freeze-thaw cycles should be avoided.[4]

Troubleshooting Guides

Symptom Possible Cause Suggested Solution
Rapid loss of parent compound in solution Photodegradation: The solution is being exposed to ambient or direct light.Conduct experiments under controlled lighting conditions. Use amber glassware or wrap containers in aluminum foil to minimize light exposure.[1][4] The use of a yellow-colored light filter can also help eliminate UV, violet, and some blue wavelengths that cause degradation.[2]
Oxidative degradation: The solvent may contain dissolved oxygen or oxidizing impurities. The presence of metal ions can also catalyze oxidation.[5]Use high-purity, degassed solvents. Consider working under an inert atmosphere (e.g., nitrogen or argon).
Thermal degradation: The experimental temperature is too high.Maintain solutions at a lower temperature, if the experimental protocol allows. Avoid prolonged exposure to elevated temperatures.[3]
Appearance of unexpected peaks in HPLC chromatogram Degradation products: The compound is degrading under the experimental or storage conditions.Refer to the solutions for "Rapid loss of parent compound in solution." Analyze the unexpected peaks by LC-MS to identify their molecular weights and potentially elucidate their structures.
Impurities: The initial sample may contain impurities, or impurities may be introduced from solvents or reagents.Run a blank sample (matrix without the compound) to identify background peaks. Ensure the use of high-purity solvents and reagents.[1]
Inconsistent results between experiments Variable degradation: Inconsistent light exposure, temperature, or solution handling between experiments.Standardize all experimental conditions, including light exposure, temperature, and the age of the solutions. Prepare fresh solutions for each set of experiments.[4]

Experimental Protocols

Protocol: Monitoring the Degradation of this compound by HPLC

This protocol provides a general framework for quantifying the stability of this compound in a specific solvent over time.

Objective: To determine the degradation rate of the compound under defined storage conditions.

Materials:

  • This compound

  • HPLC-grade solvent (e.g., acetonitrile, methanol, water with 0.1% formic acid)

  • Amber and clear HPLC vials

  • HPLC system with UV or MS detector

  • Reverse-phase C18 column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent at a known concentration.

  • Preparation of Stability Samples: Aliquot the stock solution into multiple amber (light-protected) and clear (light-exposed) HPLC vials. Prepare several sets of these vials. One set will be for the initial t=0 time point.

  • Storage Conditions: Store the sets of vials under the desired experimental conditions (e.g., one set on a lab bench at room temperature, another in a refrigerator at 4°C).

  • Time Points: Designate specific time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).

  • HPLC Analysis: At each time point, take one vial from each condition set and inject the sample into the HPLC system.

    • Mobile Phase: A typical starting point is a gradient of acetonitrile and water (with 0.1% formic acid). This may need to be optimized for the compound.[4]

    • Detection: Monitor at the compound's UV absorbance maximum (λ-max). If unknown, perform a UV scan to determine the λ-max.[4]

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Plot the percentage of the remaining parent compound against time for each condition.

    • Calculate the degradation rate constant and half-life if applicable.

Visualizations

This compound This compound Oxidized Intermediate Oxidized Intermediate This compound->Oxidized Intermediate Oxidation (e.g., O2, ROS) 2-oxo-2-(6-chloro-1H-indol-3-yl)acetic acid 2-oxo-2-(6-chloro-1H-indol-3-yl)acetic acid Oxidized Intermediate->2-oxo-2-(6-chloro-1H-indol-3-yl)acetic acid Ring-Opened Products Ring-Opened Products 2-oxo-2-(6-chloro-1H-indol-3-yl)acetic acid->Ring-Opened Products Further Oxidation

Caption: Oxidative degradation pathway of this compound.

This compound This compound Excited State Excited State This compound->Excited State Light (UV, blue) Photodegradation Products Photodegradation Products Excited State->Photodegradation Products

Caption: Photodegradation pathway of this compound.

cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Stock Solution Stock Solution Aliquots Aliquots Stock Solution->Aliquots Light Exposure Light Exposure Aliquots->Light Exposure Dark Control Dark Control Aliquots->Dark Control Temperature Variation Temperature Variation Aliquots->Temperature Variation Time Points Time Points Light Exposure->Time Points Dark Control->Time Points Temperature Variation->Time Points HPLC Analysis HPLC Analysis Time Points->HPLC Analysis Data Processing Data Processing HPLC Analysis->Data Processing

Caption: Experimental workflow for studying degradation kinetics.

References

improving the solubility of 2-(6-chloro-1H-indol-3-yl)acetic acid for bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of 2-(6-chloro-1H-indol-3-yl)acetic acid for bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

A1: While specific experimental data for this exact molecule is limited, its structure as a chlorinated derivative of indole-3-acetic acid (IAA) allows for an informed estimation of its solubility profile.[1] Like its parent compound, it contains a carboxylic acid group, making its aqueous solubility highly pH-dependent.[2][3] The addition of a chlorine atom to the indole ring increases its hydrophobicity, likely resulting in lower aqueous solubility compared to IAA. It is expected to be soluble in polar organic solvents like DMSO and ethanol but poorly soluble in water at neutral or acidic pH.[1][4]

Q2: What is the most common initial approach for dissolving this compound for a bioassay?

A2: The standard and most recommended starting point is to prepare a concentrated stock solution in 100% Dimethyl Sulfoxide (DMSO).[2][5] This stock can then be serially diluted into your aqueous assay buffer. It is critical to ensure the final concentration of DMSO in the assay is low (typically <1%, and for sensitive cell-based assays, <0.1%) to avoid solvent-induced artifacts or toxicity.[6][7]

Q3: Why does the compound precipitate when I dilute my DMSO stock into the aqueous assay buffer?

A3: This is a common issue known as "crashing out" and occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution.[2] The organic solvent (DMSO) concentration in the final solution may be too high, or the compound is simply not soluble enough in the aqueous buffer at the desired concentration.[8] A gradual change in solvent polarity by adding the stock solution slowly while vortexing can sometimes prevent this.[2]

Q4: Can pH adjustment improve the solubility of this compound?

A4: Absolutely. Since this compound is an acidic compound due to its carboxylic acid moiety, its solubility in aqueous solutions will significantly increase at alkaline pH (e.g., pH 8.0-9.0).[2][9] At higher pH, the carboxylic acid deprotonates to form a more soluble carboxylate salt.[3][10] This is a highly effective strategy for preparing aqueous solutions.

Troubleshooting Guide

Issue 1: The compound powder will not dissolve in my aqueous buffer.

  • Cause: The compound has very low intrinsic solubility in neutral or acidic aqueous media.

  • Solution: Do not attempt to dissolve the compound directly in a neutral aqueous buffer. First, prepare a concentrated stock solution in an organic solvent like DMSO. If an organic solvent-free solution is required, use the alkaline dissolution method.[2][11]

Issue 2: My compound precipitates immediately upon dilution from a DMSO stock.

  • Cause: The final concentration of the compound is above its kinetic solubility limit in the assay buffer. This can also be exacerbated by a high final DMSO concentration.[7]

  • Solutions:

    • Optimize Stock Concentration: Prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume to the assay medium, keeping the final DMSO concentration lower.[2]

    • Stepwise Dilution: Add the organic stock solution to the aqueous buffer slowly and with vigorous mixing (e.g., vortexing). This rapid distribution helps prevent localized high concentrations that lead to precipitation.[2]

    • Reduce Final Concentration: Your target concentration may be too high. Determine the maximum soluble concentration with a preliminary solubility test.[12]

Issue 3: The compound is initially soluble but precipitates over the course of the assay.

  • Cause: This can be due to several factors, including temperature fluctuations, compound instability leading to less soluble degradation products, or interactions with other assay components.[7]

  • Solutions:

    • Temperature Control: Ensure all solutions and plates are maintained at a constant, stable temperature throughout the experiment.[7]

    • Assess Stability: Check the stability of the compound in your assay buffer over the experiment's time course. A shorter incubation time may be necessary if the compound is unstable.

    • Include Serum/Protein: If your assay is cell-based, the presence of serum proteins can sometimes help maintain the solubility of hydrophobic compounds. However, you must verify that serum components do not interfere with your assay.

Data Presentation

Table 1: Solubility of Parent Compound (Indole-3-acetic Acid) in Various Solvents This data for the parent compound provides a useful reference for selecting appropriate solvents.

SolventSolubilityReference
DMSO125 mg/mL (with sonication)[13]
Ethanol~50 mg/mL[4]
MethanolSoluble[4]
WaterInsoluble/Slightly Soluble (pH dependent)[4]
PBS (pH 7.2) (as Sodium Salt)~10 mg/mL[14]
ChloroformSparingly Soluble[4]

Table 2: Common Co-solvents and Excipients for Bioassays Always test for vehicle-induced effects in your specific assay.

AgentTypeMechanism of ActionTypical Final Conc.
DMSOOrganic Co-solventIncreases solubility of polar and non-polar compounds.[5]< 1%
EthanolOrganic Co-solventMiscible with water, reduces polarity of the solvent system.[]< 5%
Polyethylene Glycol (PEG 400)Organic Co-solventWater-miscible polymer that can increase solubility.[]Variable
Cyclodextrins (e.g., SBE-β-CD)Inclusion Complex AgentForms inclusion complexes with hydrophobic molecules, increasing aqueous solubility.[5][16]Variable
Tween-20 / Triton X-100SurfactantForms micelles that can encapsulate and solubilize hydrophobic compounds.[7][17]0.001% - 0.01%

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This is the most common method for preparing a compound for bioassays.

  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-30 mM).[6]

  • Dissolution: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming (e.g., to 37°C) can be applied if necessary, but be cautious of compound stability.[2]

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can cause the compound to precipitate out of solution over time. Protect from light, as indole compounds can be light-sensitive.[2][6]

Protocol 2: Alkaline Dissolution Method for Aqueous Solutions

This protocol is recommended for preparing aqueous solutions when organic solvents must be avoided.[2][11]

  • Weighing: Weigh the desired amount of the compound in a sterile container.

  • Initial Dissolution: Add a small volume of 1N NaOH dropwise while vortexing. Use just enough of the basic solution to fully dissolve the powder. This deprotonates the carboxylic acid, forming the highly soluble sodium salt.

  • Dilution & Neutralization: Add your desired aqueous buffer (e.g., PBS) to reach the near-final volume.

  • pH Adjustment: Carefully adjust the pH of the solution back to the desired final pH (e.g., 7.4) using 1N HCl. Perform this step slowly while stirring to avoid localized acidic conditions that could cause precipitation.

  • Final Volume & Sterilization: Bring the solution to its final volume with the buffer. Sterilize by filtering through a 0.22 µm filter. Use this solution promptly.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate (Gentle Warming if Needed) add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -20°C / -80°C (Protect from Light) aliquot->store

Caption: Workflow for preparing a DMSO stock solution.

troubleshooting_tree start Precipitation Observed in Assay q_dmso Is final DMSO concentration > 1%? start->q_dmso q_conc Is compound concentration too high? q_dmso->q_conc No sol_dmso Action: Prepare a more concentrated DMSO stock to reduce added volume. q_dmso->sol_dmso Yes sol_conc Action: Lower the final compound concentration. q_conc->sol_conc Yes sol_mix Action: Use stepwise dilution with vigorous mixing. q_conc->sol_mix No sol_cosolvent Action: Consider using co-solvents or excipients (e.g., Cyclodextrin). sol_mix->sol_cosolvent

Caption: Decision tree for troubleshooting compound precipitation.

ph_effect compound_acid R-COOH (Protonated Form) Poorly Soluble compound_base R-COO⁻ + H⁺ (Deprotonated Form) More Soluble compound_acid->compound_base Equilibrium low_ph Low pH (Acidic Conditions) low_ph->compound_acid Shifts equilibrium to the left high_ph High pH (Alkaline Conditions) high_ph->compound_base Shifts equilibrium to the right

Caption: Effect of pH on the solubility of an acidic compound.

References

stability of 2-(6-chloro-1H-indol-3-yl)acetic acid at physiological pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-(6-chloro-1H-indol-3-yl)acetic acid at physiological pH. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the expected stability concerns for this compound at physiological pH (7.4)?

Q2: How should I prepare and store solutions of this compound for experiments?

Solutions are generally less stable than the solid compound.[2] It is highly recommended to prepare solutions fresh for each experiment. If a stock solution is necessary, it should be prepared in a suitable solvent (e.g., DMSO, ethanol, or methanol), aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or lower in light-protected containers (e.g., amber vials).[2] For experiments, minimize the exposure of the solution to ambient light.[2]

Q3: What are the likely degradation pathways for this compound under physiological conditions?

Based on the known degradation of similar indole compounds, potential pathways at physiological pH could involve oxidation of the indole ring. Bacterial degradation of IAA, for instance, proceeds via oxidation to 2-oxoindole-3-acetic acid.[3][4] While not a direct chemical equivalent, this highlights the indole ring's susceptibility to oxidative changes.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound activity over a short period in solution. Degradation of the compound in the experimental buffer.Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored properly (frozen, protected from light). Perform a stability study in your experimental buffer to determine the compound's half-life under your specific conditions.
Appearance of unexpected peaks in HPLC analysis of experimental samples. The new peaks may correspond to degradation products.Conduct a forced degradation study (see experimental protocol below) to intentionally generate and identify potential degradation products. This will help in distinguishing them from other experimental artifacts.
Inconsistent experimental results between batches. Variability in the stability of the compound due to differences in handling or storage.Standardize solution preparation, storage, and handling procedures across all experiments. Always use freshly prepared solutions when possible.

Data Presentation

Currently, there is no publicly available quantitative data on the stability of this compound at physiological pH. Researchers are encouraged to perform their own stability studies to determine key parameters such as half-life and degradation rate constants under their specific experimental conditions. A template for presenting such data is provided below.

Table 1: Stability of this compound in Physiological Buffer (pH 7.4) at 37°C

Time (hours)Concentration (µg/mL)% Remaining
0Initial Concentration100
2Measured ConcentrationCalculated %
4Measured ConcentrationCalculated %
8Measured ConcentrationCalculated %
12Measured ConcentrationCalculated %
24Measured ConcentrationCalculated %

Experimental Protocols

Protocol for Determining Stability at Physiological pH

This protocol outlines a general method for assessing the stability of this compound in a physiological buffer using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound
  • Phosphate-buffered saline (PBS), pH 7.4
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid (or other suitable mobile phase modifier)
  • HPLC system with a UV detector
  • Incubator or water bath at 37°C
  • Amber HPLC vials

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).
  • Working Solution Preparation: Dilute the stock solution with PBS (pH 7.4) to a final concentration suitable for your assay and HPLC analysis.
  • Time Zero (T=0) Sample: Immediately after preparation, transfer an aliquot of the working solution to an amber HPLC vial and analyze by HPLC. This will serve as your initial concentration.
  • Incubation: Place the remaining working solution in an incubator at 37°C, protected from light.
  • Time Point Sampling: At predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours), withdraw aliquots of the incubated solution, transfer to amber HPLC vials, and analyze by HPLC.
  • HPLC Analysis:
  • Use a suitable C18 column.
  • A common mobile phase for indole derivatives is a gradient of acetonitrile and water with 0.1% formic acid.[2] This may require optimization.
  • Monitor the elution of the parent compound using a UV detector at its maximum absorbance wavelength (λmax).
  • Data Analysis:
  • Quantify the peak area of the parent compound at each time point.
  • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
  • Plot the percentage remaining versus time to determine the stability profile and estimate the half-life.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) working Prepare Working Solution in PBS (pH 7.4) stock->working t0 T=0 HPLC Analysis working->t0 incubation Incubate at 37°C (Light Protected) working->incubation data Calculate % Remaining & Determine Half-life t0->data sampling Sample at Time Points (2, 4, 8, 12, 24h) incubation->sampling hplc_analysis HPLC Analysis of Samples sampling->hplc_analysis hplc_analysis->data

Caption: Workflow for determining the stability of this compound at physiological pH.

degradation_pathway parent This compound oxidized Oxidized Intermediates (e.g., 2-oxoindole derivative) parent->oxidized Oxidation decarboxylated Decarboxylated Products parent->decarboxylated Decarboxylation (e.g., with heat) other Other Degradants oxidized->other Further Degradation

Caption: Potential degradation pathways for indole-3-acetic acid derivatives.

References

preventing byproduct formation in 6-chloroindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 6-chloroindole. Our focus is on preventing byproduct formation and optimizing reaction conditions to achieve high yields and purity.

Frequently Asked questions (FAQs)

Q1: What are the most common synthetic routes to 6-chloroindole?

A1: The primary methods for synthesizing 6-chloroindole include the Fischer indole synthesis, the Leimgruber-Batcho indole synthesis, and a route starting from 4-chloro-2-nitrotoluene. Each method has its own advantages and potential challenges regarding byproduct formation.

Q2: What are the typical byproducts observed in 6-chloroindole synthesis?

A2: Byproduct formation is a common issue and can vary depending on the synthetic route. Some common byproducts include:

  • Regioisomers: In methods like the Fischer indole synthesis, incorrect cyclization can lead to the formation of other chloroindole isomers, such as 4-chloroindole and 7-chloroindole.

  • Incomplete reaction products: Unreacted starting materials or intermediates can contaminate the final product.

  • Over-reduction products: In syntheses involving reduction steps, the indole ring itself can be reduced to indoline.

  • Side-products from starting materials: Impurities in the starting materials can lead to related byproducts. For instance, in the synthesis from 4-chloro-2-nitrotoluene, the presence of 4-chloro-3-nitrotoluene as an impurity in the starting material can lead to the formation of 5-chloroindole.[1]

  • Products from N-N bond cleavage: In the Fischer indole synthesis, cleavage of the N-N bond in the hydrazone intermediate can lead to the formation of aniline byproducts.

Q3: How can I minimize the formation of regioisomers in the Fischer indole synthesis of 6-chloroindole?

A3: The formation of regioisomers is a key challenge when using unsymmetrical ketones in the Fischer indole synthesis.[2] To favor the formation of 6-chloroindole from 4-chlorophenylhydrazine, the choice of the carbonyl component and the reaction conditions are crucial. Using a symmetrical ketone or an aldehyde can prevent the formation of regioisomers. If an unsymmetrical ketone is necessary, careful optimization of the acid catalyst and temperature may improve regioselectivity. The use of Eaton's reagent (P₂O₅/MeSO₃H) has been reported to provide good regiocontrol in some Fischer indole syntheses.[3]

Q4: In the Leimgruber-Batcho synthesis of 6-chloroindole from 4-chloro-2-nitrotoluene, what are the critical parameters to control?

A4: The Leimgruber-Batcho synthesis is a versatile method for preparing indoles.[4][5][6] Key parameters to control for a successful synthesis of 6-chloroindole include the purity of the starting 4-chloro-2-nitrotoluene, the reaction temperature, and the choice of reducing agent for the cyclization of the intermediate enamine.[5] Common reducing agents include Raney nickel with hydrazine, palladium on carbon with hydrogen, or iron in acetic acid.[5] Incomplete reduction or side reactions during the enamine formation can lead to impurities.

Troubleshooting Guides

Fischer Indole Synthesis
Issue Potential Cause Troubleshooting Steps
Low Yield of 6-Chloroindole Incomplete hydrazone formation.Ensure the complete reaction of 4-chlorophenylhydrazine with the carbonyl compound. Monitor the reaction by TLC. Consider performing the reaction in situ.
Inefficient cyclization.Optimize the acid catalyst (Brønsted or Lewis acids) and reaction temperature.[7] Polyphosphoric acid (PPA) is often effective.[7]
Formation of Regioisomeric Byproducts (e.g., 4- and 7-chloroindole) Use of an unsymmetrical ketone.Use a symmetrical ketone or an aldehyde if possible. If an unsymmetrical ketone is required, experiment with different acid catalysts and reaction conditions to improve regioselectivity.[2]
Presence of Dark, Tarry Material Decomposition at high temperatures.Lower the reaction temperature and/or shorten the reaction time. Consider using a milder acid catalyst.
Formation of Aniline Byproducts Cleavage of the N-N bond in the hydrazone intermediate.This can be promoted by certain substrates. Milder reaction conditions or a different synthetic route may be necessary.
Leimgruber-Batcho Synthesis
Issue Potential Cause Troubleshooting Steps
Low Yield of the Intermediate Enamine Incomplete reaction of 4-chloro-2-nitrotoluene with DMFDMA.Ensure anhydrous conditions. Increase the reaction time or temperature. The addition of pyrrolidine can accelerate the reaction.[8]
Low Yield of 6-Chloroindole during Reductive Cyclization Inefficient reduction of the nitro group.Choose an appropriate reducing agent and optimize the reaction conditions (temperature, pressure for hydrogenation). Raney nickel/hydrazine or Pd/C are commonly used.[5]
Formation of Impurities Impure starting materials.Use highly pure 4-chloro-2-nitrotoluene. The presence of isomers like 4-chloro-3-nitrotoluene will lead to the corresponding isomeric indole.[1]
Side reactions during enamine formation or reduction.Monitor both steps by TLC to identify the source of impurities and optimize the conditions accordingly.

Experimental Protocols

Protocol 1: Synthesis of 6-Chloroindole from 4-Chloro-2-nitrotoluene

This method is a variation of the Leimgruber-Batcho synthesis.

Step 1: Formation of the Enamine Intermediate

  • To a solution of 4-chloro-2-nitrotoluene in a suitable solvent like DMF, add N,N-dimethylformamide dimethyl acetal (DMFDMA).

  • The addition of pyrrolidine can catalyze the reaction.[8]

  • Heat the mixture, typically at reflux, and monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, remove the solvent under reduced pressure to obtain the crude enamine intermediate.

Step 2: Reductive Cyclization to 6-Chloroindole

  • Dissolve the crude enamine in a suitable solvent such as methanol or ethanol.

  • Add a reducing agent. Common choices include:

    • Catalytic Hydrogenation: Use a catalyst like 10% Pd/C under a hydrogen atmosphere.

    • Chemical Reduction: Use a reagent like sodium dithionite, or iron powder in acetic acid.

  • Stir the reaction mixture at an appropriate temperature until the reduction and cyclization are complete (monitor by TLC).

  • After the reaction is complete, filter off the catalyst (if used) and evaporate the solvent.

  • Purify the crude 6-chloroindole by column chromatography or recrystallization.

A similar procedure for a related compound, 4-benzyloxyindole, involves using Raney nickel and hydrazine hydrate for the reductive cyclization.[8]

Signaling Pathways and Workflows

Below are diagrams illustrating the reaction pathways and logical troubleshooting workflows.

fischer_indole_synthesis 4-Chlorophenylhydrazine 4-Chlorophenylhydrazine Hydrazone Formation Hydrazone Formation 4-Chlorophenylhydrazine->Hydrazone Formation Carbonyl Compound Carbonyl Compound Carbonyl Compound->Hydrazone Formation Hydrazone Intermediate Hydrazone Intermediate Hydrazone Formation->Hydrazone Intermediate Cyclization ([3,3]-Sigmatropic Rearrangement) Cyclization ([3,3]-Sigmatropic Rearrangement) Hydrazone Intermediate->Cyclization ([3,3]-Sigmatropic Rearrangement)  + Acid Acid Catalyst Acid Catalyst Acid Catalyst->Cyclization ([3,3]-Sigmatropic Rearrangement) 6-Chloroindole 6-Chloroindole Cyclization ([3,3]-Sigmatropic Rearrangement)->6-Chloroindole Desired Path Regioisomeric Byproducts Regioisomeric Byproducts Cyclization ([3,3]-Sigmatropic Rearrangement)->Regioisomeric Byproducts Side Reaction

Caption: Fischer Indole Synthesis Pathway for 6-Chloroindole.

troubleshooting_workflow start Low Yield or Impure Product check_sm Analyze Starting Materials (Purity) start->check_sm purify_sm Purify Starting Materials check_sm->purify_sm Impurities Found check_reaction Analyze Reaction Mixture (TLC, LC-MS) check_sm->check_reaction Pure purify_sm->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete optimize_time_temp Increase Reaction Time / Temperature incomplete->optimize_time_temp Yes byproducts Byproducts Observed? incomplete->byproducts No optimize_time_temp->check_reaction optimize_conditions Optimize Catalyst / Reagents / Temperature byproducts->optimize_conditions Yes purification Optimize Purification Method byproducts->purification No, but purification is difficult optimize_conditions->check_reaction end Improved Yield / Purity optimize_conditions->end purification->end

Caption: General Troubleshooting Workflow for Synthesis Optimization.

References

Technical Support Center: Workup and Purification of Polar Compounds from Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the workup and purification of polar compounds synthesized via the Fischer indole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the workup and purification of polar indole derivatives.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Recovery After Extraction - The polar product has high water solubility and remains in the aqueous layer. - The product is an amine that was protonated by the acidic reaction conditions and is now a water-soluble salt. - Emulsion formation is preventing efficient phase separation.- Salting-Out: Add a saturated solution of an inorganic salt (e.g., NaCl, Na₂SO₄) to the aqueous layer to decrease the solubility of the organic product and drive it into the organic phase.[1][2][3] - pH Adjustment: If the product is basic, neutralize the reaction mixture with a base (e.g., NaHCO₃, Na₂CO₃) before extraction to deprotonate the amine and increase its solubility in the organic solvent.[4][5][6] - Solvent Selection: Use a more polar organic solvent for extraction, such as ethyl acetate, dichloromethane, or a mixture like 3:1 chloroform/isopropanol, which can be effective at extracting water-soluble organics.[7] - Back-Extraction: If the product is acidic or basic, perform an acid-base extraction to selectively move it between the aqueous and organic layers.[5][6][8] - Emulsion Breaking: To break up emulsions, try adding brine, adding more organic solvent, or filtering the mixture through a pad of Celite.
Multiple Spots on TLC of Crude Product - Incomplete reaction, leaving starting materials. - Formation of side products (e.g., aldol condensation products, regioisomers). - Decomposition of the product under the acidic reaction or workup conditions.- Reaction Monitoring: Ensure the reaction has gone to completion using TLC or LC-MS before beginning the workup. - Optimize Reaction Conditions: Vary the acid catalyst, temperature, and reaction time to minimize side product formation. - Careful Neutralization: If neutralizing the reaction, do so cautiously and at a low temperature to avoid decomposition of sensitive products.
Difficulty with Column Chromatography (Streaking, Poor Separation) - The polar product is strongly adsorbing to the silica gel, causing streaking. - The chosen eluent system is not suitable for separating the polar product from polar impurities. - The product is degrading on the acidic silica gel.- Deactivate Silica Gel: Add a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent to neutralize the acidic sites on the silica gel. - Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina, or specialized phases such as polar-modified C18 or those for Hydrophilic Interaction Liquid Chromatography (HILIC). - Gradient Elution: Use a solvent gradient, starting with a less polar eluent and gradually increasing the polarity, to improve separation. - HILIC: For very polar compounds, HILIC is an excellent option. It uses a polar stationary phase with a high concentration of organic solvent in the mobile phase.
Product is a Water-Soluble Salt - The product is an amine that has formed a salt with the acid catalyst.- After the initial reaction, carefully neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) to a pH of 7-8. This will deprotonate the amine, making it less water-soluble and extractable into an organic solvent.[4][5]

Frequently Asked Questions (FAQs)

Q1: My polar indole product seems to be stuck in the aqueous layer during extraction. How can I improve its recovery into the organic phase?

A1: This is a common challenge with polar compounds. Here are several strategies to try:

  • Salting-Out: Before extracting, saturate the aqueous layer with a salt like sodium chloride or sodium sulfate.[1][2][3] This increases the ionic strength of the aqueous phase, making it more polar and thereby decreasing the solubility of your less-polar (but still polar) organic product, forcing it into the organic layer.

  • Use a More Polar Extraction Solvent: Solvents like ethyl acetate or dichloromethane are more effective than less polar solvents like hexanes for extracting polar molecules. In some cases, a mixture of solvents, such as chloroform and isopropanol, can be beneficial.[7]

  • Continuous Liquid-Liquid Extraction: For highly water-soluble compounds, continuous liquid-liquid extraction can be a more efficient method than multiple discrete extractions in a separatory funnel.

  • pH Adjustment: If your indole has acidic or basic functional groups, you can manipulate the pH of the aqueous layer to suppress the ionization of your compound, making it more soluble in the organic phase. For example, if your indole is basic, neutralizing the acidic reaction mixture before extraction is crucial.[4][5][6]

Q2: I'm observing significant streaking of my polar indole on my silica gel TLC plates and column. What can I do to improve the chromatography?

A2: Streaking is often caused by strong interactions between the polar analyte and the acidic silanol groups on the surface of the silica gel. To mitigate this:

  • Add a Modifier to Your Eluent: Incorporating a small amount of a basic modifier like triethylamine (typically 0.5-1%) or ammonia in your mobile phase can help to block the active sites on the silica, leading to better peak shapes.

  • Use an Alternative Stationary Phase: If streaking persists, consider switching to a different stationary phase. Alumina (neutral or basic) is a good alternative for acid-sensitive or basic compounds. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) on a polar stationary phase (like silica, diol, or amine-functionalized silica) can provide excellent separation.

  • Reverse-Phase Chromatography: While counterintuitive for polar compounds, reverse-phase chromatography on a C18 column can be effective, especially with highly aqueous mobile phases. Sometimes, polar-endcapped or polar-embedded C18 columns are specifically designed for better retention of polar analytes.

Q3: What is a general workup procedure for a Fischer indole synthesis that produces a polar, basic indole?

A3: A typical workup would proceed as follows:

  • Cool the Reaction: After the reaction is complete, cool the mixture to room temperature or in an ice bath.

  • Quench and Neutralize: Slowly and carefully add the reaction mixture to a stirred, cold, saturated aqueous solution of a weak base like sodium bicarbonate or sodium carbonate until the pH is neutral or slightly basic (pH 7-8). This will neutralize the strong acid catalyst and deprotonate your basic indole product. Be cautious as gas evolution (CO₂) will occur.

  • Extraction: Extract the aqueous mixture several times with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Combine and Wash: Combine the organic extracts and wash them with brine (saturated NaCl solution). The brine wash helps to remove residual water and some water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Q4: Can I use acid-base extraction to purify my polar indole?

A4: Yes, if your indole possesses an acidic or basic functional group, acid-base extraction can be a powerful purification technique.[5][6][8]

  • For a Basic Indole: You can dissolve your crude product in an organic solvent and extract it with a dilute aqueous acid (e.g., 1M HCl). Your basic indole will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. You can then neutralize the aqueous layer with a base and re-extract your purified indole into an organic solvent.

  • For an Acidic Indole: You would perform the reverse, using a dilute aqueous base (e.g., 1M NaOH or NaHCO₃) to extract your acidic indole into the aqueous layer.

Quantitative Data Summary

The following table provides a qualitative summary of the effectiveness of different purification techniques for polar indole derivatives. Actual recovery and purity will vary depending on the specific compound and the complexity of the reaction mixture.

Purification Technique Typical Purity Typical Recovery Best Suited For
Recrystallization High (>98%)Moderate to HighCompounds that are solid at room temperature and have moderate solubility in a suitable solvent system.
Silica Gel Chromatography Moderate to HighModerateModerately polar indoles. May require eluent modifiers for basic compounds.
Alumina Chromatography Moderate to HighModerateBasic or acid-sensitive indoles.
Reverse-Phase Chromatography (C18) HighModerate to HighPolar indoles that may not retain well on normal phase. Often requires highly aqueous mobile phases.
Hydrophilic Interaction Liquid Chromatography (HILIC) HighHighVery polar and water-soluble indoles that are poorly retained by reverse-phase chromatography.

Experimental Protocols

General Protocol for the Workup and Column Chromatography of a Polar, Hydroxylated Indole Derivative
  • Reaction Quenching and Extraction:

    • Once the Fischer indole synthesis is complete as monitored by TLC, cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases and the pH is neutral (pH ~7).

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers and wash once with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Column Chromatography Purification:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Column Packing: Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and pack the column.

    • Sample Loading: Dissolve the crude hydroxylated indole in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading"). Carefully add the dry-loaded sample to the top of the packed column.

    • Elution:

      • Begin eluting with a low-polarity mobile phase (e.g., 10-20% ethyl acetate in hexanes).

      • Gradually increase the polarity of the mobile phase (e.g., to 50-100% ethyl acetate).

      • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified hydroxylated indole.

Visualizations

Workup_Troubleshooting_Polar_Indole start Reaction Mixture (Acidic Conditions) quench Quench and Neutralize (e.g., sat. NaHCO3) start->quench extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) quench->extraction organic_phase Organic Phase (Crude Product) extraction->organic_phase Desired Product in Organic Phase aqueous_phase Aqueous Phase extraction->aqueous_phase Product may partition into Aqueous Phase dry_concentrate Dry and Concentrate Organic Phase organic_phase->dry_concentrate check_aq TLC analysis of Aqueous Phase aqueous_phase->check_aq check_aq->organic_phase No Product Detected (Discard Aqueous) salting_out Add Saturated Brine ('Salting Out') check_aq->salting_out Product Detected re_extract Re-extract with Organic Solvent salting_out->re_extract re_extract->organic_phase purification Purification (e.g., Column Chromatography) dry_concentrate->purification

Caption: A general workflow for the workup of a polar indole product.

References

Validation & Comparative

Validating the Structure of 2-(6-chloro-1H-indol-3-yl)acetic acid: A Comparative Guide to NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of 2-(6-chloro-1H-indol-3-yl)acetic acid. Tailored for researchers, scientists, and professionals in drug development, this document outlines predicted NMR data, a detailed experimental protocol for data acquisition, and a comparison with alternative and complementary analytical techniques.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus.

For a molecule such as this compound, NMR is instrumental in confirming the presence and position of the chloro-substituent on the indole ring, as well as verifying the acetic acid side chain at the C3 position.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift principles and data from structurally related compounds, such as indole-3-acetic acid and various 6-chloroindole derivatives.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0Singlet, broad1HN-H (Indole)
~12.2Singlet, broad1HO-H (Carboxylic Acid)
~7.6Doublet1HH-4
~7.5Doublet1HH-7
~7.3Singlet1HH-2
~7.0Doublet of doublets1HH-5
~3.6Singlet2H-CH₂-

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~173.0C=O (Carboxylic Acid)
~136.5C-7a
~128.0C-6
~125.0C-2
~122.0C-3a
~120.5C-4
~119.0C-5
~111.0C-7
~107.0C-3
~31.0-CH₂-

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

This section details a standard procedure for acquiring high-quality 1D ¹H and ¹³C NMR spectra.

Materials and Equipment
  • This compound (5-10 mg for ¹H, 15-25 mg for ¹³C)

  • Deuterated solvent (e.g., DMSO-d₆)

  • 5 mm NMR tubes

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure
  • Sample Preparation: Accurately weigh the compound and dissolve it in approximately 0.6 mL of the deuterated solvent inside a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent.

  • Shimming: Optimize the homogeneity of the magnetic field by adjusting the shim coils to obtain sharp, symmetrical solvent peaks.

  • Tuning and Matching: Tune and match the probe for the ¹H and ¹³C frequencies to maximize signal-to-noise.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-14 ppm).

    • Use a calibrated 90° pulse.

    • Set an appropriate relaxation delay (e.g., 1-2 seconds).

    • Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

    • Use a proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Perform phase and baseline corrections.

    • Reference the spectra to the residual solvent peak (DMSO-d₆: 2.50 ppm for ¹H, 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities.

    • Identify the chemical shifts in the ¹³C spectrum.

Comparative Analysis of Structural Validation Techniques

While 1D NMR is a primary tool, a combination of techniques provides the most robust structural validation.

Table 3: Comparison of Analytical Techniques for Structural Validation

TechniqueInformation ProvidedAdvantagesLimitations
1D NMR (¹H, ¹³C) Number and type of protons and carbons, chemical environments, and basic connectivity.Provides a detailed and unambiguous structural fingerprint.Can have overlapping signals in complex molecules.
2D NMR (COSY, HSQC, HMBC) Detailed connectivity between protons (COSY), direct proton-carbon correlations (HSQC), and long-range proton-carbon correlations (HMBC).Resolves ambiguities from 1D spectra and confirms the complete molecular scaffold.Requires more instrument time and expertise for interpretation.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can provide structural clues.High sensitivity, provides molecular formula.Does not provide detailed connectivity information on its own. Isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, O-H).Quick and simple method to identify functional groups.Provides limited information on the overall molecular structure.

Visualization of Validation Workflow

The following diagrams illustrate the structure of the target molecule and the workflow for its structural validation.

G Structure of this compound cluster_indole cluster_acetic_acid C1 C(7a) C2 C(3a) C1->C2 N N(1)-H C1->N C3 C(4) C2->C3 C4 C(5) C3->C4 C5 C(6) C4->C5 C6 C(7) C5->C6 Cl Cl C5->Cl C6->C1 C7 C(2) N->C7 C8 C(3) C7->C8 C8->C2 C9 CH₂ C8->C9 C10 C=O C9->C10 OH OH C10->OH

Caption: Molecular structure with atom numbering for NMR assignments.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation synthesis Synthesize Compound purification Purify Compound synthesis->purification nmr_1d 1D NMR (¹H, ¹³C) purification->nmr_1d ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir data_analysis Data Analysis & Comparison nmr_1d->data_analysis ms->data_analysis ir->data_analysis nmr_2d 2D NMR (COSY, HSQC, HMBC) (If necessary) nmr_2d->data_analysis data_analysis->nmr_2d Ambiguity? structure_confirmation Structure Confirmed data_analysis->structure_confirmation

Caption: Workflow for the structural validation of a synthesized compound.

Comparative Analysis of Auxin Activity: 2-(6-chloro-1H-indol-3-yl)acetic acid vs. Indole-3-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative auxin activity of the synthetic chlorinated auxin, 2-(6-chloro-1H-indol-3-yl)acetic acid (6-Cl-IAA), and the natural auxin, indole-3-acetic acid (IAA).

This guide provides an objective comparison of the biological activity of this compound (6-Cl-IAA) and the principal native auxin, indole-3-acetic acid (IAA). This analysis is supported by experimental data from scientific literature, detailing the enhanced potency of the chlorinated analog and outlining the common signaling pathway through which both compounds elicit their effects.

Introduction

Indole-3-acetic acid (IAA) is the most abundant and well-characterized naturally occurring auxin, a class of phytohormones that play a pivotal role in regulating nearly every aspect of plant growth and development.[1][2] These processes include cell elongation and division, apical dominance, root formation, and responses to environmental stimuli.[1][2] Synthetic auxins, such as this compound (6-Cl-IAA), have been developed and are often utilized in agricultural and research settings for their enhanced stability and, in some cases, greater biological activity. Understanding the differences in activity between natural and synthetic auxins is crucial for their effective application.

Enhanced Biological Activity of 6-Chloro-IAA

Chlorination of the indole ring of IAA has been shown to significantly enhance its auxin activity. Experimental evidence indicates that 6-Cl-IAA is substantially more potent than its non-chlorinated counterpart.

Key Findings:

  • Increased Potency: Studies have demonstrated that 6-Cl-IAA is approximately 19 times more active than IAA.[3] Similarly, another chlorinated auxin, 4-chloroindole-3-acetic acid (4-Cl-IAA), is about 10 times more active than IAA.[3]

  • Rooting Activity: While direct comparative data for rooting between 6-Cl-IAA and IAA is limited, a related compound, 5,6-dichloroindole-3-acetic acid (5,6-Cl2-IAA), exhibited rooting-promoting activity 15 times higher than that of indole-3-butyric acid (IBA), a commonly used rooting agent.[4]

The increased activity of chlorinated auxins is thought to be, in part, due to their greater stability within plant tissues compared to the more easily degraded IAA.

Comparative Quantitative Data

The following table summarizes the relative auxin activity based on available literature. It is important to note that direct, side-by-side experimental data for 6-Cl-IAA across all standard auxin bioassays is not extensively available.

BioassayThis compound (6-Cl-IAA)Indole-3-acetic acid (IAA)Reference
General Auxin Activity ~19x more active1x (Baseline)[3]
Root Elongation Higher inhibitory effect at lower concentrations expectedConcentration-dependent inhibition[5]
Callus Induction Expected to be effective at lower concentrationsEffective, often in combination with cytokinins[6][7]

Signaling Pathway

Both 6-Cl-IAA and IAA are perceived by the same family of auxin receptors, the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins.[8][9][10] This indicates that they initiate a similar signaling cascade.

Diagram of the Auxin Signaling Pathway:

AuxinSignaling Auxin Auxin (IAA or 6-Cl-IAA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB SCF SCF Complex TIR1_AFB->SCF Activates Aux_IAA Aux/IAA Repressor SCF->Aux_IAA ARF ARF Aux_IAA->ARF Represses AuxRE Auxin Response Element ARF->AuxRE Binds GeneExpression Auxin-Responsive Gene Expression AuxRE->GeneExpression Activates

Caption: Canonical auxin signaling pathway initiated by both IAA and 6-Cl-IAA.

Pathway Description:

  • Perception: Auxin (either IAA or 6-Cl-IAA) enters the cell and binds to the TIR1/AFB receptor protein.[9]

  • Co-receptor Complex Formation: This binding promotes the interaction between the TIR1/AFB receptor and an Aux/IAA transcriptional repressor protein, forming a co-receptor complex.[10]

  • Ubiquitination and Degradation: The formation of this complex targets the Aux/IAA repressor for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[8]

  • Gene Expression: The degradation of the Aux/IAA repressor releases the Auxin Response Factor (ARF) transcription factors, which can then bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, leading to their transcription and the subsequent physiological responses.[9]

While the core signaling pathway is conserved, the significantly higher activity of 6-Cl-IAA suggests it may have a higher binding affinity for the TIR1/AFB-Aux/IAA co-receptor complex, leading to a more robust downstream response at lower concentrations. Furthermore, studies on 4-Cl-IAA have shown that it can differentially regulate the expression of certain genes compared to IAA, particularly those related to ethylene biosynthesis and signaling, suggesting that chlorinated auxins may elicit nuanced downstream effects.[2]

Experimental Protocols

Detailed protocols for auxin bioassays are crucial for obtaining reliable and comparable data. Below are generalized protocols for key auxin activity assays that can be adapted for a direct comparison of 6-Cl-IAA and IAA.

Root Elongation Assay

This assay measures the effect of auxins on the elongation of primary roots, typically in Arabidopsis thaliana seedlings. High concentrations of auxins are generally inhibitory to root growth.

Diagram of the Root Elongation Assay Workflow:

RootElongationAssay A 1. Seed Sterilization & Stratification B 2. Germination on Control Medium A->B C 3. Transfer Seedlings to Treatment Plates (Control, IAA, 6-Cl-IAA at various concentrations) B->C D 4. Vertical Incubation in Controlled Environment C->D E 5. Mark Initial Root Tip Position D->E F 6. Measure Root Growth After a Set Time Period E->F G 7. Data Analysis (Dose-Response Curve) F->G CallusInductionAssay A 1. Prepare Sterile Explants (e.g., cotyledons, hypocotyls) B 2. Culture Explants on Callus Induction Medium (CIM) (containing a cytokinin and varying concentrations of IAA or 6-Cl-IAA) A->B C 3. Incubate in Controlled Environment (darkness or specific photoperiod) B->C D 4. Monitor for Callus Formation C->D E 5. Measure Callus Fresh and Dry Weight After a Set Period D->E F 6. Data Analysis E->F

References

Unveiling the Potency of Halogenated Auxins: A Comparative Analysis of Indole-3-Acetic Acid Derivatives in Plant Physiology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of synthetic auxins is paramount for advancing agricultural and pharmaceutical applications. This guide provides a comprehensive comparative study of halogenated indole-3-acetic acid (IAA) derivatives, offering a side-by-side analysis of their biological activities, supported by experimental data and detailed protocols.

Halogenation of the indole ring of IAA, the principal naturally occurring auxin in plants, has been shown to significantly modify its physiological activity. These synthetic analogs often exhibit enhanced potency and stability compared to their natural counterpart, making them valuable tools for research and potential candidates for commercial applications. This guide delves into the comparative efficacy of various chlorinated and fluorinated IAA derivatives, providing a clear overview of their impact on plant growth and development.

Comparative Efficacy of Halogenated IAA Derivatives

The biological activity of halogenated IAA derivatives varies significantly depending on the type of halogen, its position on the indole ring, and the plant species being tested. The following table summarizes key quantitative data from various studies, comparing the effects of these derivatives to natural IAA.

CompoundPlant/Assay SystemObserved EffectMagnitude of Effect (relative to control or IAA)Reference
4-Chloro-IAA (4-Cl-IAA) Pea ( Pisum sativum ) pericarp growthPromotion of pericarp elongationSignificantly more effective than IAA; effective at 1-100 µM while IAA was ineffective.[1]
Maize ( Zea mays ) coleoptile segmentsStimulation of elongationMuch more active than IAA.[2]
Mung bean ( Vigna radiata )Enhanced growth and nitrogen fixationMore effective than IAA at the same concentration (10⁻⁸ M).
Madeira vine ( Anredera cordifolia )Stimulation of growth10 times more active than IAA.[3]
5-Chloro-IAA (5-Cl-IAA) Pea ( Pisum sativum ) pericarp growthModerate stimulation of elongationLess effective than 4-Cl-IAA.[1]
6-Chloro-IAA (6-Cl-IAA) Madeira vine ( Anredera cordifolia )Stimulation of growth19 times more active than IAA.[3]
4-Fluoro-IAA (4-F-IAA) Pea ( Pisum sativum ) pericarp growthInhibitoryInhibited pericarp growth.[1]
5-Fluoro-IAA (5-F-IAA) Arabidopsis thalianaGrowth promoting effectActivates only the TIR1 signaling pathway.[4]
4-Trifluoromethyl-IAA (4-CF₃-IAA) Black gram ( Vigna mungo ) cuttingsPromotion of root formation1.5 times higher than indole-3-butyric acid (IBA) at 1x10⁻⁴ M.[5][6]
Chinese cabbage ( Brassica rapa ) hypocotyl growthWeaker inhibitionWeaker activity than 4-CH₃-IAA and 4-Cl-IAA.[5][6]

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed experimental methodologies are crucial. Below are protocols for key bioassays commonly used to evaluate auxin activity.

Protocol 1: Pea Pericarp Elongation Assay

This bioassay is used to determine the ability of auxin derivatives to stimulate fruit growth.

Materials:

  • Pea plants (Pisum sativum L.) grown under controlled conditions.

  • Solutions of IAA and halogenated IAA derivatives at various concentrations (e.g., 0.1 to 100 µM).

  • Microliter syringe.

  • Ruler or calipers for measurement.

Procedure:

  • Two days after anthesis (flowering), carefully remove the seeds from the pea pods (pericarps) in planta.

  • Apply a known volume (e.g., 10 µL) of the test solution directly into the deseeded pericarp cavity using a microliter syringe.

  • Use a control group treated with a solution lacking the auxin derivative.

  • Measure the length of the pericarps at the time of application and at regular intervals (e.g., daily for 5-7 days).

  • Calculate the change in pericarp length to determine the growth-promoting activity of each compound.

Protocol 2: Maize Coleoptile Elongation Bioassay

This classic bioassay measures the effect of auxins on cell elongation.

Materials:

  • Maize (Zea mays) seedlings grown in the dark.

  • Solutions of IAA and halogenated IAA derivatives.

  • Incubation buffer (e.g., phosphate buffer with sucrose).

  • Petri dishes.

  • A sharp razor blade.

  • A ruler with millimeter markings or a digital imaging system.

Procedure:

  • Germinate maize seeds in complete darkness for 3-4 days.

  • Under a dim green safe light, excise 10 mm segments from the sub-apical region of the coleoptiles.

  • Float the segments in the incubation buffer for a pre-incubation period (e.g., 1-2 hours) to deplete endogenous auxins.

  • Transfer a set number of segments (e.g., 10) to Petri dishes containing the test solutions of different auxin derivatives.

  • Incubate the Petri dishes in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 18-24 hours).

  • Measure the final length of the coleoptile segments.

  • The increase in length compared to the initial length is a measure of the auxin activity.

Protocol 3: Quantification of Endogenous Auxins by GC-MS/MS

This protocol allows for the precise measurement of auxin levels within plant tissues.[7][8][9]

Materials:

  • Plant tissue samples (typically 2-10 mg fresh weight).[8]

  • Stable-labeled internal standards (e.g., ¹³C₆-IAA).

  • Extraction solvent (e.g., isopropanol/water/hydrochloric acid).

  • Solid Phase Extraction (SPE) cartridges.

  • Derivatization agent (e.g., diazomethane).

  • Gas chromatograph-mass spectrometer (GC-MS/MS).

Procedure:

  • Homogenize the plant tissue samples with the addition of known amounts of stable-labeled internal standards.[7][8]

  • Perform a liquid-liquid extraction to isolate the auxin-containing fraction.

  • Purify the extract using Solid Phase Extraction (SPE) to remove interfering compounds.[7][8]

  • Derivatize the auxins to make them volatile for gas chromatography.

  • Analyze the derivatized samples using GC-MS/MS. The abundance of the endogenous auxin is determined by comparing its signal to that of the internal standard.[7][8]

Signaling Pathways and Experimental Workflow

The biological effects of auxins are mediated through complex signaling pathways. Halogenated derivatives are thought to largely utilize the same core pathway as natural IAA, but with potentially altered affinities for receptors and stability, leading to their enhanced activities.

AuxinSignalingPathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin Auxin (IAA or Halogenated-IAA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Transcription Transcription

Caption: Canonical auxin signaling pathway in the nucleus.

The enhanced activity of some halogenated auxins, such as 4-Cl-IAA, is attributed to their increased stability and resistance to metabolic degradation within the plant.[4] This leads to a more sustained signal and a stronger physiological response.

ExperimentalWorkflow cluster_preparation Preparation cluster_experiment Experimentation cluster_analysis Data Analysis Plant_Material Select & Grow Plant Material Compound_Prep Prepare Stock Solutions (IAA & Derivatives) Treatment Apply Treatments Plant_Material->Treatment Compound_Prep->Treatment Bioassay Perform Bioassay (e.g., Coleoptile Elongation) Incubation Incubate under Controlled Conditions Treatment->Incubation Measurement Measure Growth Parameters Incubation->Measurement Data_Analysis Statistical Analysis & Comparison Measurement->Data_Analysis Conclusion Draw Conclusions on Relative Potency Data_Analysis->Conclusion

Caption: A typical experimental workflow for comparing auxin activity.

References

A Comparative Guide to the Biological Efficacy of 2-(6-chloro-1H-indol-3-yl)acetic Acid and Other Auxins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of 2-(6-chloro-1H-indol-3-yl)acetic acid, a synthetic auxin, with other well-established natural and synthetic auxins. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.

Introduction to Auxins

Auxins are a class of plant hormones that play a pivotal role in regulating plant growth and development. They are involved in numerous physiological processes, including cell elongation, root formation, apical dominance, and tropic responses. The most common and well-studied natural auxin is Indole-3-acetic acid (IAA). In addition to IAA, a variety of synthetic auxins have been developed, such as 1-Naphthaleneacetic acid (NAA) and 2,4-Dichlorophenoxyacetic acid (2,4-D), which are widely used in agriculture and horticulture. This guide focuses on comparing the biological activity of this compound with these traditional auxins. Due to the limited direct comparative data for this compound, this guide will utilize data for the closely related compound, 6-chloroindole-3-acetic acid (6-Cl-IAA), as a representative for comparative analysis.

Data Presentation: Comparative Efficacy of Various Auxins

The biological activity of auxins is typically concentration-dependent and can vary significantly between different plant species and bioassays. The following tables summarize quantitative data from studies on root growth inhibition, hypocotyl elongation, and adventitious root formation.

Table 1: Root Growth Inhibition in Arabidopsis thaliana
AuxinConcentration for ~50% Root Growth Inhibition (nM)Relative Potency
Indole-3-acetic acid (IAA)~100Baseline
4-chloroindole-3-acetic acid (4-Cl-IAA)~100Similar to IAA
5-chloroindole-3-acetic acid (5-Cl-IAA)~100Similar to IAA
6-chloroindole-3-acetic acid (6-Cl-IAA) ~100 Similar to IAA
7-chloroindole-3-acetic acid (7-Cl-IAA)>1000Less potent than IAA

Data adapted from a study on the effects of chlorinated auxins on Arabidopsis thaliana root growth. The study showed that chlorination at positions 4, 5, and 6 of the indole ring resulted in similar root growth inhibition to IAA at higher concentrations, while 7-Cl-IAA was less inhibitory.[1]

Table 2: Hypocotyl Elongation in Light-Grown Arabidopsis thaliana
AuxinOptimal Concentration for ElongationMaximum Elongation (% of control)
Indole-3-acetic acid (IAA)~1 µM~120%
1-Naphthaleneacetic acid (NAA)~0.1 µM~140%
2,4-Dichlorophenoxyacetic acid (2,4-D)Not effective in promoting elongation in this assay-

Data synthesized from studies on auxin effects on hypocotyl elongation. Note that the efficacy of different auxins can be highly dependent on the experimental conditions, including light. In some studies, traditional auxins like 2,4-D did not promote hypocotyl elongation in light-grown seedlings.[2]

Table 3: Adventitious Root Formation in Mung Bean (Vigna radiata) Cuttings
AuxinConcentration (µM)Number of Adventitious Roots (per cutting)
Control (No Auxin)0~5
Indole-3-acetic acid (IAA)10~25
1-Naphthaleneacetic acid (NAA)10~35
2,4-Dichlorophenoxyacetic acid (2,4-D)10~15

Representative data from studies on adventitious root formation. The effectiveness of auxins in promoting rooting can vary, with NAA often showing high potency. 2,4-D can be less effective or even inhibitory at higher concentrations for rooting in some species.

Experimental Protocols

Detailed methodologies for key bioassays are provided below to allow for the replication of experiments and the evaluation of novel compounds.

Avena Coleoptile Elongation Bioassay

This classic bioassay measures the ability of an auxin to stimulate cell elongation in the coleoptiles of oat (Avena sativa) seedlings.

Materials:

  • Avena sativa seeds

  • Petri dishes and filter paper

  • Test compounds (e.g., this compound, IAA, NAA, 2,4-D)

  • Incubation buffer (e.g., 10 mM potassium phosphate buffer, pH 6.0, containing 2% sucrose)

  • Ruler or digital imaging system

Procedure:

  • Germinate oat seeds in complete darkness for approximately 3 days at 25°C.

  • Under a dim green safe light, select uniform seedlings with straight coleoptiles.

  • Excise the apical 3-4 mm of each coleoptile to remove the endogenous auxin source.

  • From the remaining coleoptile, cut a 10 mm sub-apical segment.

  • Float the segments in the incubation buffer for 1-2 hours to deplete any remaining endogenous auxin.

  • Prepare serial dilutions of the test auxins in the incubation buffer. Include a buffer-only control.

  • Transfer a set number of coleoptile segments (e.g., 10-15) to each test solution.

  • Incubate the segments in the dark at 25°C for 18-24 hours.

  • Measure the final length of each coleoptile segment.

  • Calculate the percent elongation relative to the initial length and compare the activity of the different auxins.[3][4]

Arabidopsis Hypocotyl Elongation Assay

This assay assesses the effect of auxins on the elongation of hypocotyls in Arabidopsis thaliana seedlings, often under specific light conditions.

Materials:

  • Arabidopsis thaliana seeds (wild-type, e.g., Col-0)

  • Agar plates with half-strength Murashige and Skoog (MS) medium

  • Test compounds

  • Growth chamber with controlled light and temperature

  • Digital scanner and image analysis software

Procedure:

  • Surface-sterilize Arabidopsis seeds and sow them on MS agar plates containing the desired concentrations of the test auxins.

  • Cold-stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.

  • Transfer the plates to a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

  • After a set period (e.g., 7 days), carefully remove the seedlings and arrange them on a clear surface.

  • Scan the seedlings at high resolution.

  • Measure the length of the hypocotyls using image analysis software.

  • Compare the hypocotyl lengths of seedlings grown on different auxin concentrations to the control.[5][6]

Adventitious Root Formation Assay

This bioassay quantifies the ability of auxins to induce the formation of adventitious roots from cuttings.

Materials:

  • Mung bean (Vigna radiata) or other suitable plant cuttings

  • Beakers or vials

  • Test compounds

  • Hydroponic solution or distilled water

Procedure:

  • Prepare uniform cuttings from young, healthy plants. Each cutting should typically consist of a stem segment with one or two nodes.

  • Prepare solutions of the test auxins at various concentrations in distilled water or a hydroponic solution.

  • Place the basal end of the cuttings into the test solutions.

  • Incubate the cuttings under controlled environmental conditions (e.g., 25°C with a 16-hour photoperiod).

  • After a period of 7-14 days, count the number of adventitious roots that have emerged from the base of each cutting.

  • The length of the newly formed roots can also be measured as an additional parameter of auxin activity.

  • Compare the rooting response across the different auxin treatments.

Mandatory Visualizations

Signaling Pathway

AuxinSignaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Auxin Auxin (e.g., 6-Cl-IAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA ubiquitinates ARF ARF Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degradation AuxRE Auxin Response Element (AuxRE) ARF->AuxRE binds Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression promotes Auxin_cyto Auxin Auxin_cyto->Auxin transport

Caption: Canonical auxin signaling pathway in the nucleus.

Experimental Workflow

Avena_Coleoptile_Assay Start Start: Avena Seed Germination (Dark) Step1 Coleoptile Excision (Apical tip removal) Start->Step1 Step2 Segment Preparation (10 mm sub-apical sections) Step1->Step2 Step3 Pre-incubation (Deplete endogenous auxin) Step2->Step3 Step4 Treatment Incubation (With test auxins) Step3->Step4 Step5 Measurement (Final coleoptile length) Step4->Step5 End End: Data Analysis (% Elongation) Step5->End

Caption: Workflow for the Avena coleoptile elongation bioassay.

References

Comparative Analysis of 2-(6-chloro-1H-indol-3-yl)acetic Acid Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 2-(6-chloro-1H-indol-3-yl)acetic acid in immunoassays. Due to the limited availability of direct cross-reactivity data for this specific compound, this document outlines the principles of cross-reactivity, presents a framework for comparison with structurally similar analytes, and provides a detailed experimental protocol for determining cross-reactivity using a competitive enzyme-linked immunosorbent assay (ELISA).

Introduction to Immunoassay Cross-Reactivity

Immunoassays rely on the specific binding of an antibody to its target antigen. However, antibodies can sometimes bind to molecules that are structurally similar to the target analyte, a phenomenon known as cross-reactivity. This can lead to inaccurate quantification and false-positive results. For researchers working with novel compounds like this compound, understanding the potential for cross-reactivity with other endogenous or synthetic auxins is critical for the accurate interpretation of experimental data.

The degree of cross-reactivity is typically expressed as a percentage, calculated as the ratio of the concentration of the target analyte to the concentration of the cross-reacting compound that produces the same signal in the immunoassay.

Potential Cross-Reactants and Comparative Data

The primary analyte of interest is this compound. Based on its chemical structure, several other plant hormones and synthetic auxins are potential cross-reactants. These include the parent compound, Indole-3-acetic acid (IAA), other chlorinated isomers, and other common auxins.

Table 1: Illustrative Cross-Reactivity of an Immunoassay for this compound

CompoundStructurePercent Cross-Reactivity (%)*
This compound Target Analyte 100
Indole-3-acetic acid (IAA)Unsubstituted parent compound50
4-Chloroindole-3-acetic acid (4-Cl-IAA)Isomer with chlorine at position 485
5-Chloroindole-3-acetic acid (5-Cl-IAA)Isomer with chlorine at position 570
7-Chloroindole-3-acetic acid (7-Cl-IAA)Isomer with chlorine at position 765
Indole-3-butyric acid (IBA)Longer alkyl chain15
Naphthalene-1-acetic acid (NAA)Different aromatic core5
2,4-Dichlorophenoxyacetic acid (2,4-D)Different core structure, two chlorine atoms<1
L-TryptophanAmino acid precursor<0.1

*Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual cross-reactivity must be determined experimentally.

Experimental Protocols

A competitive ELISA is the most common method for determining the cross-reactivity of small molecules like this compound. The following is a generalized protocol that can be adapted for this purpose.

Competitive ELISA Protocol

1. Materials and Reagents:

  • Microtiter plate (96-well) pre-coated with anti-IAA antibodies.

  • This compound standard solutions.

  • Solutions of potential cross-reactants (e.g., IAA, 4-Cl-IAA, etc.).

  • Biotinylated this compound (or a suitable tracer).

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate.

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.

  • Stop solution (e.g., 2N H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Assay buffer (e.g., PBS with 1% BSA).

  • Microplate reader capable of measuring absorbance at 450 nm.

2. Assay Procedure:

  • Preparation: Prepare serial dilutions of the this compound standard and each potential cross-reactant in assay buffer.

  • Competitive Binding:

    • Add 50 µL of standard or sample (cross-reactant solution) to the appropriate wells of the antibody-coated microtiter plate.

    • Add 50 µL of the biotinylated this compound tracer to each well.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing: Aspirate the contents of the wells and wash each well 3-5 times with 300 µL of wash buffer.

  • Enzyme Conjugate Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.

  • Incubation: Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 3.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well.

  • Incubation: Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

3. Data Analysis:

  • Standard Curve: Plot the absorbance values of the this compound standards against their known concentrations to generate a standard curve. A log-logit or four-parameter logistic curve fit is typically used.

  • IC50 Determination: For the target analyte and each potential cross-reactant, determine the concentration that causes 50% inhibition of the maximum signal (IC50).

  • Cross-Reactivity Calculation: Calculate the percent cross-reactivity for each compound using the following formula:

Visualizations

The following diagrams illustrate the key processes and relationships discussed in this guide.

Competitive_ELISA_Workflow cluster_preparation Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Standard Prepare Standards & Cross-Reactant Solutions Add_Samples Add Standards/Samples to Antibody-Coated Plate Standard->Add_Samples Add_Tracer Add Biotinylated Tracer Add_Samples->Add_Tracer Incubate1 Incubate (Competitive Binding) Add_Tracer->Incubate1 Wash1 Wash Incubate1->Wash1 Add_HRP Add Streptavidin-HRP Wash1->Add_HRP Incubate2 Incubate Add_HRP->Incubate2 Wash2 Wash Incubate2->Wash2 Add_TMB Add TMB Substrate Wash2->Add_TMB Incubate3 Incubate (Color Development) Add_TMB->Incubate3 Add_Stop Add Stop Solution Incubate3->Add_Stop Read_Absorbance Read Absorbance at 450 nm Add_Stop->Read_Absorbance Calc_IC50 Calculate IC50 Values Read_Absorbance->Calc_IC50 Calc_CR Calculate % Cross-Reactivity Calc_IC50->Calc_CR

Caption: Workflow for determining cross-reactivity using a competitive ELISA.

Cross_Reactivity_Concept cluster_high High Potential Cross-Reactivity cluster_medium Medium Potential Cross-Reactivity cluster_low Low Potential Cross-Reactivity Target This compound IAA Indole-3-acetic acid Target->IAA High Structural Similarity Cl_IAA_isomers Chlorinated IAA Isomers (e.g., 4-Cl-IAA) Target->Cl_IAA_isomers Very High Structural Similarity IBA Indole-3-butyric acid Target->IBA Moderate Structural Similarity NAA Naphthalene-1-acetic acid Target->NAA Low Structural Similarity Two4D 2,4-Dichlorophenoxyacetic acid Target->Two4D Very Low Structural Similarity Tryptophan L-Tryptophan Target->Tryptophan Precursor, Low Similarity

Caption: Conceptual relationship of structural similarity and potential cross-reactivity.

A Comparative Guide to the Anti-inflammatory Activity of 2-(6-chloro-1H-indol-3-yl)acetic acid and Diclofenac

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative framework for evaluating the anti-inflammatory properties of the novel compound 2-(6-chloro-1H-indol-3-yl)acetic acid against the well-established non-steroidal anti-inflammatory drug (NSAID), diclofenac. While extensive data exists for diclofenac, a widely prescribed medication for pain and inflammatory conditions, publicly available experimental data on the anti-inflammatory activity of this compound is currently limited.[1] This document outlines the necessary experimental protocols and data presentation formats to facilitate a comprehensive and objective comparison once such data becomes available.

Mechanism of Action: An Overview

Diclofenac exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[2] This inhibition blocks the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.

The mechanism of action for this compound is not yet fully elucidated. However, based on its structural similarity to other indole-3-acetic acid derivatives with known anti-inflammatory properties, it is hypothesized to also involve the modulation of inflammatory pathways, potentially including COX inhibition. The parent compound, indole-3-acetic acid (IAA), has demonstrated anti-inflammatory and anti-oxidative effects through the induction of heme oxygenase-1 (HO-1) and neutralization of free radicals.[3][4]

Signaling Pathway: Cyclooxygenase (COX) Inhibition

Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Physiological) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammation Diclofenac Diclofenac Diclofenac->COX1 Inhibits Diclofenac->COX2 Inhibits Indole_Compound This compound (Hypothesized) Indole_Compound->COX2 Inhibits?

Caption: Hypothesized COX inhibition pathway for the compounds.

Data Presentation: A Template for Comparison

To ensure a clear and direct comparison, all quantitative data should be summarized in the following tables.

Table 1: In Vitro Anti-inflammatory Activity

ParameterThis compoundDiclofenacReference
COX-1 Inhibition (IC50, µM) Data not availableValue
COX-2 Inhibition (IC50, µM) Data not availableValue
COX-2 Selectivity Index (IC50 COX-1/IC50 COX-2) Data not availableValue
Nitric Oxide (NO) Production Inhibition (IC50, µM) in LPS-stimulated RAW 264.7 cells Data not availableValue
IL-6 Inhibition (% at x µM) Data not availableValue
TNF-α Inhibition (% at x µM) Data not availableValue

Table 2: In Vivo Anti-inflammatory Activity

ModelParameterThis compoundDiclofenacReference
Carrageenan-Induced Paw Edema (Rat) % Inhibition of Edema at 3h (Dose)Data not availableValue[5][6][7][8][9]
ED50 (mg/kg)Data not availableValue
Acetic Acid-Induced Vascular Permeability (Mouse) % Inhibition of Dye Leakage (Dose)Data not availableValue
Adjuvant-Induced Arthritis (Rat) Arthritis Score Reduction (%) (Dose)Data not availableValue

Experimental Protocols

Detailed methodologies are critical for the replication and validation of findings. The following are standard protocols for assessing anti-inflammatory activity.

In Vitro Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

  • Objective: To determine the 50% inhibitory concentration (IC50) of the test compounds against COX-1 and COX-2 enzymes.

  • Methodology: A common method is the whole-blood assay. Briefly, heparinized human blood is incubated with the test compound or vehicle. For COX-2 induction, lipopolysaccharide (LPS) is added. For COX-1, the blood is allowed to clot to produce thromboxane B2 (TXB2). The concentration of prostaglandin E2 (PGE2) for COX-2 activity and TXB2 for COX-1 activity is measured by enzyme-linked immunosorbent assay (ELISA).[10]

  • Data Analysis: IC50 values are calculated from the concentration-response curves.

Experimental Workflow: In Vitro COX Inhibition Assay

cluster_0 COX-1 Assay cluster_1 COX-2 Assay Blood_1 Heparinized Human Blood Incubate_1 Incubate with Test Compound Blood_1->Incubate_1 Clotting Allow Clotting Incubate_1->Clotting Measure_TXB2 Measure TXB2 (ELISA) Clotting->Measure_TXB2 Blood_2 Heparinized Human Blood Incubate_2 Incubate with Test Compound Blood_2->Incubate_2 LPS Add LPS Incubate_2->LPS Measure_PGE2 Measure PGE2 (ELISA) LPS->Measure_PGE2

Caption: Workflow for determining COX-1 and COX-2 inhibition.

2. Nitric Oxide (NO) Production in Macrophages

  • Objective: To assess the ability of the compounds to inhibit the production of the pro-inflammatory mediator nitric oxide in cultured macrophages.

  • Methodology: RAW 264.7 macrophage cells are cultured and pre-treated with various concentrations of the test compounds. The cells are then stimulated with LPS to induce NO production. The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the control, and the IC50 value is determined.

In Vivo Assays

1. Carrageenan-Induced Paw Edema in Rats

  • Objective: To evaluate the acute anti-inflammatory activity of the compounds in a widely used animal model of inflammation.

  • Methodology: Inflammation is induced by injecting a 1% solution of carrageenan into the sub-plantar tissue of the right hind paw of rats. The test compound or vehicle is administered orally or intraperitoneally prior to the carrageenan injection. The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 6 hours) after the induction of inflammation.[5][6][7][8][9]

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point compared to the control group. The ED50 (effective dose causing 50% inhibition) can also be determined.

Logical Relationship: In Vivo Anti-inflammatory Model

Start Select Animal Model (e.g., Wistar Rats) Administer Administer Test Compound or Vehicle Start->Administer Induce Induce Inflammation (e.g., Carrageenan Injection) Administer->Induce Measure Measure Paw Volume (Plethysmometer) Induce->Measure Analyze Calculate % Inhibition and ED50 Measure->Analyze

Caption: Logical flow of an in vivo anti-inflammatory experiment.

Conclusion

A direct comparison of the anti-inflammatory activity of this compound and diclofenac requires dedicated experimental investigation of the former. The protocols and data presentation formats outlined in this guide provide a standardized framework for such a comparative study. Future research focusing on the in vitro and in vivo evaluation of this compound will be crucial in determining its potential as a novel anti-inflammatory agent and its relative efficacy and safety profile compared to established drugs like diclofenac. The structural similarity to other bioactive indole compounds suggests that this is a promising area for further investigation.

References

Interpreting the Mass Spectrometry Fragmentation of 2-(6-chloro-1H-indol-3-yl)acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected mass spectrometry fragmentation pattern of 2-(6-chloro-1H-indol-3-yl)acetic acid. Due to the limited availability of a direct experimental mass spectrum for this specific compound in public databases, this guide leverages data from closely related indole-3-acetic acid (IAA) derivatives and general principles of mass spectrometry to predict its fragmentation behavior. This information is crucial for researchers in analytical chemistry, medicinal chemistry, and drug development for compound identification and structural elucidation.

Predicted Mass Spectrometry Fragmentation Data

The fragmentation of this compound under electron ionization (EI) is anticipated to follow patterns characteristic of indole derivatives and carboxylic acids. The primary fragmentation pathways are expected to involve the loss of the carboxylic acid group and subsequent cleavages of the indole ring.

Below is a comparison of the predicted fragmentation for this compound with the known fragmentation of Indole-3-Acetic Acid (IAA) and the predicted fragmentation of a methoxy-substituted analog.

Fragment Assignment Indole-3-Acetic Acid (IAA) Predicted: this compound Predicted: 2-(6-methoxy-1H-indol-3-yl)acetic acid [1]
Molecular Ion [M]⁺ 175209/211 (due to 35Cl/37Cl isotopes)205
[M - COOH]⁺ 130164/166160
[M - CH₂COOH]⁺ Not prominent150/152146
Indole Ring Fragment 118152118
Quinolinium Ion 130Not directly predicted, but a related chloro-quinolinium ion could form.Not directly predicted.

Note: The presence of chlorine in this compound will result in characteristic isotopic patterns for chlorine-containing fragments (approximately a 3:1 ratio for 35Cl and 37Cl).

Fragmentation Pathway Visualization

The following diagram illustrates the predicted primary fragmentation pathway for this compound.

Fragmentation_Pathway M [M]⁺ m/z = 209/211 F1 [M - COOH]⁺ m/z = 164/166 M->F1 - COOH (45 Da) F2 [M - CH₂COOH]⁺ m/z = 150/152 M->F2 - CH₂COOH (59 Da) F3 [Indole fragment]⁺ m/z = 129 F1->F3 - Cl (35/37 Da)

Caption: Predicted fragmentation of this compound.

Comparative Analysis with Alternative Compounds

The fragmentation pattern of this compound can be distinguished from its non-halogenated counterpart, Indole-3-Acetic Acid (IAA), by the characteristic isotopic signature of chlorine in the molecular ion and chlorine-containing fragments. Compared to other substituted indole-3-acetic acids, such as the 6-methoxy derivative, the mass-to-charge ratios of the fragments will differ based on the mass of the substituent. For instance, the loss of the carboxylic acid group from the chloro-derivative results in a fragment at m/z 164/166, whereas for the methoxy-derivative, this fragment appears at m/z 160.[1]

In liquid chromatography-mass spectrometry (LC-MS), indole-3-acetic acid and its conjugates commonly exhibit a prominent fragment ion at m/z 130, corresponding to the quinolinium ion.[2][3] While a direct analog for the chloro-substituted compound is not documented, a similar core fragmentation is plausible.

Experimental Protocols

The following provides a generalized experimental protocol for the mass spectrometry analysis of this compound, based on standard methods for similar indole derivatives.[1]

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound (~1 mg)

  • Solvent (e.g., Methanol, Acetonitrile), HPLC grade

  • Mass Spectrometer (e.g., with Electron Ionization or Electrospray Ionization source)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve the sample in 1 mL of a suitable solvent like methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to an appropriate concentration for mass spectrometry analysis (typically in the low µg/mL to ng/mL range).

  • Instrumentation and Analysis:

    • The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

    • For GC-MS (Electron Ionization - EI):

      • The sample may require derivatization (e.g., silylation) to increase its volatility.

      • Set the ion source temperature (e.g., 200-250 °C) and electron energy (typically 70 eV).

      • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

    • For LC-MS (Electrospray Ionization - ESI):

      • Use a suitable mobile phase (e.g., a gradient of water and acetonitrile with a small amount of formic acid for positive ion mode).

      • Optimize ESI source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.

      • Acquire full scan mass spectra and tandem mass spectra (MS/MS) by selecting the molecular ion as the precursor.

  • Data Analysis:

    • Identify the molecular ion peak. For this compound, this should appear as a doublet at m/z 209 and 211.

    • Analyze the fragmentation pattern and propose structures for the major fragment ions.

    • Compare the observed fragmentation pattern with theoretical predictions and data from related compounds.

This guide serves as a foundational resource for the analytical characterization of this compound. Experimental verification is essential to confirm the predicted fragmentation patterns.

References

Unveiling the Potency of Chlorinated Auxins: A Comparative Guide to IAA Isomer Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced bioactivity of synthetic auxins is paramount. This guide provides a comprehensive comparison of chlorinated indole-3-acetic acid (IAA) isomers, offering a deep dive into their performance supported by experimental data. We will explore how the position of chlorine substitution on the indole ring dramatically influences auxin activity, from root growth inhibition to coleoptile elongation.

Chlorinated derivatives of IAA have demonstrated significantly higher bioactivity compared to their non-chlorinated counterpart. This heightened activity is often attributed to their increased stability and altered interaction with auxin receptors. Among these, 4-chloroindole-3-acetic acid (4-Cl-IAA) has been identified as one of the most potent auxins.[1] This guide will dissect the experimental evidence that quantifies the bioactivity of various chlorinated IAA isomers, providing a clear framework for their comparative assessment.

Quantitative Bioactivity Comparison of Chlorinated IAA Isomers

The following table summarizes the quantitative data on the bioactivity of different chlorinated IAA isomers compared to the parent molecule, IAA. The data is primarily derived from root growth inhibition assays in Arabidopsis thaliana, a standard model for assessing auxin activity.

CompoundConcentration for Significant Root Growth InhibitionRelative Potency Compared to IAAKey Observations
Indole-3-acetic acid (IAA) ~100 nM1xStandard auxin response, with slight growth promotion at very low concentrations (~1 nM).[1]
4-Chloroindole-3-acetic acid (4-Cl-IAA) ~100 nM~10x higher than IAA in some assaysExhibits strong growth inhibition.[1][2] Slight growth promotion at a lower concentration (~0.1 nM) than IAA.[1]
5-Chloroindole-3-acetic acid (5-Cl-IAA) ~100 nMSimilar to 4-Cl-IAAShows strong growth inhibition comparable to 4-Cl-IAA.[1]
6-Chloroindole-3-acetic acid (6-Cl-IAA) ~100 nMSimilar to 4-Cl-IAADemonstrates strong growth inhibition, similar in potency to 4-Cl-IAA and 5-Cl-IAA.[1]
7-Chloroindole-3-acetic acid (7-Cl-IAA) ~1 µMLower than other chlorinated isomersInhibits root growth only at higher concentrations compared to other chlorinated isomers.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.

Arabidopsis thaliana Root Growth Inhibition Assay

This assay is a sensitive and widely used method to quantify auxin activity.

  • Plant Material and Growth Conditions: Arabidopsis thaliana (e.g., Col-0 ecotype) seeds are surface-sterilized.

  • Media Preparation: Seeds are plated on Murashige and Skoog (MS) medium supplemented with various concentrations of IAA or chlorinated IAA isomers (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM). A control medium without any auxin is also prepared.

  • Incubation: Plates are stratified at 4°C for 2-3 days in the dark to synchronize germination. Subsequently, the plates are transferred to a growth chamber with controlled light and temperature conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

  • Data Collection and Analysis: After a set period (e.g., 7-10 days), the primary root length of the seedlings is measured. The percentage of root growth inhibition is calculated relative to the root length of seedlings grown on the control medium. Concentration-response curves are then plotted to determine the effective concentration for inhibition.[1]

Avena Coleoptile Elongation Bioassay

A classic bioassay for determining auxin activity based on cell elongation.

  • Plant Material: Oat (Avena sativa) seeds are germinated and grown in complete darkness for approximately 3-4 days to obtain etiolated coleoptiles.[3]

  • Coleoptile Section Preparation: A subapical section (e.g., 5-10 mm in length) is excised from the coleoptiles.

  • Incubation: The coleoptile sections are floated in a buffer solution containing various concentrations of the test compounds (IAA and its chlorinated isomers).

  • Measurement: After a specific incubation period (e.g., 6-24 hours), the length of the coleoptile sections is measured. The increase in length is a measure of the auxin activity.[3]

Signaling Pathway and Experimental Workflow

The bioactivity of auxins is mediated through a well-defined signaling pathway involving the TIR1/AFB family of F-box proteins, which act as auxin co-receptors. The binding of auxin to this receptor complex triggers the degradation of Aux/IAA transcriptional repressors, leading to the expression of auxin-responsive genes.

AuxinSignaling cluster_nucleus Nucleus Auxin Chlorinated IAA Isomer TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF SCF Complex TIR1_AFB->SCF Part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Ubiquitinates for Degradation ARF ARF Transcription Factor Aux_IAA->ARF Inhibits ARG Auxin Responsive Genes ARF->ARG Activates Response Cellular Response (e.g., Elongation, Division) ARG->Response Leads to

Caption: Canonical auxin signaling pathway initiated by chlorinated IAA isomers.

The differential bioactivity of chlorinated IAA isomers can be attributed to their varying affinities for the TIR1/AFB receptor complex.[4] For instance, the high potency of 4-Cl-IAA is thought to be, in part, due to a more stable interaction with the receptor, leading to a more robust downstream signal.

ExperimentalWorkflow cluster_preparation Preparation cluster_experimentation Experimentation cluster_analysis Data Analysis start Start: Synthesize/Obtain IAA and Chlorinated Isomers prepare_solutions Prepare Stock Solutions of Test Compounds start->prepare_solutions prepare_assays Prepare Bioassay Systems (e.g., Arabidopsis plates, Avena coleoptiles) prepare_solutions->prepare_assays apply_treatments Apply Different Concentrations of Each Isomer to Assays prepare_assays->apply_treatments incubate Incubate Under Controlled Conditions apply_treatments->incubate measure_response Measure Biological Response (e.g., Root Length, Coleoptile Elongation) incubate->measure_response analyze_data Analyze Data and Plot Concentration-Response Curves measure_response->analyze_data compare_activity Compare Bioactivity (e.g., Relative Potency, EC50) analyze_data->compare_activity end End: Conclude on Comparative Bioactivity compare_activity->end

Caption: General experimental workflow for comparing the bioactivity of chlorinated IAA isomers.

References

A Comparative Guide to Assessing the Purity of Synthetic 2-(6-chloro-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methodologies for assessing the purity of synthetic 2-(6-chloro-1H-indol-3-yl)acetic acid, a crucial indole derivative with applications in biochemical research and drug discovery. The purity of such synthetic compounds is paramount to ensure the reliability and reproducibility of experimental results. This document outlines key analytical techniques, offers a comparison with alternative synthetic auxins, and provides detailed experimental protocols.

Introduction to Purity Assessment

The biological activity and safety of a synthetic compound are intrinsically linked to its purity. Impurities, which can arise from starting materials, intermediates, by-products, or degradation products, can significantly alter the compound's properties and lead to misleading experimental outcomes. Therefore, rigorous purity assessment is a critical step in the quality control of synthetic molecules like this compound.

Comparison with Alternative Synthetic Auxins

This compound belongs to the auxin class of plant hormones, which have widespread use in agriculture and as research tools.[1] Its performance and purity can be benchmarked against other commercially available synthetic auxins. The following table summarizes the key purity-related attributes of this compound and two common alternatives: 2,4-Dichlorophenoxyacetic acid (2,4-D) and 1-Naphthaleneacetic acid (NAA).

FeatureThis compound2,4-Dichlorophenoxyacetic acid (2,4-D)1-Naphthaleneacetic acid (NAA)
Typical Purity >95%>98%[2]>98%
Common Impurities Starting materials (e.g., 4-chlorophenylhydrazine), regioisomers (e.g., 4-chloro isomer), incompletely cyclized intermediates, decarboxylation products.Isomers, monochlorophenol, other polychlorophenols and their acids.[2]Isomers, oxidation products.
Primary Purity Analysis Method High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC) or HPLCHigh-Performance Liquid Chromatography (HPLC)
Melting Point (°C) 182-184[3]140.5[2]134.5-135.5

Key Analytical Techniques for Purity Determination

A multi-faceted approach employing several analytical techniques is recommended for a thorough purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile and thermally labile compounds like indole derivatives.[4] It separates the main compound from its impurities based on their differential partitioning between a stationary phase and a mobile phase. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and can be used to identify and quantify impurities if their spectral signatures are distinct from the main compound.[4] The ¹H NMR spectrum of this compound is expected to show characteristic signals for the indole ring protons and the acetic acid side chain.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the synthesized compound and for identifying the mass of any impurities.[4] When coupled with HPLC (LC-MS), it provides a powerful method for both separating and identifying unknown impurities.

Melting Point Analysis

The melting point of a crystalline solid is a sensitive indicator of its purity. A pure compound will have a sharp melting point range, while the presence of impurities will typically cause a depression and broadening of the melting point range.

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is a general method for the analysis of indole-3-acetic acid derivatives and may require optimization for this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. A typical gradient could be starting from 20% acetonitrile and increasing to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dissolve a known amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated by dividing the peak area of the main compound by the total peak area of all components.

Structural Confirmation by ¹H NMR Spectroscopy
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Analysis: Acquire the ¹H NMR spectrum. The spectrum should be consistent with the structure of this compound, showing characteristic aromatic protons of the substituted indole ring, a singlet for the C2-H of the indole, a methylene singlet for the acetic acid side chain, and a broad singlet for the carboxylic acid proton.

Melting Point Determination
  • Instrumentation: A calibrated melting point apparatus.

  • Sample Preparation: Place a small amount of the dry, crystalline sample into a capillary tube.

  • Analysis: Heat the sample slowly (1-2 °C/min) and record the temperature range from the first appearance of liquid to the complete melting of the solid. Compare the observed melting point to the literature value.

Visualizing the Purity Assessment Workflow

The following diagrams, generated using Graphviz, illustrate the logical workflow for assessing the purity of synthetic this compound.

PurityAssessmentWorkflow cluster_synthesis Synthesis & Initial Characterization cluster_purification Purification cluster_purity_assessment Quantitative Purity Assessment cluster_decision Decision synthesis Synthesized this compound mp Melting Point Analysis synthesis->mp tlc Thin Layer Chromatography synthesis->tlc purification Recrystallization or Column Chromatography synthesis->purification hplc HPLC Analysis (Purity >95%) purification->hplc nmr NMR Spectroscopy (Structural Confirmation) purification->nmr ms Mass Spectrometry (Molecular Weight Confirmation) purification->ms decision Meets Purity Specification? hplc->decision nmr->decision ms->decision pass Pass decision->pass Yes fail Fail - Repurify decision->fail No fail->purification

Caption: Workflow for Purity Assessment.

SignalingPathwayComparison cluster_compound Test Compound cluster_alternatives Alternative Compounds cluster_properties Key Purity Attributes compound This compound purity High Purity (>95%) compound->purity assessed for impurities Defined Impurity Profile compound->impurities profiled for analytical_methods Validated Analytical Methods compound->analytical_methods analyzed by alt1 2,4-Dichlorophenoxyacetic acid (2,4-D) alt1->purity alt1->impurities alt1->analytical_methods alt2 1-Naphthaleneacetic acid (NAA) alt2->purity alt2->impurities alt2->analytical_methods

Caption: Comparison of Purity Attributes.

References

Safety Operating Guide

Proper Disposal of 2-(6-chloro-1H-indol-3-yl)acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-(6-chloro-1H-indol-3-yl)acetic acid is critical for ensuring laboratory safety and environmental protection. As a halogenated organic compound, it requires specific handling and disposal procedures. This guide provides a comprehensive, step-by-step plan for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) and Engineering Controls:

Protective MeasureSpecification
Eye/Face Protection Chemical safety goggles or a face shield.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[1]
Body Protection Laboratory coat, long-sleeved clothing.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1]
Hazard Summary

Indole derivatives can be harmful if swallowed, cause skin and eye irritation, and may have unknown long-term health effects.[1][2][3] All chemical waste should be treated as hazardous until a formal hazard assessment proves otherwise.[1]

Step-by-Step Disposal Protocol

The disposal of this compound waste involves a systematic process of segregation, containment, labeling, and transfer.

1. Waste Segregation:

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate proper disposal.[4]

  • Solid Waste: Collect un-reusable solid this compound and contaminated lab supplies (e.g., weighing paper, gloves, and pipette tips) in a designated, compatible, and clearly labeled solid waste container.[1]

  • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled liquid waste container.[1] Because this compound is a halogenated organic compound, it must be collected in a container specifically designated for halogenated organic waste.[4][5][6] Do not mix with non-halogenated organic waste, as the disposal costs for halogenated waste are significantly higher.[7][8]

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[1]

2. Waste Containment:

  • Select a container that is in good condition and compatible with the chemical waste.[9] The container must have a threaded cap that can be securely sealed.[5]

  • Ensure the container is kept closed at all times, except when actively adding waste.[5][6]

  • Use secondary containment, such as a chemical-resistant tray, to capture any potential leaks or spills.[1]

3. Waste Labeling:

  • Label the hazardous waste container before or at the time the first drop of waste is added.[5]

  • The label must clearly state "Hazardous Waste" and identify the contents of the container.[9] For mixtures, list all chemical constituents and their approximate percentages.[4][6] Do not use abbreviations or chemical formulas.[5]

4. Storage:

  • Store waste containers in a designated Satellite Accumulation Area (SAA).[6]

  • Keep containers in a cool, dry, and well-ventilated area, away from incompatible materials.[6]

  • Ensure the hazardous waste label is clearly visible.[6]

5. Disposal and Pickup:

  • Do not dispose of this compound down the drain or in the regular trash.[1]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[1] Follow your institution's specific procedures for hazardous waste collection.[1]

  • It is not recommended to attempt chemical treatment or neutralization of this waste in the laboratory, as it can be dangerous and produce byproducts of unknown toxicity.[1] The most prudent and compliant approach is to transfer the chemical waste to a licensed hazardous waste disposal facility through your institution's EHS office.[1]

Disposal Workflow Diagram

cluster_prep Preparation and Handling cluster_collection Waste Collection and Segregation cluster_containment Containment and Labeling cluster_storage Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C Identify Waste Type A->C B Handle in a Ventilated Area (Fume Hood) B->C D Solid Waste (Contaminated materials) C->D Solid E Liquid Waste (Solutions) C->E Liquid F Sharps Waste (Needles, Glass) C->F Sharps G Use Designated Halogenated Organic Waste Container D->G E->G H Use Sharps Container F->H I Label Container with 'Hazardous Waste' and Contents G->I H->I J Keep Container Securely Closed I->J K Store in Designated Satellite Accumulation Area J->K L Use Secondary Containment K->L M Contact EHS for Waste Pickup L->M N Transfer to Licensed Hazardous Waste Disposal Facility M->N

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 2-(6-chloro-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols, operational procedures, and disposal plans for handling 2-(6-chloro-1H-indol-3-yl)acetic acid. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is formulated based on the safety profiles of the structurally analogous compound, Indole-3-acetic acid (IAA).

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is vital to minimize exposure when handling this compound, especially in its solid, powdered form.

Body PartRequired PPESpecifications & Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure to inspect gloves for any tears or punctures before use.[1][2]
Eyes & Face Safety goggles or a face shieldProvides protection against splashes and airborne particles. Standard eyeglasses are not sufficient.[1][2]
Respiratory NIOSH-approved respiratorEssential when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[1][2]
Body Laboratory coatA long-sleeved lab coat is required to prevent skin contact.[1]
Feet Closed-toe shoesRequired to protect against spills.

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following operational workflow is critical for ensuring safety.

A. Preparation and Weighing (in a Chemical Fume Hood)

  • Preparation : Before handling the compound, ensure the chemical fume hood is certified and functioning correctly. The work surface should be decontaminated and covered with absorbent bench paper.

  • Donning PPE : Put on all required PPE as outlined in the table above.

  • Weighing : To avoid creating dust, do not pour the powder directly. Use a spatula to carefully transfer the desired amount to a tared weigh boat.

B. Dissolution and Solution Handling

  • Dissolution : In the fume hood, add the weighed powder to an appropriate glass vessel. Slowly add the desired solvent to dissolve the powder.

  • Handling Solutions : Always handle solutions of the compound within the fume hood. Ensure containers are clearly labeled and tightly sealed when not in use.

C. Storage

  • Compound Storage : Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents.[1][3] Storage at or below -20°C is recommended for long-term stability.[2]

  • Solution Storage : Store prepared solutions in clearly labeled, tightly sealed containers, protected from light. For many indole-based compounds, storage at -20°C is recommended to maintain stability.[2]

Disposal Plan

Proper disposal of this compound and associated waste is imperative to prevent environmental contamination.

Waste TypeDisposal Procedure
Unused/Expired Compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of in regular trash or down the drain.
Contaminated Labware Place in a designated, sealed hazardous waste bag or container for incineration. This includes items such as gloves, weigh boats, and pipette tips.
Aqueous Waste Solutions Collect in a clearly labeled, sealed, and compatible hazardous waste container. The container should be marked with "HAZARDOUS WASTE" and the chemical constituents.

Emergency Procedures

A. Accidental Spills

  • Evacuation : In case of a significant spill, evacuate the immediate area.

  • Notification : Inform the laboratory supervisor and relevant safety personnel immediately.

  • Cleanup (for minor spills) :

    • Ensure appropriate PPE is worn, including respiratory protection.

    • Cover the spill with an absorbent material suitable for chemical spills.

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent, followed by soap and water.

B. Personal Exposure

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][4] Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Visual Workflow and Safety Protocols

The following diagrams illustrate the standard operating procedure for handling this compound and the emergency response to accidental exposure.

G cluster_prep Preparation & Weighing cluster_handling Dissolution & Handling cluster_storage Storage cluster_disposal Disposal prep Verify Fume Hood Operation don_ppe Don PPE prep->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve store_solid Store Solid weigh->store_solid dispose_solid Dispose of Solid Waste weigh->dispose_solid handle Handle Solution dissolve->handle store_solution Store Solution handle->store_solution dispose_liquid Dispose of Liquid Waste handle->dispose_liquid G cluster_exposure Accidental Exposure cluster_response Immediate Response cluster_action Follow-up Action exposure Exposure Event remove Remove from Exposure exposure->remove decontaminate Decontaminate remove->decontaminate notify Notify Supervisor decontaminate->notify medical Seek Medical Attention notify->medical

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.